molecular formula C8H10ClNO2 B3026977 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride CAS No. 1201194-56-0

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Cat. No.: B3026977
CAS No.: 1201194-56-0
M. Wt: 187.62
InChI Key: IEOUNGZMWIVCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUNGZMWIVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735488
Record name (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201194-56-0
Record name (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven framework for the structural elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a heterocyclic compound of interest in synthetic chemistry. We move beyond a simple recitation of techniques to detail the underlying scientific rationale for experimental design, data interpretation, and the synergistic integration of multiple analytical methods. Through a self-validating system of spectroscopic and crystallographic analyses, we establish an unambiguous structural assignment. This document serves as a technical blueprint for researchers facing similar analytical challenges with complex small molecules.

Introduction and Strategic Overview

2-(5-Methylpyridin-2-yl)acetic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a pyridine ring, a carboxylic acid function, and its formulation as a hydrochloride salt presents a unique set of analytical considerations. The protonation state, for instance, significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.[1][2] An erroneous structural assignment at this stage can have profound negative implications for downstream development.

Therefore, a robust elucidation strategy cannot rely on a single technique. Our approach is predicated on the principle of orthogonal verification, wherein evidence from distinct analytical methods is converged to build an unassailable structural proof. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography.

Our elucidation workflow is designed for maximal information gain at each step, beginning with non-destructive, information-rich techniques and culminating in the atomic-level precision of crystallography.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation cluster_3 Final Report A Sample Receipt & Physicochemical Properties B FTIR Spectroscopy (Functional Group ID) A->B Quick functional group scan C High-Resolution MS (Elemental Formula) A->C Confirm mass & formula D 1D NMR (¹H, ¹³C) (Carbon-Proton Framework) B->D Informs NMR interpretation C->D Provides molecular formula for NMR assignment E 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) D->E Assign signals & build fragments G Data Integration & Final Structure Assignment E->G Propose structure F Single-Crystal X-ray (3D Atomic Structure) F->G Absolute Proof of Structure Final_Confirmation cluster_Data Experimental Evidence cluster_Structure Deduced Structure IR IR Data: - Broad O-H / N+-H - C=O at ~1710 cm⁻¹ Structure 2-(5-Methylpyridin-2-yl) acetic acid hydrochloride IR->Structure Confirms Functional Groups MS HRMS Data: - [M+H]⁺ at m/z 152.0706 - Formula C₈H₉NO₂ MS->Structure Confirms Molecular Formula NMR NMR Data: - 3 Aromatic Protons - CH₂ and CH₃ singlets - HMBC correlations confirm C2-CH₂ and C5-CH₃ NMR->Structure Confirms Connectivity

Caption: Convergence of data to confirm the final structure.

The IR data confirms the presence of the carboxylic acid and pyridinium functional groups. HRMS provides the exact elemental formula. Finally, the complete NMR analysis, particularly the long-range HMBC correlations, acts as the definitive "glue," connecting the methyl group to the C5 position and the acetic acid moiety to the C2 position of the pyridine ring, leaving no structural ambiguity.

Gold Standard Validation: Single-Crystal X-ray Crystallography

While the spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. [3]This technique yields a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray structure would definitively:

  • Confirm the connectivity established by NMR.

  • Prove that protonation occurs on the pyridine nitrogen.

  • Illustrate the hydrogen-bonding network in the crystal lattice, likely involving the pyridinium N⁺-H, the carboxylic acid O-H, and the chloride counter-ion.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. Solvents like methanol, ethanol, or water/ethanol mixtures are good starting points.

  • Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all non-hydrogen atoms and, typically, the hydrogen atoms as well.

  • Analysis: Analyze the final refined structure to confirm the molecular identity and examine geometric parameters and intermolecular interactions.

Conclusion

The structural elucidation of this compound is successfully and robustly achieved through a synergistic application of modern analytical techniques. The foundational evidence from IR and HRMS is complemented by a comprehensive suite of 1D and 2D NMR experiments that unambiguously establish the molecular framework and connectivity. This spectroscopically-derived structure is then unequivocally confirmed at the atomic level by single-crystal X-ray crystallography. This self-validating workflow represents a best-practice approach in the chemical and pharmaceutical sciences, ensuring the highest degree of confidence in the structural assignment.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem. Technical Support Center: 3-Pyridylacetic Acid Hydrochloride Stability.
  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Available from: [Link]

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Tsevegsuren, N., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Appchem. This compound. Available from: [Link]

  • SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Cielecka-Piontek, J., et al. (2019). Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1201194-56-0). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its physicochemical characteristics is paramount for researchers and drug development professionals. This document synthesizes available data from commercial suppliers and computational models, and where experimental values are not publicly available, it provides established protocols for their determination. The guide is structured to offer not just data, but also the scientific reasoning behind the importance of these properties and the methodologies for their measurement, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyridine-containing compounds are a cornerstone of modern medicinal chemistry, with their unique electronic and structural properties lending themselves to a vast array of biological activities. This compound is a heterocyclic aromatic carboxylic acid derivative that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The methyl substituent on the pyridine ring can influence the molecule's lipophilicity and metabolic stability, while the acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation. The hydrochloride salt form is often employed to improve the compound's solubility and stability.

A comprehensive understanding of the physical properties of this intermediate is critical for its effective use in drug discovery and development. Properties such as solubility, pKa, and lipophilicity directly impact its handling, formulation, and pharmacokinetic behavior in more complex downstream applications. This guide aims to provide a detailed examination of these properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1201194-56-0[1][2]
Molecular Formula C₈H₁₀ClNO₂[1][2]
Molecular Weight 187.62 g/mol [2]
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride[3]
SMILES CC1=CN=C(C=C1)CC(=O)O.Cl[1]
InChIKey TYHTUJMBDHMENY-UHFFFAOYSA-N (for the free acid)[3]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Table 2: Known and Predicted Physicochemical Properties

PropertyValueNotesSource
Appearance Solid (predicted)Typically a crystalline solid.General knowledge
Melting Point Not publicly available--
Solubility Not publicly availableExpected to be soluble in polar protic solvents.General knowledge
pKa Not publicly availableTwo pKa values are expected: one for the carboxylic acid and one for the pyridine nitrogen.General knowledge
logP (XLogP3) 0.7 (for the free acid)This is a computed value and represents the lipophilicity of the neutral form.[3]
Storage Inert atmosphere, room temperatureRecommended by suppliers.[2]

Expert Insights: The lack of publicly available experimental data for this specific compound is not uncommon for research chemicals. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free acid. The pKa of the carboxylic acid is expected to be in the range of 2-5, while the pKa of the pyridinium ion is likely to be around 5-6. These values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocols for Physicochemical Property Determination

To address the gap in experimental data, this section provides detailed, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end.

  • Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording powder Powder the Sample load Load Capillary Tube powder->load place Place in Apparatus load->place heat Heat at a Controlled Rate place->heat observe Observe Melting heat->observe record Record Melting Range observe->record

Caption: Workflow for melting point determination.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. For an intermediate like this compound, solubility in various solvents is essential for reaction setup and purification.

Protocol: Shake-Flask Method

  • System Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the pKa values determine the charge state at a given pH, which profoundly affects its properties.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the first or second derivative of the titration curve.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound setup Setup Titration Apparatus dissolve->setup add_titrant Add Titrant Incrementally setup->add_titrant record_pH Record pH add_titrant->record_pH plot Plot Titration Curve record_pH->plot determine_pKa Determine pKa from Inflection Points plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Data: A Predictive Overview

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene protons of the acetic acid group, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring. The methylene protons will likely appear as a singlet, and the methyl protons will also be a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift (typically >170 ppm). The chemical shifts of the pyridine carbons will be in the aromatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be observed.

  • Mass Spectrometry (MS): In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free acid (C₈H₉NO₂, MW ≈ 151.16) under appropriate ionization conditions (e.g., electrospray ionization). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Suppliers recommend storing the compound in an inert atmosphere at room temperature.[2] It should be kept in a tightly sealed container to prevent moisture absorption.

  • Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While a comprehensive set of experimentally determined physical properties is not currently in the public domain, this guide provides a framework for understanding its key physicochemical characteristics. By combining the available data with established experimental protocols, researchers can effectively utilize this compound in their synthetic endeavors. The methodologies outlined herein provide a clear path for the in-house determination of its physical properties, ensuring a solid foundation for its application in the synthesis of novel therapeutic agents.

References

  • Appchem. This compound | 1201194-56-0.[Link]

  • Premier Medical. Safety Data Sheet.[Link]

  • American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.[Link]

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid.[Link]

  • Google Patents.

Sources

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical characteristics, synthesis, and analytical methodologies, while also exploring its strategic importance in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring this heterocyclic motif. Their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes them a "privileged scaffold" in medicinal chemistry. Within this class of compounds, this compound has emerged as a valuable intermediate, offering a unique combination of structural features that are attractive for the synthesis of complex molecular architectures. Its utility is particularly noted in the pursuit of novel therapeutics targeting the central nervous system, where fine-tuning of properties such as polarity and basicity is critical for blood-brain barrier penetration and target engagement.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1201194-56-0[1][2][3]
Molecular Formula C₈H₁₀ClNO₂[1][2][3]
Molecular Weight 187.62 g/mol [1][2][3]
Appearance Off-white to white solid (predicted)N/A
SMILES O=C(O)CC1=NC=C(C)C=C1.[H]Cl[1]
InChI Key N/AN/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Some suppliers recommend cold-chain transportation.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the preparation of the corresponding nitrile, 2-(5-methylpyridin-2-yl)acetonitrile, followed by its hydrolysis to the carboxylic acid and subsequent formation of the hydrochloride salt.

Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

The precursor nitrile can be synthesized from 2-chloro-5-methylpyridine.

Synthesis_Nitrile Start 2-Chloro-5-methylpyridine Intermediate 2-(5-Methylpyridin-2-yl)acetonitrile Start->Intermediate Nucleophilic Substitution Reagent NaCN or KCN DMSO

Caption: Synthesis of the nitrile precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-5-methylpyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide or potassium cyanide.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(5-methylpyridin-2-yl)acetonitrile.[4][5]

Hydrolysis to 2-(5-Methylpyridin-2-yl)acetic acid

The nitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[6]

Hydrolysis_Workflow cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Nitrile_A 2-(5-Methylpyridin-2-yl)acetonitrile Carboxylic_Acid_A 2-(5-Methylpyridin-2-yl)acetic acid Nitrile_A->Carboxylic_Acid_A Hydrolysis Acid Aqueous Acid (e.g., H₂SO₄, HCl) Heat Nitrile_B 2-(5-Methylpyridin-2-yl)acetonitrile Carboxylate_Salt Sodium/Potassium 2-(5-methylpyridin-2-yl)acetate Nitrile_B->Carboxylate_Salt Saponification Base Aqueous Base (e.g., NaOH, KOH) Heat Carboxylic_Acid_B 2-(5-Methylpyridin-2-yl)acetic acid Carboxylate_Salt->Carboxylic_Acid_B Protonation Acid_Workup Acidification (e.g., HCl)

Caption: Acidic vs. Basic Hydrolysis of the Nitrile.

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: A mixture of 2-(5-methylpyridin-2-yl)acetonitrile and an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is prepared.

  • Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-(5-methylpyridin-2-yl)acetic acid.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves its stability and handling properties.

Experimental Protocol:

  • Salt Formation: Dissolve the 2-(5-methylpyridin-2-yl)acetic acid in a suitable solvent, such as diethyl ether or isopropanol.

  • Precipitation: Add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the protonated pyridine ring.

  • Pyridine Ring Protons: Aromatic protons are expected in the δ 7.0-8.5 ppm region.

  • Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) is anticipated around δ 3.5-4.5 ppm.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.7 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ 10-13 ppm, though this can be variable and may exchange with residual water in the solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (C=O): Expected in the δ 170-180 ppm region.

  • Pyridine Ring Carbons: Aromatic carbons will appear in the δ 120-160 ppm range.

  • Methylene Carbon (-CH₂-): Expected around δ 40-50 ppm.

  • Methyl Carbon (-CH₃): Expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • N-H Stretch (Pyridinium): A broad absorption in the 2500-3000 cm⁻¹ region, often overlapping with the O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (152.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.[7]

Analytical Methodologies for Quality Control

High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of this compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm).

  • Quantification: Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. The pyridine moiety can act as a key pharmacophoric element, engaging in specific interactions with biological targets, while the acetic acid handle provides a convenient point for further chemical elaboration.

While specific drug candidates synthesized directly from this hydrochloride salt are not extensively documented in publicly available literature, the 2-(5-methylpyridin-2-yl)acetic acid scaffold is a component of molecules investigated for a range of neurological and psychiatric disorders. Its structural features are amenable to the design of ligands for various receptors and enzymes in the CNS. The development of drugs for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety often involves the use of heterocyclic compounds to achieve the desired pharmacological profile.[8]

Drug_Discovery_Workflow BuildingBlock 2-(5-Methylpyridin-2-yl)acetic acid HCl Synthesis Chemical Synthesis (e.g., amide coupling, esterification) BuildingBlock->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate (e.g., for CNS disorders) Lead_Opt->Candidate

Caption: Role as a building block in drug discovery.

Safety and Handling

As a hydrochloride salt of a pyridine derivative, this compound should be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as pyridine hydrochloride.[4][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water.

Always consult the supplier's SDS for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical characteristics and reactivity make it an important intermediate for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for central nervous system disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective utilization in research and drug development.

References

  • Appchem. This compound. Available from: [Link]

  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Hopkins Medicine. Scientists Find Potential New Drug Target for Psychiatric and Neurological Disorders. Available from: [Link]

  • National Center for Biotechnology Information. Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. Available from: [Link]

  • MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

Sources

An In-depth Technical Guide to (5-methyl-2-pyridinyl)acetic acid hydrochloride (CAS Number 1201194-56-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-methyl-2-pyridinyl)acetic acid hydrochloride, a key heterocyclic building block in medicinal chemistry. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document offers field-proven insights into the synthesis, characterization, potential applications, and safe handling of this compound. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Pyridine Acetic Acid Derivatives

Pyridine scaffolds are fundamental heterocyclic structures prevalent in a vast array of pharmaceutical agents.[1] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern drug design. Within this important class of compounds, pyridinylacetic acid derivatives serve as critical intermediates and pharmacophores in the development of novel therapeutics.[2] (5-methyl-2-pyridinyl)acetic acid hydrochloride, in particular, offers a versatile scaffold for chemical modification, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-methyl-2-pyridinyl)acetic acid hydrochloride is essential for its effective use in research and development. The following table summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1201194-56-0[3][4]
Molecular Formula C₈H₁₀ClNO₂[3][4]
Molecular Weight 187.62 g/mol [4]
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride[5]
SMILES CC1=CN=C(C=C1)CC(=O)O.Cl[4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water (predicted based on hydrochloride salt)[6]

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

The synthesis of pyridylacetic acid derivatives can be achieved through the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by ring-opening and decarboxylation.[2] This method is advantageous due to its convenience and the use of readily available starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Ring Opening & Decarboxylation cluster_purification Step 3: Salt Formation & Purification 5-methylpyridine-N-oxide 5-methylpyridine-N-oxide Intermediate_Formation Intermediate Formation 5-methylpyridine-N-oxide->Intermediate_Formation Meldrum's_acid_derivative Meldrum's_acid_derivative Meldrum's_acid_derivative->Intermediate_Formation Activating_Agent Activating Agent (e.g., TsCl) Activating_Agent->Intermediate_Formation Product_Formation (5-methyl-2-pyridinyl)acetic acid Intermediate_Formation->Product_Formation Nucleophile (e.g., H₂O) Final_Product (5-methyl-2-pyridinyl)acetic acid hydrochloride Product_Formation->Final_Product HCl Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound (5-methyl-2-pyridinyl)acetic acid derivative Compound->COX2 Inhibition

Sources

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: Properties, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridinyl-scaffold organic compound of significant interest to the pharmaceutical sciences. As a heterocyclic building block, its precise physicochemical properties are fundamental to its application in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a detailed examination of its molecular weight, chemical properties, and the causality behind the rigorous analytical methods required for its characterization. We present field-proven protocols for molecular weight verification by mass spectrometry and purity assessment by high-performance liquid chromatography (HPLC). Furthermore, we contextualize its relevance within drug development by discussing its role as a key intermediate in the synthesis of selective COX-2 inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Pyridinyl Acetic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] When functionalized with an acetic acid moiety, as in the case of 2-(5-Methylpyridin-2-yl)acetic acid, the resulting molecule becomes a highly versatile synthetic intermediate.[2][3] These intermediates serve as crucial building blocks for constructing more complex molecular architectures that can interact with specific biological targets.[4]

The hydrochloride salt form of these intermediates is often preferred in a laboratory and developmental setting. The salt form typically enhances stability, improves handling characteristics, and can increase solubility in certain solvent systems compared to the free base, which is critical for consistent and reproducible reaction outcomes. Understanding the fundamental properties of this salt, starting with its molecular weight, is the first step in its successful application in a synthetic workflow.

Core Physicochemical Properties

The identity and purity of a synthetic intermediate are defined by its physicochemical properties. For quantitative applications, such as reaction stoichiometry and formulation, the molecular weight is the most critical parameter.

Molecular Formula and Structure

This compound is the salt formed from the reaction of the free base, 2-(5-Methylpyridin-2-yl)acetic acid, with hydrogen chloride (HCl). This protonates the basic nitrogen of the pyridine ring.

  • Free Base: 2-(5-Methylpyridin-2-yl)acetic acid

  • Hydrochloride Salt: this compound

The process of salt formation directly impacts the molecular weight and formula.

SaltFormation FreeBase 2-(5-Methylpyridin-2-yl)acetic acid (C₈H₉NO₂) Salt This compound (C₈H₁₀ClNO₂) FreeBase->Salt Protonation HCl Hydrogen Chloride (HCl) HCl->Salt

Caption: Formation of the hydrochloride salt from its free base.

Molecular Weight Determination

The molecular weight is a cornerstone property derived from the molecular formula. The conversion from the free base to the hydrochloride salt involves the addition of one molecule of HCl.

The molecular weight of the free base, C₈H₉NO₂, is 151.16 g/mol .[5] The molecular weight of hydrogen chloride (HCl) is approximately 36.46 g/mol . Therefore, the theoretical molecular weight of the hydrochloride salt is the sum of these two values.

Commercial and database sources confirm the molecular weight of this compound (C₈H₁₀ClNO₂) to be 187.62 g/mol .[6][7]

A summary of the key quantitative data is presented in Table 1.

PropertyFree Base (C₈H₉NO₂)Hydrochloride Salt (C₈H₁₀ClNO₂)
Molecular Weight ( g/mol ) 151.16[5]187.62[6]
Monoisotopic Mass (Da) 151.0633187.0400
CAS Number 848093-05-0[5]1201194-56-0[6][8][9][10]

Table 1: Comparison of Physicochemical Properties.

While the molecular weight is calculated theoretically, it must be confirmed experimentally, especially in a drug development context where absolute certainty of a compound's identity is required. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocols for Characterization

Trustworthiness in any chemical synthesis pipeline relies on self-validating systems. This means that the identity and purity of every intermediate must be rigorously confirmed before its use in a subsequent step. Here, we outline standard, field-proven protocols for the characterization of this compound.

Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is an essential analytical tool for determining the molecular mass of a compound by ionizing it to generate charged molecules and measuring their mass-to-charge ratio (m/z). High-resolution instruments can provide a mass accuracy of less than 5 ppm, which is often sufficient to confirm the molecular formula of a compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 1. Dissolve sample (e.g., in Methanol/Water) p2 2. Dilute to ~1 µg/mL p1->p2 a1 3. Inject into LC-MS System p2->a1 a2 4. Ionize (ESI+) a1->a2 a3 5. Detect Ions (e.g., TOF) a2->a3 d1 6. Identify [M+H]⁺ Ion a3->d1 d2 7. Compare Observed m/z to Theoretical m/z d1->d2 Result Confirm Molecular Identity d2->Result

Caption: Experimental workflow for molecular weight verification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent compatible with mass spectrometry, such as a 50:50 mixture of methanol and deionized water, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.

  • Instrumentation and Analysis:

    • Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

    • Set the ionization source to Electrospray Ionization in positive mode (ESI+). The pyridine nitrogen is basic and will readily accept a proton, forming the [M+H]⁺ ion. For this compound, the observed ion will correspond to the free base plus a proton, not the hydrochloride salt.

    • The expected monoisotopic mass for the protonated free base [C₈H₉NO₂ + H]⁺ is 152.0706 Da.

    • Perform a direct infusion or a rapid liquid chromatography method to introduce the sample into the mass spectrometer.

  • Data Interpretation:

    • Analyze the resulting mass spectrum to locate the peak corresponding to the protonated molecule [M+H]⁺.

    • The instrument software will report the measured m/z value.

    • Compare this experimentally observed value to the theoretical value (152.0706 Da). A mass accuracy below 5 ppm provides high confidence in the elemental composition and, therefore, the molecular identity.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[11] It separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity level.

Step-by-Step Methodology:

  • Sample and System Preparation:

    • Prepare a sample solution of this compound at approximately 0.5 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.[9]

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar organic molecules.

    • Mobile Phase: A typical starting point is a gradient elution using:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • The TFA acts as an ion-pairing agent to improve peak shape for the acidic analyte.

    • Detector: A UV detector set to a wavelength where the pyridine ring absorbs, typically around 254 nm or 265 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A common gradient runs from 5% Solvent B to 95% Solvent B over 20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For drug development purposes, a purity level of >98% is often required for intermediates to avoid carrying impurities into the final API.

Application in Drug Development: A Key Intermediate

Pyridinyl acetic acid derivatives are not typically final drug products themselves but are critical starting materials or intermediates in the synthesis of complex APIs.[2][3] A prominent example of a therapeutic area where such building blocks are essential is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID), is a bipyridine derivative.[2] The synthesis of Etoricoxib and related COX-2 inhibitors often involves the coupling of two different substituted pyridine rings.[1] Molecules like this compound serve as precursors to one of the key pyridine fragments required for the final molecular assembly. Patent literature describes various synthetic routes to Etoricoxib that rely on the construction of the bipyridine core from functionalized pyridine building blocks.[3][12] The methyl-substituted pyridine ring, in particular, is a core component of the final Etoricoxib structure.

The use of a well-characterized intermediate like this compound is paramount. Its defined molecular weight allows for precise stoichiometric calculations, while its confirmed high purity ensures that side reactions are minimized and that no significant impurities are carried forward, which could compromise the yield, purity, and safety of the final API.

Conclusion

This compound is a foundational building block for pharmaceutical synthesis. Its molecular weight of 187.62 g/mol is a critical parameter that underpins its use in quantitative chemical processes. This guide has detailed not only this core property but also the robust analytical methodologies required to verify it, reflecting the principles of trustworthiness and expertise essential in drug development. By understanding the compound's properties and its role as a key intermediate in the synthesis of important drugs like Etoricoxib, researchers and scientists are better equipped to leverage this and similar molecules to advance the discovery and development of new therapeutic agents.

References

  • US9024030B2 - Process for the synthesis of etoricoxib - Google Patents.
  • EP2479166A1 - A process for the preparation of etoricoxib - Google Patents.
  • Appchem. This compound | 1201194-56-0. Available at: [Link]

  • Mohammad Abu-Taweel, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Pipzine Chemicals. 4-Pyridineacetic Acid. Available at: [Link]

  • Torontech. HPLC Testing and Analysis – Detailed Guide for Accurate Results. (2024). Available at: [Link]

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Available at: [Link]

  • Justia Patents. Very efficient process for preparing an intermediate of etoricoxib. (2014). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential: Pyridine Derivatives and 3-Pyridylacetic Acid in New Drug Discovery. Available at: [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Available at: [Link]

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. Available at: [Link]

Sources

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride

Abstract

Introduction and Hypothesized Mechanism of Action

Pyridylacetic acid derivatives are significant scaffolds in medicinal chemistry.[2][3][4] While often serving as precursors, their inherent biological activity cannot be dismissed without investigation. Given its structural similarity to known nAChR ligands and its documented use in the synthesis of nAChR agonists and antagonists, we hypothesize that this compound may act as a direct modulator of nicotinic acetylcholine receptors. This modulation could be agonistic, antagonistic, or allosteric in nature.

This guide will outline the logical progression of experiments required to investigate this hypothesis, from initial computational predictions to detailed in vitro and cell-based functional assays.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C8H10ClNO2[5]
Molecular Weight 187.62 g/mol [5][6]
CAS Number 1201194-56-0[5][7][8][9]
SMILES O=C(O)CC1=NC=C(C)C=C1.[H]Cl[5]

For experimental purposes, the hydrochloride salt should be dissolved in a suitable solvent, such as sterile deionized water or DMSO, to create a stock solution. The final concentration of the solvent in cell-based assays should be kept low (typically <0.1%) to avoid off-target effects.

Tier 1: In Silico Target Prediction and Virtual Screening

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential biological targets of this compound.

Molecular Docking

Objective: To predict the binding affinity and pose of the compound within the ligand-binding domain of various nAChR subtypes.

Protocol:

  • Preparation of the Ligand: Generate a 3D structure of 2-(5-Methylpyridin-2-yl)acetic acid and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Acquisition of Receptor Structures: Obtain high-resolution crystal structures of different nAChR subtypes (e.g., α7, α4β2) from the Protein Data Bank (PDB).

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the binding pocket of the receptors.

  • Analysis of Results: Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most likely nAChR subtypes for interaction.

Pharmacophore Modeling and Similarity Searching

Objective: To identify other potential targets by comparing the compound's pharmacophoric features to databases of known bioactive molecules.

Protocol:

  • Pharmacophore Generation: Identify the key chemical features of 2-(5-Methylpyridin-2-yl)acetic acid (e.g., hydrogen bond donors/acceptors, aromatic rings).

  • Database Screening: Use this pharmacophore model to search databases such as ChEMBL or PubChem to find known drugs or bioactive compounds with similar features.

  • Target Inference: Analyze the known targets of the identified "hit" compounds to infer other potential targets for this compound.

Tier 2: In Vitro Target Validation

The predictions from in silico studies must be validated through direct experimental evidence.

Radioligand Binding Assays

Objective: To determine if this compound can displace a known radiolabeled ligand from nAChRs.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or from brain tissue).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a known radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs), and varying concentrations of this compound.

  • Incubation and Washing: Incubate the mixture to allow for competitive binding. Then, rapidly filter the mixture and wash to remove unbound radioligand.

  • Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki).

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) of the compound to purified nAChR protein.

Protocol:

  • Chip Preparation: Immobilize purified nAChR protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Tier 3: Cellular Functional Assays

Once target binding is confirmed, the functional consequence of this interaction must be determined.

Calcium Imaging Assays

Objective: To determine if the compound acts as an agonist or antagonist of nAChR-mediated calcium influx.

Protocol:

  • Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Mode: Apply varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in calcium indicates agonistic activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, and then stimulate them with a known nAChR agonist (e.g., acetylcholine or nicotine). A reduction in the agonist-induced calcium signal indicates antagonistic activity.

Patch-Clamp Electrophysiology

Objective: To provide a detailed characterization of the compound's effect on nAChR ion channel function.

Protocol:

  • Cell Preparation: Prepare cells expressing the nAChR of interest for whole-cell patch-clamp recording.

  • Recording: Establish a whole-cell recording configuration and apply the compound to the cell while monitoring ion channel currents.

  • Data Analysis: Analyze the recordings to determine the compound's effect on channel activation, desensitization, and ion selectivity.

Visualizing the Workflow and Proposed Pathway

A logical and structured workflow is paramount for the successful elucidation of a compound's mechanism of action.

experimental_workflow cluster_in_silico Tier 1: In Silico Prediction cluster_in_vitro Tier 2: In Vitro Validation cluster_cellular Tier 3: Cellular Functional Assays in_silico_start Hypothesized Target (nAChRs) molecular_docking Molecular Docking in_silico_start->molecular_docking pharmacophore_screening Pharmacophore Screening in_silico_start->pharmacophore_screening binding_assays Radioligand Binding Assays molecular_docking->binding_assays Predicted Binding Affinity pharmacophore_screening->binding_assays Potential Targets spr Surface Plasmon Resonance (SPR) binding_assays->spr Confirmed Binding calcium_imaging Calcium Imaging spr->calcium_imaging Characterized Kinetics electrophysiology Patch-Clamp Electrophysiology calcium_imaging->electrophysiology Functional Effect (Agonist/Antagonist) final_conclusion Mechanism of Action Elucidated electrophysiology->final_conclusion Detailed Channel Modulation

Caption: Experimental workflow for elucidating the mechanism of action.

hypothesized_pathway compound 2-(5-Methylpyridin-2-yl)acetic acid HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) compound->nAChR Binds to Receptor ion_channel Ion Channel Opening/Closing nAChR->ion_channel Conformational Change ca_influx Ca²⁺ Influx / Na⁺ Influx ion_channel->ca_influx downstream_signaling Downstream Signaling Cascades (e.g., MAPK, CREB) ca_influx->downstream_signaling cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream_signaling->cellular_response

Caption: Hypothesized signaling pathway for nAChR modulation.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structural features suggest the potential for direct biological activity. This guide outlines a systematic and rigorous approach to investigate its hypothesized mechanism of action as a nicotinic acetylcholine receptor modulator. By following this tiered approach, from in silico prediction to detailed electrophysiological characterization, researchers can effectively elucidate the pharmacological properties of this and other novel chemical entities. This structured methodology ensures scientific integrity and provides a clear path for advancing our understanding of new drug candidates.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (2022-10-18).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | Semantic Scholar. (n.d.).
  • 4-Pyridineacetic Acid - Pipzine Chemicals. (n.d.).
  • Pyridine-3-acetic acid - Chem-Impex. (n.d.).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchG
  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem. (n.d.).
  • 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. (n.d.).
  • 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 | MWC90581 - Biosynth. (n.d.).
  • 1201194-56-0|this compound - BLDpharm. (n.d.).
  • This compound | 1201194-56-0 | C8H10ClNO2 | Appchem. (n.d.).
  • This compound - ACE Biolabs.com. (n.d.).
  • 2-(5-Methylpyridin-2-yl)acetic acid - MySkinRecipes. (n.d.).
  • 1787905-81-0|2-(5-Methylpyridin-3-yl)acetic acid hydrochloride - BLDpharm. (n.d.).
  • This compound - 苏州奥佰医药. (n.d.).
  • This compound - 1201194-56-0 - popebiotech.com. (n.d.).

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential biological activities of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities. This document moves beyond a simple recitation of facts to provide a framework for investigating this compound, grounded in the established significance of its core chemical scaffold and outlining a logical progression of experimental validation.

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to form hydrogen bonds, act as a bioisostere for a benzene ring, and its solubility-enhancing properties make it a privileged scaffold in drug design.[2] Derivatives of pyridine have demonstrated a wide spectrum of pharmacological activities, including anti-fibrotic, anti-HIV, and antibacterial properties.[1][2][3]

This compound belongs to this versatile class of molecules. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural features—a substituted pyridine ring linked to an acetic acid moiety—provide a strong basis for hypothesizing a range of potential biological activities. This guide will, therefore, serve as a roadmap for the systematic investigation of this promising compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is the foundation of any investigation into its biological activity.

PropertyValueSource
CAS Number 1201194-56-0[4][5]
Molecular Formula C8H10ClNO2[4]
Molecular Weight 187.62 g/mol [4]
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride[6]
SMILES CC1=CN=C(C=C1)CC(=O)O.Cl[4]

The structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and an acetic acid group at the 2-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for biological testing.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structural motifs present in this compound, we can postulate several potential biological activities. The pyridine scaffold is known to interact with a variety of biological targets, and the acetic acid side chain provides a handle for potential enzymatic interactions or can influence the molecule's pharmacokinetic profile.

Anti-inflammatory and Analgesic Potential

The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) which act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar inhibitory activity.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites.

Antimicrobial Activity

The pyridine scaffold is present in several antibacterial and antifungal agents.[2] The overall electronic and steric properties of this compound may allow it to interfere with essential microbial pathways.

A Proposed Experimental Workflow for Biological Characterization

The following sections outline a logical and comprehensive workflow to systematically investigate the potential biological activities of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation Initial_Screening Initial Cytotoxicity and General Activity Screening Targeted_Assays Target-Based Assays (e.g., Enzyme Inhibition) Initial_Screening->Targeted_Assays Identifies potential targets Cell_Based_Assays Cell-Based Functional Assays (e.g., Anti-inflammatory, Anticancer) Initial_Screening->Cell_Based_Assays Determines cellular effects Dose_Response Dose-Response and IC50/EC50 Determination Targeted_Assays->Dose_Response Cell_Based_Assays->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Dose_Response->Pathway_Analysis Confirms potency and informs pathway studies Animal_Models Animal Models of Disease (e.g., Inflammation, Oncology) Pathway_Analysis->Animal_Models Translates in vitro findings to a living system PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies Animal_Models->PK_PD_Studies Correlates exposure with efficacy

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Phase 1: In Vitro Screening

The initial phase focuses on broad screening to identify potential areas of biological activity and to assess the compound's general toxicity.

4.1.1. Cytotoxicity Assays

  • Protocol:

    • Culture a panel of relevant cell lines (e.g., a non-cancerous cell line like HEK293, and various cancer cell lines such as A549, MCF-7, and HCT116).

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

  • Rationale: This initial screen provides crucial information on the compound's general toxicity and identifies any selective anticancer activity.

4.1.2. Anti-inflammatory Screening

  • Protocol:

    • Use a murine macrophage cell line such as RAW 264.7.

    • Pre-treat the cells with various concentrations of the test compound.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Assess the expression of COX-2 using Western blotting.

  • Rationale: This assay provides a direct measure of the compound's ability to suppress an inflammatory response in a relevant cell model.

4.1.3. Antimicrobial Screening

  • Protocol:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.

  • Rationale: This standard assay will determine if the compound has any direct antimicrobial activity.

Phase 2: Mechanism of Action Studies

Should the initial screening reveal promising activity, the next phase will focus on elucidating the underlying mechanism of action.

mechanism_of_action Compound 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride Target_Enzyme Potential Target Enzyme (e.g., COX-2, Kinase) Compound->Target_Enzyme Inhibition Signaling_Pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK) Target_Enzyme->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Inflammation) Signaling_Pathway->Cellular_Response Leads to

Caption: A generalized schematic of a potential mechanism of action for a bioactive compound.

4.2.1. Target Identification and Validation

If, for example, anti-inflammatory activity is observed, direct enzyme inhibition assays for COX-1 and COX-2 would be a logical next step. For anticancer activity, a kinase profiling screen could be employed to identify potential protein kinase targets.

4.2.2. Signaling Pathway Analysis

  • Protocol:

    • Treat cells with the compound at its IC50 or EC50 concentration.

    • Lyse the cells at various time points.

    • Analyze the expression and phosphorylation status of key signaling proteins using Western blotting (e.g., for pathways like NF-κB, MAPK).

    • Use qPCR to measure changes in the expression of target genes.

  • Rationale: This will reveal how the compound affects intracellular signaling cascades to produce its biological effect.

Phase 3: In Vivo Validation

Positive results from in vitro studies must be validated in a living organism to assess the compound's true therapeutic potential.

4.3.1. Animal Models of Disease

Depending on the in vitro findings, appropriate animal models should be selected. For example:

  • Anti-inflammatory: Carrageenan-induced paw edema in rats.

  • Anticancer: Xenograft tumor models in immunocompromised mice.

4.3.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

  • Protocol:

    • Administer the compound to animals via relevant routes (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability).

    • Correlate the compound's concentration with a biomarker of its activity (PD).

  • Rationale: These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish a relationship between dose, exposure, and therapeutic effect.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, potential for biological activity. Its pyridine core, a well-established pharmacophore, provides a strong rationale for investigating its therapeutic properties. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for elucidating its biological activities, defining its mechanism of action, and evaluating its potential as a novel therapeutic agent. The insights gained from such a research program will be invaluable for the drug discovery and development community.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential: Pyridine Derivatives and 3-Pyridylacetic Acid in New Drug Discovery.
  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid.
  • PubChem. 2-((Pyridin-2-yl)formamido)acetic acid.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Appchem. This compound.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
  • PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride.
  • BLDpharm. This compound.

Sources

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Key Intermediate in Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(5-methylpyridin-2-yl)acetic acid hydrochloride, a pivotal building block in the synthesis of novel therapeutics targeting the central nervous system. Drawing from established synthetic methodologies and its contextual application in medicinal chemistry, this document serves as a resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development. We will delve into the rationale behind its synthesis, its physicochemical properties, and its significant role as a precursor to potent modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.

Chemical Properties and Structural Attributes

This compound is a pyridinylacetic acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic manipulations and biological assays.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1201194-56-0
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride
SMILES CC1=CC=C(C(=O)O)N=C1.Cl

The structure, characterized by a methyl-substituted pyridine ring linked to an acetic acid moiety at the 2-position, is of significant interest in medicinal chemistry. The pyridine ring can participate in crucial biological interactions, including hydrogen bonding and π-stacking, while the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to generate diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient strategy involves the preparation of an ester precursor, ethyl 2-(5-methylpyridin-2-yl)acetate, followed by its hydrolysis to the desired carboxylic acid. This approach allows for straightforward purification of the intermediate ester and a high-yielding final conversion.

Synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate

A validated method for the synthesis of the ethyl ester intermediate is outlined in patent literature[2]. This procedure utilizes 2,5-dimethylpyridine as the starting material.

Experimental Protocol: Synthesis of Ethyl 2-(5-methylpyridin-2-yl)acetate [2]

  • Step 1: Deprotonation. To a solution of N,N-diisopropylethylamine and N,N,N',N'-tetramethylethylenediamine in tetrahydrofuran (THF) at -50°C, a 1.6 M solution of n-butyllithium in hexane is added dropwise. This mixture is stirred for 1 hour at -50°C to generate a strong, non-nucleophilic base.

  • Step 2: Lithiation of 2,5-dimethylpyridine. 2,5-dimethylpyridine is then added dropwise to the reaction mixture, which is subsequently stirred at 0°C for 1 hour. The strong base selectively deprotonates the methyl group at the 2-position of the pyridine ring, which is more acidic due to the inductive effect of the ring nitrogen.

  • Step 3: Carboxylation. The reaction mixture is cooled to -78°C, and ethyl chloroformate is added dropwise. This electrophile reacts with the newly formed carbanion to introduce the ethyl acetate moiety. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Step 4: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride solution, followed by the addition of saturated aqueous sodium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over sodium sulfate. After filtration and concentration, the crude product is purified by silica gel chromatography to yield ethyl (5-methylpyridin-2-yl)acetate.

Causality in Experimental Choices:

  • The use of a strong, hindered base like the one generated from n-butyllithium and diisopropylethylamine is crucial to ensure selective deprotonation of the 2-methyl group without competing nucleophilic addition to the pyridine ring.

  • The low temperatures (-50°C to -78°C) are necessary to maintain the stability of the highly reactive organolithium intermediates and to control the exothermicity of the reactions.

  • Purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the ester intermediate for the subsequent hydrolysis step.

Hydrolysis to 2-(5-Methylpyridin-2-yl)acetic acid and Salt Formation

General Experimental Protocol: Hydrolysis and Hydrochloride Salt Formation

  • Step 1: Saponification. Ethyl 2-(5-methylpyridin-2-yl)acetate is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (or lithium hydroxide) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Acidification and Extraction. The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like diethyl ether to remove any unreacted ester. The aqueous layer is then carefully acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Step 3: Isolation. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Synthesis_Workflow

Applications in Drug Development: A Scaffold for Nicotinic Acetylcholine Receptor Modulators

2-(5-Methylpyridin-2-yl)acetic acid and its derivatives are valuable intermediates in the development of modulators for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyridine moiety of 2-(5-methylpyridin-2-yl)acetic acid can serve as a key pharmacophoric element that interacts with the nAChR binding site. The acetic acid functional group allows for the facile synthesis of a wide array of amides, esters, and other derivatives. This enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel compounds, optimizing their potency, selectivity, and pharmacokinetic properties.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has yielded numerous nAChR modulators. The development of these agents often involves targeting specific nAChR subtypes, such as the α7 and α4β2 receptors, which are particularly relevant for cognitive function and addiction.

Signaling_Pathway

Conclusion

This compound is a strategically important molecule in contemporary medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic and hydrolytic procedures. The true value of this compound lies in its role as a versatile scaffold for the generation of novel drug candidates, particularly those targeting nicotinic acetylcholine receptors. As our understanding of the role of nAChRs in various pathologies deepens, the demand for such well-defined and adaptable chemical building blocks will undoubtedly continue to grow, solidifying the importance of this compound in the ongoing quest for new and effective therapies for neurological disorders.

References

  • Organic Syntheses Procedure. 5-ethyl-2-methylpyridine. Available from: [Link].

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • PubChem. Ethyl 2-(5-methylpyridin-3-yl)acetate. Available from: [Link].

  • MDPI. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Available from: [Link].

  • ResearchGate. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Available from: [Link].

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. Available from: [Link].

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Available from: [Link].

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. Available from: [Link].

  • PubMed Central. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Available from: [Link].

  • MDPI. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link].

  • PubMed. Nicotinic acetylcholine receptors: from basic science to therapeutics. Available from: [Link].

  • e-Learning - UNIMIB. Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Available from: [Link].

  • PubMed. Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Available from: [Link].

  • MDPI. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Available from: [Link].

  • Appchem. This compound. Available from: [Link].

  • ResearchGate. New thiazolidinyl analogs containing pyridine ring: Synthesis, biological evaluation and QSAR studies | Request PDF. Available from: [Link].

  • PubMed. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Available from: [Link].

  • RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met - JOCPR. Available from: [Link].

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2009/0227791 A1. Available from: [Link].

  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

Sources

The Genesis of a Versatile Scaffold: A Technical History of Pyridineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Pharmacological Innovation

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a fundamental motif woven into the fabric of countless biologically active molecules. When appended with an acetic acid moiety, it gives rise to the pyridineacetic acids, a seemingly simple family of isomers that has proven to be a remarkably versatile scaffold in the annals of medicinal chemistry. From their initial synthesis, born out of academic curiosity, to their role as critical building blocks for modern therapeutics, the story of pyridineacetic acid derivatives is a compelling narrative of chemical ingenuity and pharmacological discovery. This in-depth technical guide will traverse the historical milestones, from their first appearances in the chemical literature to their contemporary applications, providing a comprehensive resource for researchers seeking to understand and harness the potential of this unassuming yet powerful chemical entity. We will delve into the evolution of their synthesis, the elucidation of their biological activities, and the key scientific breakthroughs that have cemented their importance in drug discovery and development.

I. The Dawn of Discovery: First Synthesis of the Pyridineacetic Acid Isomers

The journey into the world of pyridineacetic acids began in the early 20th century, a period of burgeoning exploration in organic synthesis. The initial preparations of these compounds were not driven by a clear pharmacological goal but rather by a fundamental desire to expand the repertoire of known organic molecules and understand the reactivity of the pyridine nucleus.

The Inaugural Synthesis of 2-Pyridylacetic Acid

The first documented synthesis of a pyridineacetic acid isomer appears to be that of 2-pyridylacetic acid. While earlier works may exist, a notable early contribution was from K. G. M. Campbell and S. H. Harper in their 1945 paper in the Journal of the Chemical Society on the synthesis of chrysanthemum monocarboxylic acid, which detailed related synthetic strategies[1]. However, a more direct lineage for the synthesis of 2-pyridylacetic acid can be traced through the hydrolysis of its corresponding nitrile or ester. A common early method involved the reaction of 2-picoline (2-methylpyridine) with a suitable oxidizing agent to form pyridine-2-carboxylic acid, which could then be converted to the acid chloride and subsequently reacted with diazomethane in a Wolff rearrangement to yield the methyl ester of 2-pyridylacetic acid. Hydrolysis of this ester would then afford the free acid.

Unraveling the 3- and 4-Isomers

The synthesis of 3- and 4-pyridylacetic acid followed, with early methods often relying on the hydrolysis of the corresponding cyanomethylpyridines. These precursors were typically prepared from the respective picolines via chlorination or bromination of the methyl group, followed by nucleophilic substitution with a cyanide salt. The harsh conditions required for the hydrolysis of the nitrile to the carboxylic acid were a significant challenge in these early syntheses.

A significant advancement in the synthesis of 3-pyridylacetic acid, particularly its hydrochloride salt, was the application of the Willgerodt-Kindler reaction. Seminal work published in the Journal of the American Chemical Society in 1947 and 1957 detailed the synthesis starting from 3-acetylpyridine[2]. This reaction, which involves the conversion of an aryl alkyl ketone to the corresponding amide or thioamide, followed by hydrolysis, provided a more reliable route to this important isomer.

II. The Evolution of Synthesis: From Classical Methods to Modern Innovations

The synthetic routes to pyridineacetic acid derivatives have undergone significant evolution, driven by the need for higher yields, greater purity, and more environmentally benign processes.

Classical Synthetic Approaches

The foundational methods for preparing pyridineacetic acids, while groundbreaking for their time, often suffered from limitations such as harsh reaction conditions, the use of toxic reagents, and low overall yields.

Table 1: Overview of Classical Synthesis Methods for Pyridineacetic Acids

IsomerPrecursorKey ReactionsCommon ReagentsChallenges
2-Pyridylacetic Acid 2-PicolineOxidation, Halogenation, Cyanation, HydrolysisKMnO₄, NBS, NaCN, Strong acids/basesLow yields, harsh conditions
3-Pyridylacetic Acid 3-AcetylpyridineWillgerodt-Kindler Reaction, HydrolysisSulfur, Morpholine, Strong acids/basesHigh temperatures, odorous reagents
4-Pyridylacetic Acid 4-PicolineHalogenation, Cyanation, HydrolysisNBS, NaCN, Strong acids/basesMulti-step, potential for side reactions
Modern Synthetic Methodologies

Contemporary organic chemistry has introduced a host of more sophisticated and efficient methods for the synthesis of pyridineacetic acid derivatives. These approaches often employ transition-metal catalysis and milder reaction conditions.

A notable modern approach is the three-component synthesis of substituted pyridylacetic acid derivatives, which utilizes the dual reactivity of Meldrum's acid derivatives[3]. This method involves the nucleophilic substitution on activated pyridine-N-oxides, followed by ring-opening and decarboxylation, offering a convenient and versatile route to a variety of substituted products[3].

  • Step 1: Coupling Reaction. To a solution of a substituted pyridine-N-oxide (1.1 equivalents) and a Meldrum's acid derivative (1.0 equivalent) in ethyl acetate (0.2 M), add triethylamine (2.1 equivalents) and p-toluenesulfonyl chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Step 2: Methanolysis and Decarboxylation. Dissolve the residue from Step 1 in methanol (2.5 M) and add sodium methoxide (2.2 equivalents).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, neutralize the reaction with an appropriate acid and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography to yield the desired substituted 2-pyridylacetic acid derivative.

This modern approach provides a significant improvement over classical methods in terms of efficiency and substrate scope.

III. The Emergence of a Pharmacophore: Discovery of Biological Activity

The initial interest in pyridineacetic acid derivatives was primarily synthetic. However, as screening programs for biological activity became more widespread in the mid-20th century, the therapeutic potential of this scaffold began to be recognized.

Anti-inflammatory Properties and the Cyclooxygenase Connection

The inhibition of COX enzymes by various pyridine derivatives has been a subject of significant research, with many compounds showing potent activity. Although specific IC50 values for the parent pyridineacetic acids are not prominently reported in the initial search results, numerous studies have explored the structure-activity relationships of more complex derivatives, demonstrating their potential as selective COX-2 inhibitors[5][6]. The development of selective COX-2 inhibitors was a major goal in anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme[6].

The anti-inflammatory effects of many pyridineacetic acid derivatives are attributed to their ability to block the active site of COX enzymes, preventing the binding of the natural substrate, arachidonic acid. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins (PGG₂, PGH₂) COX_Enzyme->Prostaglandins catalyzes Pyridineacetic_Derivative Pyridineacetic Acid Derivative Pyridineacetic_Derivative->COX_Enzyme inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyridineacetic Acid Derivatives.

Beyond Inflammation: Diverse Pharmacological Applications

The versatility of the pyridineacetic acid scaffold extends beyond anti-inflammatory applications. These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. A prime example is the use of 3-pyridylacetic acid hydrochloride as a key starting material for the synthesis of risedronate sodium, a bisphosphonate used to treat osteoporosis[7]. Furthermore, various derivatives have been investigated for their potential as anticancer, antimicrobial, and antidiabetic agents[8].

IV. Key Derivatives and Their Therapeutic Impact

While the parent pyridineacetic acids are important synthetic intermediates, it is their derivatives that have made a significant impact as therapeutic agents. The structural modifications enabled by the reactive carboxylic acid group and the pyridine ring have allowed for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Table 2: Notable Drugs and Clinical Candidates Derived from a Pyridineacetic Acid Scaffold

Drug/CandidateTherapeutic AreaIsomer CoreMechanism of Action (if known)
Risedronate Osteoporosis3-Pyridylacetic acidInhibition of farnesyl pyrophosphate synthase in osteoclasts
Betahistine Metabolite Anti-vertigo2-Pyridylacetic acidNot applicable (inactive metabolite)

V. Conclusion and Future Perspectives

From their humble beginnings as products of early 20th-century synthetic exploration, pyridineacetic acid derivatives have evolved into a cornerstone of modern medicinal chemistry. Their journey highlights the often-unpredictable path of drug discovery, where a simple molecular scaffold can unlock a wealth of therapeutic possibilities. The continuous development of novel synthetic methodologies provides researchers with ever-more-efficient tools to create diverse libraries of these compounds. As our understanding of disease biology deepens, the pyridineacetic acid scaffold will undoubtedly continue to serve as a valuable starting point for the design and synthesis of the next generation of innovative medicines. The inherent versatility of this structure, coupled with the power of modern synthetic and screening technologies, ensures that the story of pyridineacetic acid derivatives is far from over.

VI. References

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Pierre, A., & Hähnel, J. (2007). Inhibition of cyclooxygenases by dipyrone. British Journal of Pharmacology, 151(4), 479–487. [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride. (2008, February 6). Google Patents. Retrieved January 7, 2026, from

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link]

  • The IC50 values of pyrrolizine-based anti-inflammatory agents 4–6... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The ever growing story of cyclo-oxygenase inhibition. (2006). The Lancet, 368(9549), 1745–1747. [Link]

  • Mardini, I. A., & FitzGerald, G. A. (2001). Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. Molecular Interventions, 1(1), 30–38. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1–25. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(14), 5521. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Analytical Biochemistry, 401(2), 169–176. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Oncotarget, 8(26), 42686–42699. [Link]

  • 4-Pyridylacetic acid hydrochloride. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (1987, May 27). Google Patents. Retrieved January 7, 2026, from

  • 2-Pyridineacetic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Campbell, I. G. M., & Harper, S. H. (1945). Experiments on the synthesis of the pyrethrins. Part I. Synthesis of chrysanthemum monocarboxylic acid. Journal of the Chemical Society (Resumed), 283. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1201194-56-0). The guidance herein is synthesized from established safety protocols for related chemical families, including pyridine derivatives and corrosive acid salts, to ensure a robust and self-validating safety framework.

Section 1: Core Hazard Profile and Chemical Identity

This compound is a research-grade chemical compound.[1] While specific toxicological data for this exact molecule is not extensively published, a rigorous safety assessment can be constructed by analyzing its constituent structural motifs: the pyridine ring and the hydrochloride salt. This dual nature presents a combined hazard profile that must be understood and respected to ensure laboratory safety.

The pyridine moiety suggests potential for systemic toxicity upon ingestion or inhalation, with possible effects including headaches, dizziness, and respiratory irritation.[2] The hydrochloride component renders the compound acidic and corrosive, posing a significant risk of severe skin and eye damage upon direct contact.[3]

Identifier Value Source
Chemical Name This compound[1]
CAS Number 1201194-56-0[1][4]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [4]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

Note: Hazard statements are extrapolated from structurally similar compounds and general chemical principles of pyridine derivatives and acid salts.

Section 2: The Duality of Risk: Pyridine Toxicity and Acid Corrosivity

The primary challenge in handling this compound lies in its dual-hazard nature. Protocols must mitigate both the systemic risks associated with pyridine derivatives and the acute contact hazards of a corrosive acid.

  • Pyridine-Related Hazards : Pyridine and its derivatives are known for their potential to cause adverse health effects upon skin contact, ingestion, or inhalation.[2] They can be volatile, and their vapors should not be inhaled.[6] In the event of a fire, pyridine compounds can produce highly toxic gases, including nitrogen oxides and hydrogen cyanide.[6]

  • Acid Hydrochloride Hazards : As a hydrochloride salt, this compound is corrosive. Direct contact with skin or eyes can cause chemical burns.[3] Inhalation of the dust can lead to severe irritation and damage to the mucous membranes and upper respiratory tract.[3]

Therefore, all handling procedures must be designed to prevent aerosolization of the solid, direct contact with skin and eyes, and accidental ingestion.

Section 3: Risk Mitigation and Standard Operating Procedures

A multi-layered approach encompassing engineering controls, personal protective equipment, and stringent procedural adherence is required for safe handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood : All weighing, reconstitution, and aliquotting operations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[8]

  • Emergency Stations : An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[7][8] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical and must be based on the compound's dual-hazard profile.

Protection Type Specification Rationale and Citation
Eye & Face Chemical safety goggles and a full-face shield.Provides protection against splashes and airborne particles. A face shield is crucial when handling corrosive substances.[6]
Hand Butyl rubber or neoprene gloves. Double-gloving is recommended.Pyridine-based compounds can degrade standard nitrile gloves. Butyl rubber or neoprene offers superior resistance.[2][7] Check manufacturer compatibility charts.
Body Fully-buttoned laboratory coat.Protects skin from accidental contact.[6]
Respiratory Use is conditional. A NIOSH-approved respirator with acid gas cartridges may be required if there is a risk of exceeding exposure limits or if engineering controls fail.Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[3]
Safe Handling & Storage Protocol

Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

  • Store under an inert atmosphere if recommended by the supplier to maintain stability.[4]

  • Segregate from incompatible materials.

Incompatible Material Classes Examples Reason for Incompatibility
Strong Oxidizing Agents Perchlorates, Nitrates, PeroxidesCan cause a violent or explosive reaction.[6]
Strong Acids Sulfuric Acid, Nitric AcidWhile it is an acid salt, mixing with stronger acids could lead to unforeseen exothermic reactions.[6]
Bases Sodium HydroxideWill neutralize the hydrochloride, liberating the free base form of the pyridine derivative.

Workflow for Weighing and Reconstitution:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don appropriate PPE (Face shield, Butyl gloves, Lab coat) setup Set up workspace in certified chemical fume hood prep->setup verify Verify eyewash/shower station is accessible setup->verify weigh Carefully weigh solid compound using anti-static weigh paper verify->weigh transfer Transfer to a suitable vessel using a powder funnel weigh->transfer dissolve Slowly add solvent to the solid to minimize aerosolization transfer->dissolve seal Securely cap and label the solution dissolve->seal decon Decontaminate all equipment and the fume hood surface seal->decon store Store container in a designated, secure, and cool location decon->store dispose Dispose of contaminated PPE and materials as hazardous waste store->dispose

Caption: Standard workflow for safely handling the solid compound.

Section 4: Emergency Response Workflows

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Personal Exposure Incidents

In all cases of exposure, seek immediate medical attention after administering first aid and report the incident to your supervisor. [9]

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, forcibly holding the eyelids open.[3] Do not delay.

  • Skin Contact : Move to the nearest safety shower and rinse the affected area thoroughly for at least 15 minutes while removing all contaminated clothing.[3][9]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[9]

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]

G cluster_response Immediate First Aid start Exposure Incident Occurs eye Eye Contact: Flush at eyewash for 15+ min start->eye skin Skin Contact: Rinse at shower for 15+ min Remove contaminated clothing start->skin inhale Inhalation: Move to fresh air start->inhale ingest Ingestion: Rinse mouth, DO NOT induce vomiting start->ingest med Seek Immediate Medical Attention eye->med skin->med inhale->med ingest->med report Notify Supervisor & File Incident Report med->report

Caption: First aid response workflow for personal exposure.

Spill Management Protocol

The response to a spill depends on its size and nature.

  • Small Spill (<1 g of solid, contained):

    • Alert others in the immediate area.

    • Ensure you are wearing the appropriate PPE (Section 3.2).

    • Gently cover the spill with a neutralizing agent like sodium bicarbonate.[11]

    • Once neutralized, carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning solution.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill (>1 g or any liquid spill):

    • Evacuate the immediate area. Restrict access.[3][11]

    • If safe to do so, eliminate any nearby ignition sources.[12]

    • Call your institution's emergency response team and/or 911.[11]

    • Provide the exact location, chemical name, and estimated quantity of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

G spill Spill Occurs size Spill > 1g or is liquid? spill->size alert_small Alert others in area size->alert_small NO evacuate Evacuate & Restrict Area size->evacuate YES small_path NO ppe_check Don Full PPE alert_small->ppe_check neutralize Cover with Sodium Bicarbonate ppe_check->neutralize collect Sweep into Hazardous Waste Container neutralize->collect decon_small Decontaminate Area collect->decon_small large_path YES call_emergency Call Emergency Response / 911 evacuate->call_emergency provide_info Provide Chemical Name & Location call_emergency->provide_info

Caption: Decision tree for managing chemical spills.

Section 5: Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and compatible containers.[7]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS office for specific collection procedures.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • University of Washington. (n.d.). Hydrochloric Acid SOP. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • North Industrial Chemicals. (2025, January 23). Learn How to Handle Small Hydrochloric Acid Spills Safely. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • University of Texas at Dallas. (n.d.). Standard Operating Procedure for Hydrochloric Acid. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]

  • Dr. Oracle. (2025, October 18). What is the emergency treatment for acid exposure?[Link]

Sources

Pimavanserin: A Deep Dive into the Atypical Antipsychotic for Parkinson's Disease Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pimavanserin, identified by the InChI Key IEOUNGZMWIVCJJ-UHFFFAOYSA-N, is a novel atypical antipsychotic agent.[1][2] Marketed under the trade name Nuplazid®, it holds the distinction of being the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP).[3][4] Unlike traditional antipsychotics that primarily target dopamine receptors, Pimavanserin exhibits a unique pharmacological profile, acting as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors.[5][6] This distinct mechanism of action allows for the management of psychotic symptoms without worsening the motor symptoms of Parkinson's disease, a significant advancement in the treatment of this patient population.[7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Pimavanserin.

Physicochemical Properties

Pimavanserin is a small molecule belonging to the class of ureas.[2] It is typically formulated as pimavanserin tartrate, a salt form that is freely soluble in water.[9] The fundamental physicochemical properties of Pimavanserin are summarized in the table below.

PropertyValueSource
IUPAC Name N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide[1]
Molecular Formula C25H34FN3O2[2][10]
Molecular Weight 427.55 g/mol [10]
CAS Number 706779-91-1[1]
Appearance White to off-white crystalline powder
Solubility DMSO: 85.83 mg/mL (200.75 mM)[10]

Pharmacology and Mechanism of Action

Pimavanserin's therapeutic effects are primarily attributed to its potent and selective inverse agonist and antagonist activity at the serotonin 5-HT2A receptor.[11][12] It also exhibits a lower affinity for the 5-HT2C receptor.[5][7] Crucially, Pimavanserin lacks significant affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors, which is believed to be the reason it does not produce the motor side effects commonly associated with other antipsychotic medications.[3][13]

An inverse agonist not only blocks the action of the natural agonist (in this case, serotonin) but also reduces the constitutive activity of the receptor, leading to a more profound dampening of receptor signaling.[14] The overactivity of the serotonin 5-HT2A pathway is hypothesized to be a key contributor to the visual hallucinations and delusions experienced by individuals with Parkinson's disease psychosis.[5] By selectively targeting this pathway, Pimavanserin can alleviate these symptoms without interfering with the dopaminergic pathways that are crucial for motor control.

Pimavanserin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) 5HT2A_Receptor->Downstream_Signaling Initiates Psychotic_Symptoms Hallucinations & Delusions Downstream_Signaling->Psychotic_Symptoms Leads to Pimavanserin Pimavanserin Pimavanserin->5HT2A_Receptor Inverse Agonist/ Antagonist

Pimavanserin's mechanism of action at the 5-HT2A receptor.

Experimental Protocols

Receptor Binding Assay

A common method to determine the affinity of a compound for a specific receptor is a competitive radioligand binding assay. The following is a generalized protocol for assessing Pimavanserin's binding to the human 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of Pimavanserin for the human 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., NIH-3T3 cells).

  • Radioligand: [3H]ketanserin (a known 5-HT2A antagonist).

  • Pimavanserin (test compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., unlabeled ketanserin).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Pimavanserin in the assay buffer.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine:

    • Cell membranes (a specific amount of protein, e.g., 10-20 µg).

    • [3H]ketanserin at a concentration near its Kd.

    • Varying concentrations of Pimavanserin or vehicle (for total binding) or a saturating concentration of unlabeled ketanserin (for non-specific binding).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Pimavanserin concentration.

    • Determine the IC50 value (the concentration of Pimavanserin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (5-HT2A) - [3H]ketanserin - Pimavanserin dilutions B Incubate: Membranes + Radioligand + Pimavanserin/Control A->B C Filter to Separate Bound and Free Ligand B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Workflow for a receptor binding assay.

Synthesis of Pimavanserin

Several synthetic routes for Pimavanserin have been reported.[13][15] A common approach involves the coupling of two key intermediates. The following is a generalized, illustrative synthetic scheme.

Key Intermediates:

  • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

  • A reactive derivative of 4-(2-methylpropoxy)benzylamine, such as an isocyanate or a carbamate.

General Procedure:

  • Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: This intermediate can be prepared via reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine.

  • Synthesis of the Isocyanate/Carbamate Intermediate: 4-(2-methylpropoxy)benzylamine can be converted to the corresponding isocyanate using a phosgene equivalent or to a carbamate derivative.

  • Coupling Reaction: The N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is reacted with the isocyanate or carbamate intermediate in a suitable solvent (e.g., acetonitrile, DMF) to form the urea linkage of Pimavanserin.[13]

  • Purification: The crude product is then purified, often through crystallization, to yield Pimavanserin of high purity.[16]

Pimavanserin_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis A1 1-methyl-4-piperidone A3 Reductive Amination A1->A3 A2 4-fluorobenzylamine A2->A3 A_out N-(4-fluorobenzyl)-1- methylpiperidin-4-amine A3->A_out C Coupling Reaction (Urea Formation) A_out->C B1 4-(2-methylpropoxy)benzylamine B2 Phosgene Equivalent or Carbamate Formation B1->B2 B_out Isocyanate or Carbamate Intermediate B2->B_out B_out->C D Crude Pimavanserin C->D E Purification (e.g., Crystallization) D->E F Pure Pimavanserin E->F

Generalized synthetic workflow for Pimavanserin.

Clinical Significance and Future Directions

Clinical trials have demonstrated the efficacy and safety of Pimavanserin in treating psychosis in patients with Parkinson's disease.[4][17] Meta-analyses of these trials have shown a significant reduction in the severity of psychotic symptoms without worsening motor function.[17] The unique mechanism of action of Pimavanserin has also led to investigations into its potential use for other conditions, such as dementia-related psychosis and schizophrenia.[18][19][20] While a recent Phase 3 trial for the negative symptoms of schizophrenia did not meet its primary endpoint, research into the broader applications of selective 5-HT2A inverse agonism continues.[19][20]

Conclusion

Pimavanserin represents a significant therapeutic advance for the management of Parkinson's disease psychosis. Its targeted mechanism of action, focusing on the serotonin 5-HT2A receptor while avoiding the dopamine system, provides a well-tolerated and effective treatment option. The information and protocols outlined in this guide offer a technical foundation for researchers and drug development professionals working with this important compound.

References

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. PubMed. [Link]

  • Meltzer, H. Y., et al. (2010). Pimavanserin, a serotonin(2A) receptor inverse agonist, for the treatment of Parkinson's disease psychosis. Neuropsychopharmacology, 35(4), 881-892. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pimavanserin tartrate? Retrieved from [Link]

  • Formulary Watch. (2017). Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 42(1), 29–34. [Link]

  • MedWorks Media. (n.d.). Pimavanserin | Nuplazid – Atypical Antipsychotic (5-HT2A Inverse Agonist) | Psychotropics A-Z. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pimavanserin. Retrieved from [Link]

  • Lewy Body Dementia Association. (n.d.). Positive Results for the HARMONY Clinical Trial of Pimavanserin in Dementia-Related Psychosis. Retrieved from [Link]

  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkat USA. [Link]

  • Acadia Pharmaceuticals Inc. (2024, March 11). Acadia Pharmaceuticals Announces Top-Line Results from Phase 3 ADVANCE-2 Trial of Pimavanserin in Negative Symptoms of Schizophrenia. Retrieved from [Link]

  • Rajan, R., et al. (2018). Pimavanserin in the Treatment of Parkinson's Disease Psychosis: Meta-analysis and Meta-regression of Randomized Clinical Trials. Cureus, 10(11), e3633. [Link]

  • Patsnap Synapse. (2024, June 3). Acadia's Phase 3 Pimavanserin Trial for Schizophrenia Negative Symptoms: Top-Line Results. Retrieved from [Link]

  • Patel, N., & Tadi, P. (2023). Pimavanserin. In StatPearls. StatPearls Publishing. [Link]

  • Google Patents. (n.d.). WO2019207494A1 - Method for the preparation of pimavanserin base.
  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. [Link]

  • PubChem. (n.d.). Pimavanserin tartrate. Retrieved from [Link]

  • New Drug Approvals. (2016, September 21). Pimavanserin. Retrieved from [Link]

  • Wikipedia. (n.d.). Pimavanserin. Retrieved from [Link]

  • PubChem. (n.d.). Pimavanserin. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical and Computational Study of 2-(5-Methylpyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold and Computational Foresight

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capability, and versatile nature for chemical modification make pyridine and its derivatives highly sought-after in the pharmaceutical industry.[2][3] The 2-(5-Methylpyridin-2-yl)acetic acid framework, in particular, serves as a valuable starting point for developing novel therapeutic agents, with applications ranging from neurological disorders to antimicrobial agents.[4][5]

However, the journey from a promising scaffold to a clinically successful drug is fraught with challenges, high costs, and significant time investment. This is where theoretical and computational chemistry offers a transformative paradigm shift.[6][7] By leveraging powerful in silico techniques, researchers can rationalize structure-activity relationships, predict molecular properties, and screen vast virtual libraries to identify the most promising candidates for synthesis and testing. This dramatically accelerates the drug discovery pipeline, reduces costs, and allows for a more targeted and intelligent approach to drug design.[8]

This in-depth guide provides a technical overview of the core computational methodologies essential for the study of 2-(5-Methylpyridin-2-yl)acetic acid derivatives. We will explore the causality behind key theoretical choices and provide structured, step-by-step protocols for three pillars of modern computational drug discovery: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Pillar 1: Quantum Mechanical Foundations with Density Functional Theory (DFT)

Before assessing how a molecule interacts with a biological target, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a robust quantum mechanical method that provides these fundamental insights with high accuracy and manageable computational cost.[9][10] Unlike more expensive methods, DFT calculates the properties of a multi-electron system based on its electron density, which is a more computationally accessible quantity than the complex wave function.[11][12]

Key Insights from DFT:

  • Molecular Geometry: Determines the most stable 3D arrangement of atoms.

  • Electronic Structure: Analysis of Frontier Molecular Orbitals (HOMO/LUMO) reveals regions of electron-donating and accepting capabilities, which are crucial for reactivity and intermolecular interactions.[11]

  • Molecular Electrostatic Potential (MESP): Maps the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack.

  • Reactivity Descriptors: Quantifies concepts like chemical hardness and electronegativity to predict molecular stability and reactivity.

  • Spectroscopic Properties: Predicts vibrational frequencies (IR spectra) that can be used to validate synthesized compounds.

Protocol: Standard DFT Workflow for a Novel Derivative
  • Structure Preparation: Draw the 2D structure of the 2-(5-Methylpyridin-2-yl)acetic acid derivative in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a simple force field (e.g., UFF).

  • Input File Generation:

    • Justification of Method: Select the B3LYP hybrid functional. This is a widely trusted choice in computational chemistry as it balances accuracy and computational cost by incorporating both Hartree-Fock exchange and DFT exchange-correlation functionals.

    • Justification of Basis Set: Choose the 6-311++G(d,p) basis set. This Pople-style basis set provides a good description of electron distribution. The "++" indicates the inclusion of diffuse functions for anions and lone pairs, while "(d,p)" adds polarization functions to allow for non-spherical electron density, which is critical for accurately modeling bonding.

    • Calculation Type: Specify "Opt" for geometry optimization and "Freq" for frequency calculation in the route section. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Execution: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or VASP.[11]

  • Analysis:

    • Confirm the optimization has converged and that there are no imaginary frequencies.

    • Visualize the optimized 3D structure.

    • Analyze the output file to extract key data: HOMO/LUMO energies, dipole moment, and Mulliken atomic charges.

    • Generate and visualize the Molecular Electrostatic Potential (MESP) surface.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Start 2D Structure Drawing Clean 3D Force Field Cleanup Start->Clean Build Input Generate Input File (Method: B3LYP) (Basis Set: 6-311++G(d,p)) Clean->Input Define Run Execute DFT (Gaussian, ORCA) Input->Run Submit Opt Verify Optimization (No Imaginary Frequencies) Run->Opt Check Data Extract Data (HOMO/LUMO, MESP) Opt->Data Analyze End Characterized Molecule Data->End Report

Workflow for DFT Molecular Characterization.

Pillar 2: Simulating Biological Interactions with Molecular Docking

Once the intrinsic properties of a derivative are understood, the next logical step is to predict how it will interact with a specific biological target, such as a protein receptor or enzyme. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[13][14] It is an indispensable tool in structure-based drug design for virtual screening and lead optimization.[6][15]

Key Insights from Molecular Docking:

  • Binding Pose: Predicts the most stable 3D orientation of the ligand within the receptor's active site.

  • Binding Affinity: Estimates the strength of the interaction, typically reported as a docking score (e.g., in kcal/mol), which helps in ranking potential drug candidates.[16]

  • Key Interactions: Identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.[17]

Protocol: Standard Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by: removing water molecules, adding hydrogen atoms, and assigning partial charges. This ensures the protein is in a chemically correct state for docking.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the 2-(5-Methylpyridin-2-yl)acetic acid derivative from the previous step.

    • Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT for AutoDock Vina). This step is critical for allowing conformational flexibility during the docking process.

  • Grid Box Generation: Define the search space for the docking algorithm. This is typically a 3D box centered on the known active site of the receptor. The size of the box must be large enough to accommodate the ligand in various orientations.

  • Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically explore different conformations of the ligand within the defined grid box and score them based on a scoring function.

  • Analysis:

    • Analyze the output to identify the top-ranked binding pose based on the docking score.

    • Visualize the ligand-receptor complex in a molecular viewer (e.g., PyMOL, Chimera).

    • Identify and measure key interactions (e.g., hydrogen bond distances) between the ligand and amino acid residues in the active site.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Prepare Receptor (PDB, Add Hydrogens) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Prepare Ligand (DFT Optimized, Set Torsions) Ligand->Grid Run Execute Docking (e.g., AutoDock Vina) Grid->Run Define Space Pose Analyze Binding Pose (Lowest Energy) Run->Pose Score Interactions Identify Key Interactions (H-bonds, Hydrophobic) Pose->Interactions Visualize Result Ranked Candidate Interactions->Result Report

Workflow for Molecular Docking Studies.

Pillar 3: Building Predictive Models with QSAR

While docking predicts the interaction of a single compound with a single target, Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical features of a series of compounds and their experimentally determined biological activity.[18][19] QSAR is a cornerstone of ligand-based drug design and is invaluable for predicting the activity of yet-to-be-synthesized compounds.[20]

Key Insights from QSAR:

  • Predictive Models: Generates a statistical model (e.g., a linear equation) that can predict the biological activity of new derivatives.[21]

  • Mechanistic Insights: Identifies which molecular properties (descriptors) are most influential in determining biological activity, guiding future design strategies.

  • Virtual Screening: Allows for the rapid screening of large virtual libraries to prioritize compounds for synthesis.

Protocol: Basic QSAR Model Development Workflow
  • Data Collection:

    • Gather a dataset of 2-(5-Methylpyridin-2-yl)acetic acid derivatives with experimentally measured biological activity (e.g., IC50 values) against a common target.

    • Ensure the data is consistent and covers a reasonable range of activity and structural diversity. Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or RDKit. These descriptors quantify various aspects of the molecule:

      • 1D: Molecular weight, atom counts.

      • 2D: Topological indices, connectivity indices.

      • 3D: Steric parameters, surface area.

      • Physicochemical: LogP (lipophilicity), polar surface area (PSA).

  • Model Building and Validation:

    • Data Splitting: Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.

    • Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable).

    • Model Validation: Assess the statistical quality and predictive power of the model using metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust model will have high values for both.

  • Interpretation and Prediction:

    • Analyze the final QSAR equation to understand which descriptors positively or negatively impact activity.

    • Use the validated model to predict the activity of new, unsynthesized derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validate Validation & Prediction Collect Collect Bio-Activity Data (IC50 values) Descriptors Calculate Molecular Descriptors (1D, 2D, 3D) Collect->Descriptors Quantify Split Split Data (Training & Test Sets) Descriptors->Split Organize Build Build Model (e.g., Multiple Linear Regression) Split->Build Train Validate Validate Model (R², Q²) Build->Validate Test Interpret Interpret Descriptors Validate->Interpret Analyze Predict Predict New Compounds Interpret->Predict Apply

Workflow for QSAR Model Development.

Integrated Case Study & Data Presentation

To demonstrate the synergy of these methods, consider a hypothetical study to design novel inhibitors targeting a protein kinase. A small library of amide derivatives of 2-(5-Methylpyridin-2-yl)acetic acid is created in silico.

  • DFT: The geometry of each derivative is optimized, and electronic properties are calculated.

  • Molecular Docking: Each optimized derivative is docked into the ATP-binding site of the target kinase.

  • QSAR: The docking scores are used as a proxy for biological activity to build a preliminary QSAR model.

Table 1: Calculated Properties and Docking Scores for Hypothetical Derivatives

Derivative IDR-GroupHOMO (eV)LUMO (eV)Dipole Moment (Debye)Docking Score (kcal/mol)
MPA-01 -NH₂-6.21-1.153.45-7.8
MPA-02 -NH-CH₃-6.15-1.103.62-8.2
MPA-03 -NH-Phenyl-5.98-1.354.10-9.5
MPA-04 -NH-(4-F-Phenyl)-6.05-1.425.21-10.1

The results in Table 1 suggest that increasing the aromaticity and adding electron-withdrawing groups (like fluorine) to the R-group may lead to better binding affinity. This hypothesis, generated purely from computational data, provides a clear and rational direction for prioritizing which compounds should be synthesized and tested in the lab.

Conclusion and Future Outlook

The theoretical study of 2-(5-Methylpyridin-2-yl)acetic acid derivatives through an integrated computational approach provides unparalleled insight into their potential as therapeutic agents. By combining DFT, molecular docking, and QSAR analysis, researchers can build a comprehensive understanding of a molecule's intrinsic properties, its interactions with biological targets, and the key structural features that drive activity. This guide has outlined the core principles and workflows that empower scientists to navigate the complexities of drug design with greater precision and efficiency, ultimately accelerating the discovery of novel medicines. The future of drug discovery will inevitably involve a deeper integration of these computational methods with machine learning and artificial intelligence, further enhancing our ability to design the next generation of therapeutics.[7]

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. (Source: Molecules, URL: [Link])

  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Role of DFT in Drug Design: A Mini Review. (Source: Longdom Publishing, URL: [Link])

  • A Review on Applications of Computational Methods in Drug Screening and Design. (Source: Molecules, URL: [Link])

  • Density Functional Theory (DFT) - Computational Chemistry Glossary. (Source: Deep Origin, URL: [Link])

  • Density Functional Theory (DFT) in Drug Discovery. (Source: dockdynamics In-Silico Lab, URL: [Link])

  • QSAR analysis for heterocyclic antifungals. (Source: PubMed, URL: [Link])

  • A Review on Applications of Computational Methods in Drug Screening and Design. (Source: OUCI, URL: [Link])

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC. (Source: PubMed Central, URL: [Link])

  • Density Functional Theory (DFT) and Drug Design | Reviews of Modern Quantum Chemistry. (Source: World Scientific, URL: [Link])

  • A Review on Computational Drug Designing.and Discovery. (Source: TSI Journals, URL: [Link])

  • 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. (Source: Journal of the Turkish Chemical Society, Section A: Chemistry, URL: [Link])

  • Qsar And Molecular Modeling Studies in Heterocyclic Drugs I. (Source: book.google.com, URL: )
  • Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC. (Source: National Institutes of Health, URL: [Link])

  • 3D-QSAR Modeling and Molecular Docking Study on Small Molecule Stat3 Inhibitors, Src Homology 2 Domain Binders. (Source: Bentham Science Publisher, URL: [Link])

  • Using QSAR model for studying heterocycles activity. (Source: Researcher.Life, URL: [Link])

  • Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex. (Source: MDPI, URL: [Link])

  • Molecular docking and drug virtual screening of novel small molecule inhibitors of anti-apoptotic proteins for cancer treatment. (Source: AACR Journals, URL: [Link])

  • Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. (Source: MDPI, URL: [Link])

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (Source: MDPI, URL: [Link])

  • Computational Strategy for Drug Design. (Source: MDPI, URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (Source: IntechOpen, URL: [Link])

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (Source: Journal of the American Chemical Society, URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity. (Source: RSC Publishing, URL: [Link])

  • Newer biologically active pyridines: A potential review. (Source: ResearchGate, URL: [Link])

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (Source: Scirp.org, URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Source: MDPI, URL: [Link])

  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2. (Source: PubChem, URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (Source: PubMed Central, URL: [Link])

  • 2-(5-Methylpyridin-2-yl)acetic acid. (Source: MySkinRecipes, URL: [Link])

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (Source: ResearchGate, URL: [Link])

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (Source: Journal of Applied Pharmaceutical Science, URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in pharmaceutical research and development. The described synthetic route starts from the readily available 2,5-lutidine (2,5-dimethylpyridine) and proceeds through a three-step sequence involving side-chain chlorination, cyanation, and subsequent hydrolysis followed by salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Synthetic Strategy

2-(5-Methylpyridin-2-yl)acetic acid and its derivatives are important intermediates in the synthesis of various biologically active molecules. The hydrochloride salt form often improves the compound's stability and handling characteristics. The synthetic strategy outlined herein is a robust and scalable three-step process designed for efficiency and reliability in a laboratory setting.

The overall transformation is as follows:

  • Side-Chain Monochlorination: Selective free-radical chlorination of one of the methyl groups of 2,5-lutidine to yield 2-(chloromethyl)-5-methylpyridine.

  • Cyanation: Nucleophilic substitution of the chloride with a cyanide group to form 2-(5-methylpyridin-2-yl)acetonitrile.

  • Hydrolysis and Salt Formation: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by precipitation as the hydrochloride salt.

This approach was designed to utilize common laboratory reagents and straightforward purification techniques, making it accessible for a wide range of organic synthesis laboratories.

Overall Synthetic Scheme

Synthetic_Scheme Figure 1. Overall Synthetic Pathway A 2,5-Lutidine B 2-(Chloromethyl)-5-methylpyridine A->B Step 1: Chlorination (NCS, AIBN, CCl₄) C 2-(5-Methylpyridin-2-yl)acetonitrile B->C Step 2: Cyanation (NaCN, DMSO) D 2-(5-Methylpyridin-2-yl)acetic acid HCl C->D Step 3: Hydrolysis (conc. HCl, H₂O)

Caption: Figure 1. Overall Synthetic Pathway

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular WeightPuritySupplier Notes
2,5-Lutidine589-93-5107.15 g/mol ≥98%
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol ≥98%Recrystallize from acetic acid if necessary.
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol ≥98%Caution: Thermally unstable.
Carbon Tetrachloride (CCl₄)56-23-5153.82 g/mol Anhydrous, ≥99%Caution: Toxic and ozone-depleting.
Sodium Cyanide (NaCN)143-33-949.01 g/mol ≥97%EXTREME TOXICITY WARNING
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol Anhydrous, ≥99.5%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% (conc.)Corrosive.
Diethyl Ether60-29-774.12 g/mol AnhydrousFlammable.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated solution
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Fume hood (essential for all steps)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocols

Workflow Overview

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis & Salt Formation start1 Combine 2,5-Lutidine, NCS, AIBN in CCl₄ reflux1 Reflux mixture (e.g., 80°C, 4-6h) start1->reflux1 workup1 Cool, filter succinimide, wash with NaHCO₃(aq) reflux1->workup1 extract1 Extract with Et₂O, dry over Na₂SO₄ workup1->extract1 evap1 Evaporate solvent extract1->evap1 start2 Dissolve crude chloropyridine in anhydrous DMSO evap1->start2 Crude Product react2 Add NaCN solution (in minimal H₂O/DMSO) start2->react2 heat2 Heat mixture (e.g., 90°C, 2h) react2->heat2 workup2 Cool, pour into water, extract with EtOAc heat2->workup2 evap2 Dry and evaporate solvent workup2->evap2 start3 Add conc. HCl to crude nitrile evap2->start3 Crude Product reflux3 Reflux mixture (e.g., 100-110°C, 12-18h) start3->reflux3 cool3 Cool to 0-5°C to crystallize product reflux3->cool3 filter3 Filter solid product cool3->filter3 wash3 Wash with cold acetone filter3->wash3 dry3 Dry under vacuum wash3->dry3 final_product 2-(5-Methylpyridin-2-yl)acetic acid HCl dry3->final_product Final Product

Caption: Figure 2. Detailed Experimental Workflow

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine

Causality: This step employs a free-radical halogenation. 2,5-Lutidine has two methyl groups, but the one at the 2-position is more activated towards radical formation due to the adjacent nitrogen atom. N-Chlorosuccinimide (NCS) serves as the chlorine radical source, and AIBN is a thermal initiator that starts the radical chain reaction at a controlled rate upon heating. Carbon tetrachloride is a classic, non-polar solvent for radical reactions.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-lutidine (10.7 g, 100 mmol), N-chlorosuccinimide (13.35 g, 100 mmol), and carbon tetrachloride (150 mL).

  • Add a catalytic amount of AIBN (0.82 g, 5 mmol).

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil, 2-(chloromethyl)-5-methylpyridine, is typically used in the next step without further purification. Expected yield: ~11-12 g (78-85%).

Safety: Perform this reaction in a well-ventilated fume hood. CCl₄ is toxic and a suspected carcinogen. AIBN can decompose violently if heated without a solvent.

Step 2: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Causality: This is a standard nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion displaces the chloride from the benzylic-like position.[1] DMSO is an excellent polar aprotic solvent for this type of reaction as it solvates the cation (Na⁺) effectively, leaving a "naked," highly reactive cyanide anion.[2]

Protocol:

  • EXTREME CAUTION: Sodium cyanide is a fast-acting and potent poison. Handle only in a dedicated fume hood with appropriate PPE. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. All glassware must be decontaminated with bleach solution after use.

  • In a 250 mL round-bottom flask, dissolve the crude 2-(chloromethyl)-5-methylpyridine (~100 mmol from the previous step) in 100 mL of anhydrous DMSO.

  • In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 110 mmol) in a minimal amount of water (~10 mL) and add it to the reaction flask.

  • Heat the mixture to 90°C with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 400 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-(5-methylpyridin-2-yl)acetonitrile, is obtained as a dark oil and can be used directly in the final step.[3]

Step 3: Hydrolysis and Salt Formation of this compound

Causality: The nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to an intermediate amide which is further hydrolyzed to the carboxylic acid and ammonium ion. Using concentrated HCl serves a dual purpose: it acts as the catalyst and solvent for the hydrolysis and, upon cooling, allows for the direct crystallization of the final product as its hydrochloride salt, which is often less soluble in the reaction medium.[4]

Protocol:

  • Place the crude 2-(5-methylpyridin-2-yl)acetonitrile (~100 mmol) in a 250 mL round-bottom flask.

  • Carefully add 100 mL of concentrated hydrochloric acid (37%). Perform this in a fume hood as HCl gas may be released.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction should become a clear, homogeneous solution.

  • After the hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath to 0-5°C.

  • The product, this compound, will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any remaining impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight.

  • Expected yield: 13.1 - 15.0 g (70-80% over two steps).

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₀ClNO₂[5]
Molecular Weight 187.62 g/mol [5]
Melting Point 155-160 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.4 (s, 1H), 7.8 (d, 1H), 7.4 (d, 1H), 3.8 (s, 2H), 2.3 (s, 3H)
Purity (HPLC) ≥98%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side reactions (dichlorination).Ensure NCS is pure. Do not overheat or prolong the reaction time excessively. Use a fresh bottle of AIBN.
Low yield in Step 2 Wet reagents/solvents. Incomplete reaction.Use anhydrous DMSO. Ensure the chloropyridine starting material is reasonably dry. Increase reaction time or temperature slightly if necessary.
Product won't crystallize in Step 3 Too much water; impurities present.Concentrate the solution slightly under reduced pressure to remove some water. Try scratching the inside of the flask. If oily, attempt to triturate with cold diethyl ether.
Product is discolored Impurities from previous steps carried over.Recrystallize the final product from an ethanol/ether solvent system.

References

  • Patent EP0121320A2, "Preparation of 2-chloro-5-methylpyridine," Dow Chemical Co., 1984.
  • Patent CN108860002A, "Synthesis method of 2-chloro-5-chloromethyl pyridine," Huang Guorong, 2018.
  • SciSpace, "Synthesis method of 2-chloro-5-chloromethylpyridine," Huang Guorong, 2018. [Link]

  • Patent CN104086480A, "Preparation method of 2-chloro-5-chloromethylpyridine," 2014.
  • PubChem, "2-(5-Methylpyridin-2-yl)acetic acid," National Center for Biotechnology Information. [Link]

  • American Elements, "2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride." [Link]

  • Patent WO2001017970A1, "Process for the prepar
  • Patent US5329011A, "Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
  • Appchem, "this compound." [Link]

  • PubMed, "Hydrolysis derivatives of (pyridyl-2)acetonitrile," Farmaco Sci., 1971. [Link]

  • Huo, Z., et al., "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide," Acta Chim. Slov., 2009. [Link]

  • Patent US6245913B1, "Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole," 2001.
  • Patent US5332824A, "Process for the preparation of 2-amino-5-methyl-pyridine," 1994.
  • Boyd, S. L., et al., "Flow Synthesis of 2-Methylpyridines via α-Methylation," Molecules, 2015. [Link]

  • Manicardi, A., et al., "Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation," Nature Communications, 2021. [Link]

  • Kato, T., et al., "[Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]," Yakugaku Zasshi, 1967. [Link]

  • Bentley, T. W., et al., "S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride," J. Org. Chem., 1996. [Link]

Sources

Application Note & Synthesis Protocol: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No: 1201194-56-0), a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3] The protocol details a robust, multi-step synthetic route starting from the commercially available 2-chloro-5-methylpyridine. Each step has been designed to be clear and reproducible, with in-depth explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure safety, efficiency, and high-purity outcomes.

Introduction and Significance

This compound is a heterocyclic compound featuring a pyridine core, a functionality prevalent in a wide array of biologically active molecules. Its structural motifs make it a valuable building block for library synthesis in drug discovery and a crucial precursor for targeted therapeutic agents. The synthesis pathway described herein proceeds through key intermediates, including 2-chloro-5-chloromethylpyridine and 2-(5-methylpyridin-2-yl)acetonitrile, employing fundamental and reliable organic transformations.

Compound Identification:

Parameter Value Reference
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid;hydrochloride [4]
CAS Number 1201194-56-0 [1][3][5]
Molecular Formula C₈H₁₀ClNO₂ [1]

| Molecular Weight | 187.62 g/mol |[1] |

Overall Synthetic Scheme

The synthesis is a three-step process starting from 2-chloro-5-methylpyridine. The pathway involves a side-chain chlorination, followed by a nucleophilic substitution with cyanide, and finally, acid-catalyzed hydrolysis of the resulting nitrile to the desired carboxylic acid hydrochloride.

Synthetic_Scheme A 2-Chloro-5-methylpyridine B 2-Chloro-5-(chloromethyl)pyridine A->B TCCA, Initiator (e.g., AIBN) C 2-(5-Methylpyridin-2-yl)acetonitrile B->C NaCN, DMSO D 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride C->D conc. HCl, H₂O Reflux

Caption: Overall reaction pathway for the synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Principle: This step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine. Using a chlorinating agent like Trichloroisocyanuric acid (TCCA) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) provides a safer and more controlled alternative to using chlorine gas.[6] The reaction is selective for the benzylic-like methyl group due to the stability of the resulting radical intermediate.

Materials & Equipment:

Reagent/Equipment Specification
2-Chloro-5-methylpyridine 98% purity
Trichloroisocyanuric acid (TCCA) 98% purity
Azobisisobutyronitrile (AIBN) 98% purity
Dichloromethane (DCM) Anhydrous
Sodium bicarbonate (NaHCO₃) Saturated aqueous solution
Sodium sulfate (Na₂SO₄) Anhydrous
Three-neck round-bottom flask Appropriate size
Reflux condenser, Magnetic stirrer Standard laboratory grade

| Separatory funnel, Rotary evaporator | Standard laboratory grade |

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add Trichloroisocyanuric acid (TCCA, approx. 0.5 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid by-product (cyanuric acid) and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-chloro-5-(chloromethyl)pyridine, which can be used in the next step without further purification.

Safety: TCCA is a strong oxidizing agent. AIBN can decompose vigorously upon heating. Perform the reaction in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

PART 2: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Principle: This step is a nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide ion (from NaCN) displaces the chloride from the chloromethyl group of the intermediate synthesized in Part 1. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation, leaving the cyanide anion highly reactive.

Materials & Equipment:

Reagent/Equipment Specification
2-Chloro-5-(chloromethyl)pyridine From Part 1
Sodium cyanide (NaCN) 97% purity
Dimethyl sulfoxide (DMSO) Anhydrous
Diethyl ether Reagent grade
Deionized water

| Round-bottom flask, Magnetic stirrer | Standard laboratory grade |

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Carefully add sodium cyanide (NaCN, approx. 1.1 eq) to the solution in portions. A slight exotherm may be observed.

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture into a larger beaker containing cold water. Extract the aqueous mixture multiple times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them thoroughly with brine to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to obtain crude 2-(5-methylpyridin-2-yl)acetonitrile. This intermediate can be purified by column chromatography if necessary, but is often carried directly to the next step.

Critical Safety Note: Sodium cyanide is extremely toxic. Handle it with extreme care in a certified chemical fume hood. Do not allow it to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas. All glassware and waste containing cyanide must be quenched with an appropriate decontamination solution (e.g., bleach or ferrous sulfate) before disposal.

PART 3: Hydrolysis and Salt Formation to Yield this compound

Principle: The final step involves the complete hydrolysis of the nitrile functional group to a carboxylic acid. This is achieved by heating in the presence of a strong acid, such as concentrated hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate. The use of HCl as the catalyst has the dual benefit of catalyzing the hydrolysis and forming the desired hydrochloride salt of the final product in situ, which often aids in its precipitation and purification.

Materials & Equipment:

Reagent/Equipment Specification
2-(5-Methylpyridin-2-yl)acetonitrile From Part 2
Hydrochloric acid (HCl) Concentrated (37%)
Deionized water
Isopropanol, Diethyl ether Reagent grade
Round-bottom flask, Reflux condenser Standard laboratory grade

| Büchner funnel, Vacuum flask | Standard laboratory grade |

Procedure:

  • Reaction Setup: Place the crude 2-(5-methylpyridin-2-yl)acetonitrile (1.0 eq) in a round-bottom flask.

  • Hydrolysis: Add a 1:1 mixture of concentrated HCl and water to the flask. Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 8-12 hours.

  • Isolation: Upon completion of the reaction (disappearance of the nitrile starting material), cool the solution in an ice bath. The product, this compound, should precipitate as a solid.

  • Purification (Recrystallization): Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether.

  • Drying: For further purification, recrystallize the solid from a suitable solvent system, such as isopropanol/diethyl ether.

  • Final Product: Dry the purified white to off-white crystalline solid under vacuum to obtain the final product.

Workflow and Characterization

The entire process from starting material to final product can be visualized as a continuous workflow.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis & Purification start Dissolve 2-chloro-5-methylpyridine in DCM add_reagents Add TCCA and AIBN start->add_reagents reflux1 Reflux for 4-6h add_reagents->reflux1 workup1 Cool, Filter, Wash with NaHCO₃ reflux1->workup1 dry1 Dry over Na₂SO₄ and Concentrate workup1->dry1 dissolve2 Dissolve crude intermediate in DMSO dry1->dissolve2 To next step add_nacn Add NaCN dissolve2->add_nacn stir2 Stir at RT for 12-18h add_nacn->stir2 workup2 Quench in water, Extract with Ether stir2->workup2 dry2 Dry and Concentrate workup2->dry2 hydrolysis Reflux nitrile in conc. HCl/H₂O dry2->hydrolysis To next step cool Cool in ice bath to precipitate hydrolysis->cool filter Filter and wash solid cool->filter recrystallize Recrystallize from Isopropanol/Ether filter->recrystallize dry3 Dry under vacuum recrystallize->dry3 final_product Final Product: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride dry3->final_product

Caption: Detailed experimental workflow from starting material to final product.

Characterization of Final Product:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Consistent with the structure of this compound.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the free base (C₈H₉NO₂) at m/z 152.07.

  • Purity (HPLC): ≥98%.

References

  • Preparation of 2-chloro-5-methylpyridine - European P
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google P
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google P
  • This compound | 1201194-56-0 | Appchem. (URL: [Link])

  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem. (URL: [Link])

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL: [Link])

Sources

Application Note: The Strategic Use of 2-(5-Methylpyridin-2-yl)acetic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of intermediates is paramount.[] 2-(5-Methylpyridin-2-yl)acetic acid is a heterocyclic building block of significant interest, prized for its functionalized pyridine core. This structure is a common motif in a variety of pharmacologically active agents, making this intermediate a valuable precursor in medicinal chemistry.[2] Its utility stems from the presence of a reactive carboxylic acid group tethered to a methyl-substituted pyridine ring, offering multiple points for synthetic elaboration. This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of this intermediate, detailing core reactivity, validated experimental protocols, and mechanistic insights.

Physicochemical Profile & Handling

A thorough understanding of the physicochemical properties of an intermediate is critical for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name 2-(5-methylpyridin-2-yl)acetic acid[3]
CAS Number 848093-05-0[3][4]
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3][4]
Purity Typically ≥98%[4]
Form SolidN/A
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5]

Note: Also available as a hydrochloride salt (CAS: 1201194-56-0), which may offer different solubility characteristics.[6][7]

Core Reactivity and Synthetic Transformations

The synthetic versatility of 2-(5-Methylpyridin-2-yl)acetic acid is primarily dictated by the reactivity of its carboxylic acid functional group. The most common and powerful transformations involve the formation of amide and ester bonds, which are fundamental linkages in a vast array of pharmaceutical compounds.[8]

Amide Bond Formation (Amidation)

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[9] Therefore, activation of the carboxylic acid is necessary. This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[10]

Mechanistic Rationale for Reagent Selection:

  • Carbodiimides (EDC, DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine.[10][11]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate activated esters.[8] They are often preferred for sterically hindered substrates or when rapid reaction times are required. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.[8]

Amide_Coupling_Workflow cluster_input Inputs cluster_reagents Reagents cluster_process Process Acid 2-(5-Methylpyridin-2-yl)acetic acid Activation Carboxylic Acid Activation (Formation of Active Ester) Acid->Activation Amine Primary/Secondary Amine (R-NH2) Coupling_Step Nucleophilic Attack by Amine Amine->Coupling_Step Coupling Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling_Step Workup Aqueous Work-up & Extraction Coupling_Step->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Target Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Detailed Protocol 1: General Amide Coupling using EDC/HOBt

This protocol provides a robust and widely applicable method for coupling 2-(5-Methylpyridin-2-yl)acetic acid with a primary or secondary amine.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(5-Methylpyridin-2-yl)acetic acid (1.0 eq). Dissolve in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq). Stir the solution until all solids are dissolved.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Ester Bond Formation (Esterification)

Esterification is another key transformation, often used to modify solubility, improve bioavailability, or to serve as a protecting group for the carboxylic acid.

Mechanistic Rationale for Reagent Selection:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[12] The reaction is an equilibrium process. To drive it towards the product, the alcohol is often used as the solvent, and/or water is removed as it is formed.[12]

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like EDC can be used to form an active intermediate, which is then intercepted by an alcohol. This method is milder than Fischer esterification and is suitable for sensitive substrates.[13]

Fischer_Esterification Start Carboxylic Acid + Alcohol (Excess) Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (from Catalyst) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Proton_Transfer Proton Transfer Tetrahedral->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester + Water Deprotonation->Product - H⁺ (regenerates Catalyst)

Caption: Simplified mechanism of Fischer Esterification.

Detailed Protocol 2: Fischer Esterification to Methyl Ester

This protocol describes the synthesis of Methyl 2-(5-methylpyridin-2-yl)acetate.

  • Preparation: Suspend 2-(5-Methylpyridin-2-yl)acetic acid (1.0 eq) in methanol (can be used in large excess, e.g., 10-20 volumes).

  • Catalyst Addition: Cool the suspension to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude ester can be purified by column chromatography if necessary.

Case Study: Application in Pharmaceutical Synthesis

The 2-(pyridin-2-yl)acetic acid scaffold and its derivatives are key intermediates in the synthesis of various pharmaceutical agents. While specific, proprietary synthesis routes for on-market drugs are not always public, patent literature demonstrates the utility of related structures. For example, pyridine derivatives are crucial in the synthesis of proton-pump inhibitors and other complex molecules.[14] The amides and esters derived from 2-(5-Methylpyridin-2-yl)acetic acid are valuable precursors for creating libraries of compounds for screening in drug discovery programs, particularly targeting neurological disorders.[2][15]

Table 2: Representative Reaction Outcomes

The following table presents plausible, representative data for the protocols described above to guide researcher expectations. Actual yields may vary based on substrate, scale, and purification efficiency.

ProtocolSubstrate Amine/AlcoholCoupling/CatalystSolventTime (h)Typical Yield (%)
1 BenzylamineEDC / HOBtDMF1285-95
1 MorpholineHATU / DIPEADCM488-97
2 MethanolH₂SO₄Methanol490-98
2 EthanolTsOHToluene680-90

Conclusion

2-(5-Methylpyridin-2-yl)acetic acid is a high-value intermediate whose utility is centered on the reliable and high-yielding transformations of its carboxylic acid group. The amidation and esterification protocols detailed herein are foundational reactions in medicinal chemistry. By understanding the mechanistic principles behind reagent selection and reaction conditions, researchers can effectively leverage this building block to construct complex molecular architectures and accelerate the discovery and development of novel therapeutics.

References

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Appchem. 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • MySkinRecipes. 2-(5-Methylpyridin-2-yl)acetic acid. [Link]

  • Google Patents. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents. CN101698659B - Synthesis method of 2-pyridine formaldoxime.
  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Journal of Universitas Airlangga. Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • RSC Publishing. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. [Link]

Sources

Application Notes and Protocols: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Executive Summary

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a heterocyclic building block of significant interest in modern drug discovery. Its structure uniquely combines a reactive carboxylic acid handle with a pyridine core—a privileged scaffold in medicinal chemistry.[1][2] The presence of the 5-methyl group provides a crucial vector for structure-activity relationship (SAR) studies, allowing for fine-tuning of steric and electronic properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic importance of this reagent, its physicochemical properties, and a detailed, field-proven protocol for its application in amide bond formation—a cornerstone reaction in the synthesis of novel therapeutic agents.

The Strategic Value of the Pyridine Scaffold

The pyridine ring is not merely a cyclic structure; it is a versatile pharmacophore that imparts specific, advantageous properties to a drug candidate.[3] Unlike its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring introduces a dipole moment, enhances polarity, and provides a hydrogen bond acceptor site.[3] These features can significantly improve a molecule's pharmacokinetic profile, including solubility and receptor binding affinity.[3] Consequently, the pyridine nucleus is a component in over 7,000 existing drug candidates and is found in numerous FDA-approved drugs for a wide range of diseases, including cancer, malaria, and ulcers.[2][3][4] The use of this compound allows medicinal chemists to strategically incorporate these beneficial properties into lead compounds.

Physicochemical Profile and Structural Rationale

Understanding the role of each component of this compound is key to its effective use.

PropertyValueSource(s)
CAS Number 1201194-56-0[5][6][7]
Molecular Formula C₈H₁₀ClNO₂[5][8]
Molecular Weight 187.62 g/mol [5][8]
Form Hydrochloride Salt[5]
Purity Typically ≥95%[7]
Storage Inert atmosphere, room temperature[6]
  • Acetic Acid Moiety : This is the primary reactive site, serving as a carboxylic acid precursor for coupling reactions. It enables the formation of stable amide bonds when reacted with primary or secondary amines, a fundamental linkage in countless pharmaceutical products.[9]

  • Pyridine Ring : As the core scaffold, it influences the overall electronics and spatial arrangement of the molecule. The nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[3]

  • 5-Methyl Group : This substitution is a critical tool for SAR exploration. It can enhance binding by occupying a specific hydrophobic pocket in a target protein, block metabolic degradation at that position, and subtly alter the electronic nature of the pyridine ring.[10]

  • Hydrochloride Salt : The compound is supplied as a hydrochloride salt to improve its shelf-life, stability, and handling characteristics. It is important to note that a non-nucleophilic base must be used in subsequent reactions to liberate the free carboxylic acid and neutralize the HCl.[11]

Core Application: Robust Amide Bond Formation

The most prevalent application of 2-(5-Methylpyridin-2-yl)acetic acid is in the synthesis of amides. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required.[12] The following protocol details a reliable method using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used coupling reagent.[9][13]

General Workflow for Amide Coupling

The overall process follows a logical sequence from starting materials to the final, purified compound.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Dissolve Acid & Amine in Anhydrous Solvent (DMF) base 2. Add Base (DIPEA) to Neutralize HCl reagents->base Neutralization hatu 3. Add Coupling Reagent (HATU) base->hatu Activation stir 4. Stir at Room Temperature (2-16 hours) hatu->stir monitor 5. Monitor Progress (LC-MS / TLC) stir->monitor Sampling quench 6. Quench with Water & Extract with Organic Solvent monitor->quench Upon Completion purify 7. Purify via Flash Column Chromatography quench->purify final Characterized Final Product purify->final

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary amine.

Rationale: HATU is chosen for its high efficiency, fast reaction times, and ability to minimize racemization if chiral centers are present.[13] N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction without competing in the coupling reaction.[12][14]

Materials:

  • This compound (1.0 eq.)

  • Desired primary or secondary amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.2 M with respect to the acid).

  • Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. After 5 minutes, add HATU (1.2 eq.) in one portion. The solution may turn yellow.

    • Scientist's Note: It is crucial to add the base first to deprotonate the hydrochloride, freeing the carboxylate to react with HATU.[11]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Analytical Characterization for Protocol Validation

Confirming the identity and purity of the synthesized amide is a critical step for ensuring the trustworthiness of the protocol.

TechniqueExpected Outcome for a Successful Reaction
LC-MS Disappearance of the peak corresponding to the starting acid (m/z 152.17 for the free acid) and appearance of a new peak with the expected mass of the product.
¹H NMR Disappearance of the broad carboxylic acid proton signal. Appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and signals corresponding to the amine coupling partner.
HPLC A single major peak in the chromatogram, indicating high purity (typically >95%) of the final compound.

Structure-Activity Relationship (SAR) Insights

2-(5-Methylpyridin-2-yl)acetic acid is an excellent starting point for generating compound libraries to explore SAR. The key is to systematically modify different parts of the molecule and assess the impact on biological activity.

Caption: Key modification points for SAR studies.

  • R¹ (Amine Partner): This is the most common point of diversification. A library of diverse amines can be coupled to the core acid to explore how different functional groups impact target affinity and selectivity.

  • R² (Methyl Group): Replacing the methyl group with other substituents (e.g., -H, -Cl, -CF₃, -OMe) can probe the steric and electronic requirements of the target's binding pocket. For instance, replacing an electron-donating methyl group with an electron-withdrawing chloro group can significantly alter the pKa of the pyridine nitrogen and its interaction capabilities.[10] Structure-activity relationship studies have shown that such substitutions can dramatically increase or decrease the biological potency of pyridine derivatives.[10][15]

Conclusion

This compound is a high-value, strategic building block for medicinal chemists. Its utility stems from the proven pharmacological importance of the pyridine scaffold, combined with a synthetically accessible handle for straightforward chemical elaboration. The protocols and insights provided herein offer a robust framework for leveraging this reagent in drug discovery programs, enabling the efficient synthesis and optimization of novel chemical entities with therapeutic potential.

References

  • Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Appchem. This compound | 1201194-56-0. [Link]

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266. [Link]

  • American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACE Biolabs. This compound. [Link]

  • Aaxis-Scientific. This compound. [Link]

  • Google Patents.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MDPI. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • PubMed. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

Application Notes and Protocols for High-Purity 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the procurement, handling, and utilization of high-purity 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1201194-56-0). This document outlines strategies for supplier qualification, provides a framework for its application as a key starting material in the synthesis of histamine receptor modulators, and details validated analytical protocols for quality control using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to ensure experimental reproducibility and adherence to rigorous scientific standards.

Introduction and Scientific Background

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a range of biologically active compounds. The pyridine ring serves as a versatile scaffold, and the acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol or amine.

The primary utility of this compound lies in its role as a precursor for the synthesis of molecules targeting histamine receptors. Notably, it is a key building block for analogs of Betahistine, a histamine H1 receptor agonist and H3 receptor antagonist used in the treatment of Ménière's disease. The 5-methyl substitution on the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, potentially leading to improved efficacy, selectivity, or metabolic stability.

Given its pivotal role as a starting material, the purity and quality of this compound are of paramount importance. The presence of impurities can lead to side reactions, reduced yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Therefore, robust supplier qualification and stringent in-house quality control are essential for any research or development program utilizing this compound.

Supplier Qualification and Selection

The selection of a reliable supplier for high-purity this compound is a critical first step in any research or manufacturing campaign. The following table provides a summary of commercially available sources, with key considerations for procurement. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and impurity profiles before purchase.

SupplierCAS NumberStated PurityAvailabilityNoteworthy Information
BLDpharm1201194-56-0Not specified; requires inquiryVarious pack sizesOffers cold-chain transportation.[1]
Appchem1201194-56-0Not specified; requires inquiryVarious pack sizesProvides basic physicochemical properties.[2]
Allbio pharm Co., Ltd1201194-56-0≥ 95%Inquire for stock-
Key Organics1201194-56-0Not specified; requires inquiryInquire for stock-[3]
Combi-Blocks, Inc. (via Sigma-Aldrich)848093-05-0 (non-HCl form)98%Inquire for stockProvides non-hydrochloride form.
Ambeed848093-05-0 (non-HCl form)Not specifiedInquire for stockMentions availability of NMR, HPLC, LC-MS data.[4]

Key Qualification Criteria:

  • Purity: A minimum purity of 98% is recommended for most applications in drug discovery. For GMP applications, a purity of ≥ 99.5% is often required.

  • Certificate of Analysis (CoA): The CoA should include the lot number, purity determined by a validated method (e.g., HPLC), identity confirmed by NMR, and limits for residual solvents and heavy metals.

  • Impurity Profile: Request information on the identity and quantity of known and unknown impurities.

  • Consistency: The supplier should demonstrate good lot-to-lot consistency.

  • Documentation: The supplier should be able to provide a Safety Data Sheet (SDS) and other necessary regulatory documentation.

Application in Synthesis: A Pathway to Betahistine Analogs

This compound is an ideal starting material for the synthesis of novel histamine receptor modulators, structurally related to Betahistine. The general synthetic strategy involves the conversion of the carboxylic acid to a suitable intermediate for the introduction of a methylaminoethyl side chain. While direct synthesis from this specific starting material is not extensively published, a logical and experimentally sound pathway can be extrapolated from known syntheses of Betahistine and related compounds.[5][6][7]

A plausible synthetic route would involve an initial reduction of the carboxylic acid to the corresponding alcohol, 2-(5-methylpyridin-2-yl)ethanol. This alcohol can then be activated (e.g., by conversion to a tosylate or mesylate) or halogenated, followed by nucleophilic substitution with methylamine to yield the target N-methyl-2-(5-methylpyridin-2-yl)ethan-1-amine (a Betahistine analog).

G cluster_0 Synthetic Workflow Start High-Purity 2-(5-Methylpyridin-2-yl)acetic acid HCl Step1 Reduction (e.g., LiAlH4 or BH3-THF) Start->Step1 Step 1 Intermediate1 2-(5-Methylpyridin-2-yl)ethanol Step1->Intermediate1 Step2 Activation (e.g., TsCl, MsCl, or SOCl2) Intermediate1->Step2 Step 2 Intermediate2 Activated Alcohol Intermediate (e.g., Tosylate, Mesylate, or Chloride) Step2->Intermediate2 Step3 Nucleophilic Substitution (with Methylamine) Intermediate2->Step3 Step 3 Product N-methyl-2-(5-methylpyridin-2-yl)ethan-1-amine (Betahistine Analog) Step3->Product

Caption: Proposed synthetic pathway from 2-(5-Methylpyridin-2-yl)acetic acid HCl to a Betahistine analog.

Quality Control: Analytical Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. The following protocols for HPLC and NMR are provided as a starting point for in-house quality control. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the data.[8]

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed for the quantitative determination of the purity of this compound and the detection of process-related impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections of the standard solution.

Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Identify and quantify any impurities against a qualified reference standard if available.

G cluster_1 HPLC Analysis Workflow SamplePrep Sample Preparation (0.1 mg/mL in Diluent) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection DAD Detection (265 nm) Separation->Detection Analysis Data Analysis (Area % Purity) Detection->Analysis Report Generate Report Analysis->Report

Caption: Workflow for HPLC purity analysis.

Protocol 2: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for the structural elucidation of any potential impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: 10-20 mg/mL.

  • Temperature: 298 K.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

Data Processing and Interpretation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and compare the chemical shifts, multiplicities, and coupling constants with the predicted values in the table below.

Predicted NMR Spectral Data (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~7.8d1HPyridine-H
H-4~7.9dd1HPyridine-H
H-6~8.5s1HPyridine-H
CH₂~3.8s2H-CH₂-COOH
CH₃~2.4s3HPyridine-CH₃
COOH/NH⁺~13-15br s2HCarboxylic acid and Pyridine-NH⁺
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-2~155Pyridine-C
C-3~125Pyridine-CH
C-4~140Pyridine-CH
C-5~138Pyridine-C
C-6~150Pyridine-CH
CH₂~40-CH₂-COOH
CH₃~18Pyridine-CH₃
C=O~172-COOH

Note: Predicted chemical shifts are estimates based on structurally similar compounds and may vary slightly in experimental data. The broad signal for the acidic protons (COOH and NH⁺) may be exchangeable with residual water in the solvent.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel histamine receptor modulators. The successful application of this compound is contingent upon the procurement of high-purity material and the implementation of rigorous quality control measures. The protocols outlined in this document provide a comprehensive framework for supplier qualification, synthetic application, and analytical characterization, enabling researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • Appchem. this compound | 1201194-56-0.[Link]

  • Penov, G. A., et al. "A Modified Method for Obtaining Betahistine Hydrochloride." Journal of the Serbian Chemical Society, vol. 62, no. 6, 1997, pp. 455-458.
  • Google Patents.Synthesis method of betahistine hydrochloride.
  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. 2023. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is a heterocyclic compound incorporating both a pyridine ring and a carboxylic acid moiety. As an essential building block in pharmaceutical synthesis and drug development, the purity, identity, and concentration of this compound are critical quality attributes that necessitate robust and reliable analytical methods. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to the analytical methodologies for the complete characterization of this compound. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices to ensure self-validating and trustworthy results. All methodologies are grounded in established principles and align with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₈H₁₀ClNO₂[6]
Molecular Weight 187.62 g/mol [6]
CAS Number 1201194-56-0[6]
Appearance White to off-white solid (typical)Inferred from general chemical knowledge
Solubility Soluble in water and polar organic solvents like methanolInferred from structure

Analytical Workflow Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This workflow ensures the unambiguous identification, purity assessment, and accurate quantification of the analyte.

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Standard_Preparation Standard Preparation Sample->Standard_Preparation Sample_Preparation Sample Preparation Sample->Sample_Preparation HPLC HPLC-UV (Purity & Assay) Standard_Preparation->HPLC Sample_Preparation->HPLC Titration Acid-Base Titration (Assay) Sample_Preparation->Titration Spectroscopy UV-Vis & FTIR (Identification) Sample_Preparation->Spectroscopy Data_Analysis Data Analysis & Validation HPLC->Data_Analysis Titration->Data_Analysis Spectroscopy->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Recommended analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the method of choice for determining the purity and assay of this compound. The compound, being polar due to its carboxylic acid and protonated pyridine functionalities, can be effectively retained and separated from potential impurities on a non-polar stationary phase. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the UV-active pyridine ring.[7][8] This method is designed to be compliant with the general principles of liquid chromatography outlined in USP <621> and European Pharmacopoeia 2.2.29.[6][9][10][11]

Experimental Protocol

1.1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid ensures an acidic pH for good peak shape and suppresses silanol interactions. Acetonitrile is a common organic modifier.
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% BA gradient elution is employed to separate compounds with a range of polarities, ensuring elution of both the main analyte and any potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV at 265 nmThe pyridine ring exhibits strong UV absorbance around this wavelength.[12][13]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

1.2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution (for Assay): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50:50 mixture of water and acetonitrile to make a 50 mL solution. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution (for Assay and Purity): Prepare the sample solution in the same manner as the standard solution.

  • Resolution Solution: If known impurities are available, prepare a solution containing the main analyte and these impurities to verify the separation capability of the method.

1.3. System Suitability: Before sample analysis, the chromatographic system must be equilibrated. Inject the standard solution at least five times and evaluate the system suitability parameters against the criteria outlined in USP <621> and ICH Q2(R2).[1][3][6][14]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

1.4. Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram of the sample solution.

  • Assay: Calculate the concentration of this compound in the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.

Acid-Base Titration for Assay

Principle: The hydrochloride salt of 2-(5-Methylpyridin-2-yl)acetic acid contains two acidic protons: one from the carboxylic acid and one from the protonated pyridine nitrogen. In a non-aqueous environment, the carboxylic acid proton is significantly more acidic. Therefore, a potentiometric titration with a strong base in a non-aqueous solvent can be used to quantify the compound. This method provides an absolute measure of the analyte content and is a valuable orthogonal technique to HPLC.

Experimental Protocol

2.1. Reagents and Equipment:

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent (e.g., isopropanol).

  • Solvent: A suitable non-aqueous solvent such as a mixture of toluene and isopropanol.

  • Potentiometric Titrator: Equipped with a suitable electrode (e.g., a glass pH electrode).

2.2. Procedure:

  • Accurately weigh approximately 150 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of the chosen non-aqueous solvent.

  • Immerse the electrode in the solution and stir continuously.

  • Titrate the solution with 0.1 M TBAH, recording the potential (mV) as a function of the titrant volume.

  • Determine the endpoint of the titration from the inflection point of the titration curve. The first inflection point corresponds to the neutralization of the carboxylic acid proton.

2.3. Calculation: Calculate the percentage assay using the following formula:

Assay (%) = (V x M x F) / W x 100

Where:

  • V = Volume of TBAH solution consumed at the endpoint (mL)

  • M = Molarity of the TBAH solution

  • F = Molar equivalent weight of this compound (187.62 g/mol )

  • W = Weight of the sample (mg)

Spectroscopic Identification

Spectroscopic methods provide a fingerprint of the molecule, confirming its identity.

UV-Visible Spectroscopy

Principle: The pyridine ring in the molecule is a chromophore that absorbs ultraviolet radiation. The UV spectrum can be used as a qualitative identification test. The absorption maximum (λmax) is characteristic of the electronic structure of the molecule.[12][13]

Protocol:

  • Prepare a dilute solution of this compound in methanol (e.g., 0.01 mg/mL).

  • Record the UV spectrum from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as the blank.

  • The spectrum should exhibit an absorption maximum at approximately 265 nm, which is characteristic of the substituted pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. This provides strong evidence for the presence of the carboxylic acid and the substituted pyridine ring.[15][16][17]

Protocol:

  • Acquire the FTIR spectrum of a solid sample of this compound using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpret the spectrum for characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch of the carboxylic acid
~1710C=O stretch of the carboxylic acid
~1600, ~1450C=C and C=N stretching vibrations of the pyridine ring
~1300C-O stretch and O-H bend of the carboxylic acid
Below 1000C-H out-of-plane bending of the substituted pyridine ring

Method Validation

All analytical methods used for quality control of pharmaceutical ingredients must be validated according to ICH Q2(R2) guidelines.[1][2][3][5] The validation should demonstrate that the method is suitable for its intended purpose.

Method_Validation Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit Validation->LOD LOQ Quantitation Limit Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

A summary of the validation parameters for the HPLC assay method is provided below:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of impurities and degradants.Peak purity analysis, no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For assay: 80-120% of the nominal concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met under varied conditions (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, acid-base titration as an orthogonal assay method, and spectroscopic techniques for identification ensures a high degree of confidence in the quality of this important pharmaceutical intermediate. Adherence to the principles of method validation outlined by regulatory bodies is crucial for ensuring the reliability and defensibility of the analytical data generated.

References

  • App-Chem. This compound. Available at: [Link]

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. Available at: [Link]

  • British Pharmacopoeia. Appendix III D. Liquid Chromatography. Available at: [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]

  • European Pharmacopoeia. 2.2.29. Liquid Chromatography. Available at: [Link]

  • USP-BPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available at: [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available at: [Link]

  • Royal Society of Chemistry. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available at: [Link]

  • SIELC Technologies. Picolinic Acid. Available at: [Link]

  • SIELC Technologies. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Available at: [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation and forced degradation studies. The inherent challenges in analyzing polar, basic compounds like the target analyte are addressed, with strategies provided to ensure a robust, specific, and reliable analytical method.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and formulation development. The presence of a basic pyridine ring and an acidic carboxylic acid group, along with its overall polarity, presents unique challenges for chromatographic analysis, such as poor retention on traditional reversed-phase columns and peak tailing.

This guide provides a systematic approach to developing a stability-indicating HPLC method, which can accurately quantify the API in the presence of its degradation products, process impurities, and excipients. The principles outlined are grounded in established chromatographic theory and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.

PropertyValueSource/Rationale
Chemical Structure Chemical Structure of 2-(5-Methylpyridin-2-yl)acetic acidPubChem CID: 19066266[1]
Molecular Formula C₈H₁₀ClNO₂Various Suppliers[2]
Molecular Weight 187.62 g/mol Various Suppliers[2]
Calculated LogP 0.7PubChem[1]
Predicted pKa ~3.3 (carboxylic acid), ~6.0 (pyridine nitrogen)Based on similar structures[3] and 2-methylpyridine[4].
UV Absorbance (Predicted) λmax ~260-270 nmBased on the pyridine chromophore and related compounds.[5]

The calculated LogP of 0.7 indicates that the free base form of the compound is relatively polar, which can lead to poor retention on conventional C18 columns.[6] The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group means the analyte's charge state is highly dependent on the mobile phase pH. To achieve consistent retention and good peak shape, it is crucial to control the pH to ensure the analyte is in a single, predominant ionic form.

HPLC Method Development Strategy

The development of a robust and reliable HPLC method requires a systematic approach, from column and mobile phase selection to the optimization of chromatographic parameters.

Column Selection: Addressing Polarity and Basicity

Given the polar nature of the analyte, a standard C18 column might provide insufficient retention.[6] Furthermore, the basic pyridine moiety can interact with residual acidic silanols on the surface of traditional silica-based columns, leading to significant peak tailing.[7]

Recommended Column: A modern, high-purity, end-capped C18 or a polar-embedded column is recommended. A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. Polar-embedded columns offer alternative selectivity and can enhance the retention of polar compounds.

Mobile Phase Selection and pH Control

The choice of mobile phase composition and pH is critical for achieving good chromatography for ionizable compounds.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.[3]

  • Aqueous Phase and pH Adjustment: To ensure the analyte is in a single ionic form and to suppress the ionization of residual silanols on the stationary phase, a buffered mobile phase is essential.

    • At a pH around 2.5-3.5, the carboxylic acid group (predicted pKa ~3.3) will be largely protonated (neutral), and the pyridine nitrogen (predicted pKa ~6.0) will be protonated (positive charge). This should result in good retention and minimize secondary interactions with the stationary phase.

    • A phosphate or formate buffer is suitable for this pH range. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a good starting point.

Detection Wavelength (λmax)

The pyridine ring in the analyte is the primary chromophore. Based on data for similar pyridine derivatives, a UV detection wavelength in the range of 260-270 nm is expected to provide good sensitivity.[5][8] It is recommended to determine the optimal wavelength by running a UV scan of a standard solution using a photodiode array (PDA) detector.

Initial Chromatographic Conditions

Based on the considerations above, the following starting conditions are proposed:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood starting point for reversed-phase chromatography.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to ensure a consistent ionic form of the analyte and minimize silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and peak shape properties.
Gradient 20% to 80% B over 15 minutesA gradient elution is recommended for initial method development to determine the optimal elution conditions and to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection 265 nm (or optimal λmax from PDA)Expected region of maximum absorbance for the pyridine chromophore.
Injection Volume 10 µLA typical injection volume.
Sample Diluent Mobile Phase A / Acetonitrile (90:10, v/v)Ensures compatibility with the mobile phase and good peak shape.

Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with the sample diluent.

  • Sample Preparation: Prepare the sample at a target concentration of 0.1 mg/mL in the sample diluent.

HPLC System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

Forced Degradation Studies (Stability-Indicating Nature)

To establish the stability-indicating nature of the method, forced degradation studies must be performed on the API. The goal is to achieve 5-20% degradation of the API.[7]

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for an extended period.

After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration. Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak and from each other.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo sample.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) by plotting peak area versus concentration and determining the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Determined by the recovery of a known amount of API spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Data Presentation and Visualization

System Suitability Results (Example)
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212345671.15600
28.5112356781.15650
38.5312349871.25580
48.5212360121.15620
58.5112355431.15680
68.5212348761.25590
Mean 8.5212352771.135620
%RSD 0.090.05--
Linearity Data (Example)
Concentration (µg/mL)Peak Area
50615000
75925000
1001235000
1251545000
1501855000
0.9998

Workflow Diagrams

HPLC Method Development Workflow

method_development cluster_prep Preparation cluster_optim Optimization cluster_valid Validation physchem Analyte Physicochemical Properties Assessment col_select Column Selection (C18 or Polar-Embedded) physchem->col_select mp_select Mobile Phase Selection (pH, Buffer) col_select->mp_select initial_cond Initial Chromatographic Conditions mp_select->initial_cond gradient_optim Gradient Optimization initial_cond->gradient_optim peak_shape Peak Shape Improvement gradient_optim->peak_shape forced_degrad Forced Degradation Studies peak_shape->forced_degrad ich_valid ICH Q2(R1) Validation forced_degrad->ich_valid final_method Finalized Analytical Method ich_valid->final_method

Caption: A systematic workflow for the development of the HPLC method.

Forced Degradation Study Logic

forced_degradation cluster_stress Stress Conditions api API Sample acid Acid Hydrolysis (0.1 M HCl, 60°C) api->acid base Base Hydrolysis (0.1 M NaOH, 60°C) api->base oxidation Oxidation (3% H₂O₂, RT) api->oxidation thermal Thermal (105°C, Solid) api->thermal photo Photolytic (UV/Vis Light) api->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Caption: Logical flow of the forced degradation studies.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for this compound. By systematically addressing the challenges associated with the analysis of this polar and basic compound, a robust, specific, and reliable method can be established. The detailed protocols for method development, forced degradation studies, and validation serve as a practical guide for researchers and scientists in the pharmaceutical industry. Adherence to these principles will ensure the generation of high-quality analytical data suitable for regulatory submissions and product quality control.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. Retrieved from [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent HPLC Columns. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2021, December 9). PMC - NIH. Retrieved from [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • 2-(5-methylpyridin-3-yl)acetic acid, min 97%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]

  • Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

  • 2-methylpyridine. (n.d.). mVOC 4.0. Retrieved from [Link]

Sources

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Methylpyridin-2-yl)acetic acid and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development, serving as key building blocks for various pharmacologically active agents. Accurate structural elucidation and purity assessment are paramount for advancing research and ensuring the quality of these intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for providing detailed molecular structure information in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, offering detailed protocols and in-depth spectral interpretation.

The formation of the hydrochloride salt by protonating the basic pyridine nitrogen significantly influences the electronic environment of the molecule. This guide will explore the expected spectral changes and provide a rationale for the observed chemical shifts and coupling constants, equipping researchers with the necessary knowledge for confident characterization of this and similar compounds.

Molecular Structure and Protonation State

The structure of this compound features a protonated pyridine ring, which acts as a pyridinium cation, with a chloride counter-ion. The acidic proton of the carboxylic acid group is also present. The protonation of the pyridine nitrogen has a profound effect on the electron density of the aromatic ring, which is a key factor in interpreting the NMR spectra.

Caption: Structure of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For this compound, the choice of solvent is critical due to the presence of exchangeable protons.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but caution should be exercised to avoid degradation.

  • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[2]

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.[3]

  • Cap the NMR tube securely and label it appropriately.

Solvent Selection Rationale:

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice as it is a polar aprotic solvent that can dissolve the hydrochloride salt. The signals for the labile N-H and O-H protons are often observable as broad singlets.

  • D₂O (Deuterium oxide): A suitable solvent if the compound is water-soluble. The acidic protons (N-H and O-H) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[4][5] This can be a useful technique to identify these peaks.

  • CD₃OD (Methanol-d₄): Another polar protic solvent option. Similar to D₂O, it will lead to the exchange of labile protons.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulseProton-decoupled single pulse
Spectral Width~16 ppm~200 ppm
Acquisition Time2-4 s1-2 s
Relaxation Delay1-5 s2-5 s
Number of Scans8-161024-4096
Temperature298 K298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR analysis.

¹H NMR Spectral Interpretation

The protonation of the pyridine nitrogen to form the pyridinium salt causes a significant downfield shift of the aromatic proton signals due to the increased positive charge on the ring, which deshields the protons.[6][7]

Predicted ¹H NMR Data (in DMSO-d₆):

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-68.5 - 8.8d~2-31H
H-47.9 - 8.2dd~8-9, ~2-31H
H-37.6 - 7.8d~8-91H
-CH₂-3.8 - 4.1s-2H
-CH₃2.4 - 2.6s-3H
-COOH12.0 - 13.0br s-1H
N⁺-H13.0 - 15.0br s-1H

Rationale for Assignments:

  • Aromatic Protons (H-6, H-4, H-3): The proton at position 6 (H-6), being ortho to the positively charged nitrogen, is expected to be the most deshielded and appear furthest downfield.[8] The protons at positions 3 and 4 will be at a relatively higher field. The coupling pattern will be characteristic of a 2,5-disubstituted pyridine ring. H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). H-3 will be a doublet due to coupling with H-4, and H-6 will be a doublet due to meta-coupling with H-4.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing pyridinium ring and the carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The methyl group protons on the pyridine ring will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to the aromatic ring.

  • Exchangeable Protons (-COOH and N⁺-H): The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet in the 12-13 ppm region.[9] The pyridinium proton (N⁺-H) will also be very deshielded and appear as a broad singlet, potentially overlapping with the carboxylic acid proton or appearing even further downfield.[10] A D₂O exchange experiment would confirm these assignments by causing their signals to disappear.[4][5]

¹³C NMR Spectral Interpretation

Similar to the ¹H NMR spectrum, the carbon signals of the pyridine ring will be shifted downfield upon protonation.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon(s) Predicted Chemical Shift (ppm)
-COOH170 - 175
C-2150 - 155
C-6148 - 152
C-5140 - 145
C-4128 - 132
C-3125 - 129
-CH₂-40 - 45
-CH₃18 - 22

Rationale for Assignments:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded non-aromatic carbon and appears in the characteristic downfield region.[9]

  • Aromatic Carbons (C-2 to C-6): The carbons attached to the nitrogen (C-2 and C-6) will be the most deshielded of the ring carbons. The presence of the methyl group at C-5 will also influence the chemical shifts of the surrounding carbons.

  • Aliphatic Carbons (-CH₂- and -CH₃): The methylene carbon, being attached to both the pyridinium ring and the carboxylic acid, will be more deshielded than the methyl carbon.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural characterization of this compound. By understanding the influence of the pyridinium salt formation on the chemical shifts and coupling patterns, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. The protocols and spectral interpretations provided in this application note serve as a robust guide for researchers in the pharmaceutical and chemical industries, facilitating accurate analysis and quality control of this important synthetic intermediate. The use of techniques such as D₂O exchange is highly recommended to confirm the assignment of labile protons.

References

  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
  • García, A., et al. (2008). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 46(3), 283-287.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Nanalysis. (2017). To D2O or not to D2O?.
  • Merry, J. B., & Goldstein, J. H. (1964). The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society, 86(22), 4936-4937.
  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.
  • BLDpharm. (n.d.). This compound.
  • Applichem. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and....
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Cornell University. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • AIP Publishing. (n.d.). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%).
  • Organomation. (n.d.).
  • Iowa State University. (n.d.).
  • ResearchGate. (n.d.). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%).
  • Scilit. (n.d.). High resolution NMR spectroscopy of heteroaromatic cations. I.
  • Chegg. (2019). Question: What are the predicted chemical shifts on H-NMR of this molecule?.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Wisconsin-Madison. (n.d.). H NMR Chemical Shifts (δ, ppm).
  • ResearchGate. (n.d.). NMR study of proton transfer interactions in the system pyridine +HCl (0%-95%).

Sources

Mastering the Dissolution of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the dissolution of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS: 1201194-56-0), a key intermediate in pharmaceutical research and development. Addressing the common challenges faced by researchers, this document elucidates the physicochemical properties of the compound and offers step-by-step methodologies for preparing solutions suitable for a range of experimental applications. By explaining the scientific principles behind the dissolution process, this guide aims to empower researchers to develop robust, reproducible, and validated protocols, ensuring the integrity and success of their scientific investigations.

Introduction: Understanding the Molecule

This compound is a pyridylacetic acid derivative. The presence of a pyridine ring, a carboxylic acid functional group, and its formulation as a hydrochloride salt dictates its solubility and stability characteristics. A thorough understanding of its structure is paramount for developing an effective dissolution strategy.

The molecule possesses two key ionizable groups: the carboxylic acid and the pyridinium ion.[1] This amphoteric nature means its charge state, and consequently its solubility, is highly dependent on the pH of the solvent.[1] As a hydrochloride salt, the compound is generally more amenable to dissolution in aqueous and polar protic solvents compared to its free base form.

Physicochemical Properties Summary:

PropertyValue/InformationSource/Comment
CAS Number 1201194-56-0Key Organics[2]
Molecular Formula C₈H₁₀ClNO₂Key Organics[2]
Molecular Weight 187.62 g/mol PubChem[3]
Predicted pKa (Carboxylic Acid) ~3.31Predicted based on the structurally similar 2-(4-Methylpyridin-2-yl)acetic acid.[4]
Predicted pKa (Pyridinium Ion) ~5-6Estimated based on the pKa of 2-methylpyridine (5.96).[5] The actual value will be influenced by the acetic acid substituent.
General Solubility Soluble in water and ethanol.[6] Expected to be soluble in DMSO.[7][8] Insoluble in non-polar organic solvents like ether and aromatic hydrocarbons.[6]Based on general properties of pyridinium hydrochlorides.

The Science of Dissolution: A Mechanistic Approach

The dissolution of this compound is not merely about mixing a solid with a liquid. It is a process governed by the interplay of pH, pKa, and solvent properties.

The Critical Role of pH

The pH of the dissolution medium is the most critical factor influencing the solubility of this compound. The ionization state of the carboxylic acid and the pyridinium group changes with pH, as illustrated in the diagram below.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid pH (e.g., 3-5) cluster_high_ph High pH (e.g., > 7) Low_pH_Structure Predominantly Cationic Form (High Water Solubility) Mid_pH_Structure Zwitterionic Form (Potentially Lower Solubility) Low_pH_Structure->Mid_pH_Structure Increase pH High_pH_Structure Predominantly Anionic Form (Higher Water Solubility) Mid_pH_Structure->High_pH_Structure Increase pH

Figure 2. General workflow for the dissolution of this compound.

Troubleshooting and Best Practices

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in aqueous buffer. The pH of the solution may be near the isoelectric point, minimizing solubility. [1]Adjust the pH of the buffer slightly (e.g., to pH 8.0 or pH 6.0) to shift the equilibrium towards a more soluble ionic form.
Precipitation occurs upon dilution of a DMSO stock into an aqueous buffer. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the concentration of the final dilution. Consider using a co-solvent system if experimentally permissible.
Solution appears cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. Filter the solution through an appropriate syringe filter.
Degradation of the compound is suspected over time. The compound may be unstable under the storage conditions (e.g., pH, temperature, light exposure). Pyridine derivatives can be susceptible to hydrolysis and oxidative degradation. [1]Prepare fresh solutions for critical experiments. Conduct a stability study by analyzing aliquots over time using a suitable analytical method (e.g., HPLC). Store solutions protected from light.

Conclusion

The successful dissolution of this compound is a foundational step for its application in research. By understanding its pH-dependent solubility and selecting appropriate solvents, researchers can prepare reliable and reproducible solutions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the use of this important chemical entity in the pursuit of scientific discovery.

References

  • Benchchem. (n.d.). Technical Support Center: 3-Pyridylacetic Acid Hydrochloride Stability.
  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

  • mVOC. (n.d.). 2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Notes and Protocols for the Optimal Storage of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS No. 1201194-56-0) is a pyridine derivative of significant interest in pharmaceutical research and organic synthesis.[1] As a hydrochloride salt, its physical and chemical stability is intrinsically linked to its storage and handling. Improper storage can lead to degradation, moisture absorption, and compromised sample integrity, ultimately affecting experimental reproducibility and the validity of research outcomes.

This guide provides a comprehensive overview of the critical parameters for storing this compound, grounded in the principles of chemical stability. It offers detailed protocols for handling, aliquoting, and preparing solutions to ensure the compound's long-term viability for researchers, scientists, and drug development professionals.

Chemical Profile and Intrinsic Stability Factors

To establish a robust storage strategy, it is essential to understand the compound's inherent chemical properties.

PropertyValue
CAS Number 1201194-56-0[1][2][3]
Molecular Formula C₈H₁₀ClNO₂[1][2][3]
Molecular Weight 187.62 g/mol [1][3]

The most critical feature influencing its storage is its nature as a hydrochloride salt . Hydrochloride salts of nitrogen-containing heterocyclic compounds, such as pyridine derivatives, are frequently hygroscopic .[4][5] This tendency to absorb moisture from the atmosphere is a primary driver of potential degradation and variability. The chloride ion can readily form hydrogen bonds with water molecules, which can lead to physical changes (clumping or liquefying) and create a microenvironment conducive to hydrolysis or other degradative pathways.[6][7] Therefore, the control of atmospheric moisture is paramount.

Recommended Storage Conditions

A multi-tiered approach to storage is recommended based on the intended duration and form of the material. While the compound may be chemically stable at ambient temperatures for short periods, long-term preservation of purity necessitates stricter controls.[8]

ParameterShort-Term Storage (Solid)Long-Term Storage (Solid)Stock Solution Storage
Duration 1–2 weeks[2]1–2 years[2]1 month to 1 year (solvent dependent)
Temperature ≤ 4°C (Refrigerated)[2]-20°C (Frozen)[2]-20°C to -80°C[9]
Atmosphere Dry; Tightly SealedDry; Inert Gas (Argon/Nitrogen)[3]Tightly Sealed; Headspace Purged
Container Tightly-sealed, opaque or amber vialTightly-sealed, opaque vial with secondary seal (e.g., Parafilm®)Cryogenic vials with O-ring seals
Rationale Minimizes moisture exposure for daily/weekly use.Arrests slow thermal degradation pathways and minimizes water absorption for archival purposes.Prevents solvent evaporation and slows solution-phase degradation. Colder temperatures are critical for stability in solution.

Handling and Aliquoting Protocols

Correct handling procedures are as crucial as storage conditions. The primary goal is to minimize the compound's exposure to the ambient atmosphere.

Protocol 3.1: Aliquoting the Hygroscopic Solid Compound

This protocol is designed to prevent moisture contamination when accessing the solid material.

  • Equilibration: Before opening, remove the sealed container from cold storage (-20°C or 4°C) and allow it to equilibrate to ambient room temperature for at least 60 minutes.

    • Causality: This step is critical to prevent atmospheric moisture from condensing on the cold surfaces of the compound and container upon opening.

  • Environment Preparation: Whenever possible, perform handling within a controlled environment, such as a glove box with an inert atmosphere or a desiccator cabinet. If not available, ensure the work area is free of drafts and work efficiently to minimize exposure time.

  • Dispensing: Open the container and quickly dispense the desired amount of the compound using a clean, dry spatula.

  • Inert Gas Purge: Before re-sealing, purge the container's headspace with a gentle stream of dry inert gas (e.g., argon or nitrogen).

  • Sealing: Tightly close the primary container cap. For long-term storage, apply a secondary seal by wrapping the cap-bottle interface with Parafilm® to create an additional barrier against moisture ingress.

  • Return to Storage: Promptly return the sealed container to the appropriate storage condition (e.g., -20°C).

start Start: Need to Aliquot Compound equilibrate 1. Remove from cold storage. Equilibrate to Room Temperature (≥ 60 min). start->equilibrate prepare 2. Prepare controlled environment (glove box or low humidity area). equilibrate->prepare dispense 3. Open container & quickly dispense required amount. prepare->dispense purge 4. Purge headspace with dry inert gas (Ar or N₂). dispense->purge seal 5. Tightly re-seal primary cap. Wrap with Parafilm® for long-term. purge->seal store 6. Return immediately to -20°C long-term storage. seal->store end_node End: Aliquot Ready for Use store->end_node

Caption: Workflow for handling hygroscopic 2-(5-Methylpyridin-2-yl)acetic acid HCl.

Preparation and Storage of Solutions

The stability of the compound generally decreases when in solution. Therefore, careful preparation and storage are essential.

Protocol 4.1: Preparing Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous grade solvents to prevent introducing water, which could compromise the stability of the dissolved compound.

  • Dissolution: Following Protocol 3.1 for weighing, dissolve the compound in the chosen anhydrous solvent to the desired concentration. Sonication may be used to aid dissolution if necessary.

  • Filtration (Optional): For applications requiring sterile or particulate-free solutions, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting for Storage: Dispense the stock solution into single-use aliquots in appropriate vials (e.g., amber glass or cryogenic vials).

    • Causality: Aliquoting prevents the degradation associated with repeated freeze-thaw cycles of the entire stock solution. Each aliquot is only thawed once before use.

  • Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C.[9] Ensure vials are tightly sealed to prevent solvent evaporation over time.

cluster_solid Solid Form cluster_solution Solution Form start Storage Decision solid_duration Storage Duration? start->solid_duration Solid solution_storage Prepare single-use aliquots. Store at -20°C or -80°C. start->solution_storage Solution solid_long Long-Term (>2 weeks) Store at -20°C Inert Atmosphere solid_duration->solid_long Long-Term solid_short Short-Term (≤2 weeks) Store at 4°C Tightly Sealed solid_duration->solid_short Short-Term

Caption: Decision logic for storing the compound in solid vs. solution form.

Troubleshooting and Best Practices

  • Issue: The compound appears clumpy, oily, or has visibly absorbed water.

    • Explanation: This indicates a breach in the storage protocol, leading to moisture absorption.[5] Using the material in this state will lead to inaccurate weighing and potential impurities.

    • Resolution: The material can potentially be dried under a high vacuum for several hours.[10] Alternatively, dissolving the compound in a minimal amount of a suitable polar solvent (like ethanol) and precipitating it with a non-polar anti-solvent (like diethyl ether) can remove water.[5][10] However, the integrity of a visibly compromised lot should be verified analytically (e.g., by NMR or LC-MS) before use.

  • Best Practice: Always use the "First In, First Out" (FIFO) principle for your chemical inventory to ensure older stock is used before it has a chance to degrade over extended periods.

  • Safety: Always handle this compound in a well-ventilated area or chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[2][12][13]

References

  • This compound - BIOFOUNT. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 1201194-56-0|this compound - BLDpharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-Pyridineacetic acid, hydrochloride (1:1) SDS - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • Pyridine Hydrochloride - ChemBK. (2022).
  • Pyrrolidin-2-yl-acetic acid hydrochloride-SDS - MedChemExpress. (2025).
  • 2-Pyridylacetic acid hydrochloride SDS - ECHEMI. (n.d.).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2008).
  • Safety Data Sheet - Premier Medical. (n.d.).
  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. (2020).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - ResearchGate. (n.d.).
  • This compound | 1201194-56-0 - Appchem. (n.d.).
  • Addressing the stability and hygroscopicity of pyridinium salts - Benchchem. (2025).

Sources

Applications in Novel Heterocyclic Compound Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the landscape of modern chemistry and drug discovery.[1][2] Their prevalence in natural products, pharmaceuticals, and advanced materials underscores their significance.[1][3][4] Over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their ability to modulate pharmacological and physicochemical properties.[1] The unique electronic and steric characteristics imparted by heteroatoms like nitrogen, oxygen, and sulfur allow these compounds to engage in specific interactions with biological targets, making them privileged scaffolds in medicinal chemistry.[1][5][6]

The constant demand for novel molecules with enhanced efficacy and specificity has driven the development of innovative and efficient synthetic methodologies.[7][8] This guide moves beyond traditional, often harsh, synthetic routes to explore modern, sustainable, and highly selective strategies for constructing these vital chemical entities.[9][10] We will delve into the causality behind experimental choices in emerging fields such as visible-light photocatalysis, transition-metal-catalyzed C-H activation, and multi-component reactions, providing detailed protocols and insights for their practical application.

I. Modern Synthetic Strategies: A Paradigm Shift in Heterocycle Construction

Traditional methods for synthesizing heterocycles, while foundational, often suffer from drawbacks like slow reaction rates, harsh conditions, and low yields.[9][10] The evolution of synthetic chemistry has ushered in an era of more efficient, atom-economical, and environmentally benign approaches.[9][11]

A. Visible-Light Photocatalysis: A Green and Powerful Tool

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions.[12][13] This strategy often avoids the need for stoichiometric activators and utilizes low-energy photons, aligning with the principles of green chemistry.[14][15][16]

Core Principle: A photocatalyst, upon absorbing visible light, becomes electronically excited. In this excited state, it can engage in single-electron transfer (SET) processes with organic substrates, generating radical ions that can undergo a variety of synthetic transformations, including cyclizations to form heterocyclic rings.[14][15]

Application Protocol 1: Photocatalytic Synthesis of 2-Substituted Benzothiazoles

Benzothiazoles are a prominent class of N,S-containing heterocycles with diverse biological activities. This protocol details their synthesis via an intermolecular cyclization of 2-aminothiophenols and aldehydes using a photoredox catalyst.[14]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-Aminothiophenol p1 2-Substituted Benzothiazole r1->p1 r2 Aldehyde (R-CHO) r2->p1 c1 Photocatalyst (e.g., Rose Bengal) c1->p1 c2 Visible Light (e.g., Blue LED) c2->p1 c3 Solvent (e.g., Acetonitrile) c3->p1 c4 Ambient Temperature c4->p1

Caption: General workflow for photocatalytic benzothiazole synthesis.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 1.0 equiv)

  • Substituted Aldehyde (1.2 mmol, 1.2 equiv)

  • Rose Bengal (0.02 mmol, 2 mol%)

  • Acetonitrile (5 mL)

  • Blue LED lamp (450 nm)

Procedure:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol, the substituted aldehyde, and Rose Bengal.

  • Add acetonitrile and seal the flask with a rubber septum.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Place the flask approximately 5 cm from the blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted benzothiazole.

Causality and Insights: The choice of an organic dye like Rose Bengal as a photocatalyst is due to its strong absorption in the visible spectrum and its ability to efficiently mediate the necessary electron transfer steps.[14] The reaction proceeds under mild, metal-free conditions, avoiding the use of harsh oxidants often required in traditional methods.[14] This methodology demonstrates excellent functional group tolerance for a variety of alkyl and aryl aldehydes.[14]

EntryAldehyde Substituent (R)Yield (%)
1Phenyl95
24-Chlorophenyl92
34-Methoxyphenyl96
4n-Hexyl85
Table 1: Representative yields for the photocatalytic synthesis of 2-substituted benzothiazoles.
B. Transition-Metal-Catalyzed C-H Activation: Atom-Economical Bond Formation

Direct C-H bond functionalization has revolutionized synthetic chemistry by providing a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[17][18] This strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, streamlining the synthesis of complex heterocyclic structures.[17] Palladium, ruthenium, and copper are among the most effective metals for catalyzing these transformations.[17][19][20]

Core Principle: A transition metal catalyst, often in conjunction with a directing group on the substrate, selectively cleaves a specific C-H bond. The resulting organometallic intermediate can then react with a coupling partner to form a new bond, followed by catalyst regeneration.

Application Protocol 2: Palladium-Catalyzed C-H Arylation for Isoquinolinone Synthesis

Isoquinolinones are important N-heterocycles found in many natural products and pharmaceuticals. This protocol describes their synthesis via a palladium-catalyzed intramolecular C-H arylation.

Reaction Scheme:

G cluster_reactants Reactant cluster_conditions Conditions cluster_product Product r1 N-Methoxybenzamide Derivative p1 Isoquinolinone r1->p1 c1 Pd(OAc)₂ (Catalyst) c1->p1 c2 K₂CO₃ (Base) c2->p1 c3 Toluene (Solvent) c3->p1 c4 110 °C c4->p1

Caption: Workflow for Pd-catalyzed isoquinolinone synthesis.

Materials:

  • Substituted N-Methoxy-N-methyl-2-bromobenzamide (0.5 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the N-methoxybenzamide derivative, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the isoquinolinone product.

Causality and Insights: The N-methoxyamide group acts as a bidentate directing group, coordinating to the palladium center and facilitating the selective activation of the ortho C-H bond of the benzoyl group.[17] This chelation assistance is crucial for achieving high regioselectivity.[17] The base is essential for the C-H activation step and for neutralizing the acid generated during the catalytic cycle. This powerful approach provides a direct route to N-aryl-isoindolinones.[17]

EntrySubstituent on Benzoyl RingYield (%)
1H88
24-Me91
34-OMe85
44-F82
Table 2: Representative yields for the synthesis of isoquinolinones via C-H activation.
C. Multi-Component Reactions (MCRs): Building Complexity in a Single Step

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of efficient and sustainable synthesis.[11] They offer significant advantages in terms of atom economy, step economy, and reduction of waste.[21] MCRs are particularly powerful for generating libraries of structurally diverse heterocyclic compounds for drug discovery screening.[22][23]

Core Principle: MCRs involve a cascade of reactions where the product of one step is the substrate for the next, all occurring in the same reaction vessel without the isolation of intermediates. This sequential bond formation strategy allows for the rapid construction of complex molecules.[23]

Application Protocol 3: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, a scaffold present in several cardiovascular drugs. This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.[10][21]

Reaction Scheme:

G cluster_conditions Conditions r1 Aldehyde p1 Hantzsch Dihydropyridine r1->p1 r2 Ethyl Acetoacetate (2 equiv) r2->p1 r3 Ammonium Acetate r3->p1 c1 Microwave Irradiation (150 W) c2 Solvent-free

Caption: MCR for Hantzsch dihydropyridine synthesis.

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl Acetoacetate (2.0 mmol, 2.0 equiv)

  • Ammonium Acetate (1.2 mmol, 1.2 equiv)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 150 W for 5-10 minutes. The reaction temperature will typically reach 100-120 °C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a small amount of ethanol to the solidified product and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

Causality and Insights: Microwave irradiation significantly accelerates the rate of the Hantzsch reaction compared to conventional heating.[10][21] This is due to the efficient and rapid heating of the polar reactants and intermediates by the microwave energy. The solvent-free condition further enhances the green credentials of this protocol by eliminating solvent waste.[22] This method provides rapid access to a wide range of dihydropyridine derivatives with high yields and purity.[21]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde594
24-Hydroxybenzaldehyde792
34-Nitrobenzaldehyde595
42-Chlorobenzaldehyde690
Table 3: Representative results for microwave-assisted Hantzsch synthesis.

II. Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds remains a vibrant and critical area of chemical research, driven by their indispensable role in medicine and materials science.[24][25] The methodologies highlighted in this guide—visible-light photocatalysis, C-H activation, and multi-component reactions—represent the forefront of this field. They offer powerful, efficient, and sustainable pathways to molecular complexity, enabling the rapid generation of diverse chemical libraries.[7][11]

As the field continues to evolve, we can anticipate the development of even more sophisticated catalytic systems, the merging of different synthetic strategies (e.g., combining photocatalysis with C-H activation), and the increasing use of automation and flow chemistry to further accelerate the discovery process.[26] For researchers and professionals in drug development, mastering these modern techniques is not just an advantage but a necessity for staying at the cutting edge of innovation.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews.
  • Synthesis of functionalized heterocyclic compounds driven by visible-light photoc
  • A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. PubMed.
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Source Not Found.
  • Constructing Heterocycles by Visible Light Photocatalysis. CONICET.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. ACS Publications.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Photocatalysis for Heterocycle Formation and Functionalisation. springerprofessional.de.
  • Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applications. MDPI.
  • Novel approaches for the synthesis of complex heterocycles. ACS Fall 2025.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. MDPI.
  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Source Not Found.
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central.
  • Modern Strategies for Heterocycle Synthesis. PubMed Central.
  • Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols for Modern Catalytic Methods. Benchchem.

Sources

Application Notes & Protocols: Strategic Use of Building Blocks in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The efficient construction of complex, biologically active molecules is the cornerstone of pharmaceutical research and development. This process relies heavily on a "building block" approach, where pre-functionalized, structurally significant molecular fragments are strategically assembled to create novel drug candidates. This guide provides an in-depth analysis of key building block classes—Privileged Scaffolds, Heterocycles, Chiral Fragments, and Fluorinated Moieties—elucidating the scientific rationale behind their use. We present field-proven protocols for their incorporation via cornerstone reactions like the Suzuki-Miyaura coupling and amide bond formation, alongside modern techniques such as photoredox catalysis, offering researchers and drug development professionals a practical framework for accelerating synthesis and optimizing molecular properties.

Introduction: The Logic of Molecular Construction

In the quest for new therapeutics, chemists rarely build complex molecules from elemental starting materials. Instead, they employ a more strategic and efficient methodology analogous to constructing with prefabricated modules. These modules, or "building blocks," are carefully chosen chemical entities that introduce specific structural features, functionalities, or physicochemical properties into the final molecule.[1][2] This approach is fundamental to modern medicinal chemistry for several reasons:

  • Efficiency and Speed: Utilizing pre-synthesized building blocks dramatically reduces the number of synthetic steps required to reach a complex target, accelerating the drug discovery cycle.[3][4]

  • Access to Chemical Diversity: Commercially available building block libraries provide access to a vast and diverse range of chemical structures, allowing for the rapid exploration of structure-activity relationships (SAR).[3][5]

  • Property Optimization: Specific building blocks are chosen to deliberately modulate properties critical for a drug's success, such as solubility, metabolic stability, and target-binding affinity.[6][7]

This guide delves into the application of four critical classes of building blocks that are indispensable in the pharmaceutical scientist's toolbox.

Privileged Scaffolds: Blueprints for Biological Activity

The concept of "privileged structures" describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.[8][9][10] First identified by Evans et al. in 1988, these scaffolds are not merely promiscuous but represent evolutionarily optimized solutions for interacting with conserved features of protein families.[10][11]

Causality Behind the Concept: Privileged scaffolds often possess characteristics that favor drug-like properties, such as high chemical stability, amenability to functionalization, and compatibility with biological environments.[9][10] Their recurring appearance in successful drugs suggests they provide an advantageous starting point for library design and hit-to-lead optimization.[3][8][10] The 7-azaindole scaffold, for instance, is a privileged structure in the design of kinase inhibitors because the nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding site, mimicking the natural ligand.[12][13]

Workflow: From Scaffold to Library The use of a privileged scaffold allows chemists to generate a focused library of compounds where the core binding motif is maintained while peripheral substituents are varied to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Library Design Logic PrivScaffold Privileged Scaffold (e.g., 7-Azaindole) Reaction Combinatorial Synthesis PrivScaffold->Reaction BuildingBlocks Diverse Building Blocks (R1, R2, R3...) BuildingBlocks->Reaction Library Focused Compound Library Reaction->Library Explore SAR

Caption: Logical workflow for using a privileged scaffold to generate a focused library.

Heterocycles: The Workhorses of Medicinal Chemistry

Heterocyclic compounds, which contain at least one atom other than carbon within a ring system, are arguably the most important class of chemical scaffolds in drug discovery.[14][15] Over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring.[14][15]

Causality Behind the Concept: The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique properties that are critical for molecular recognition and function.[16] They introduce polarity, modulate pKa, provide hydrogen bond donors and acceptors, and can significantly influence a compound's solubility and metabolic profile.[15] The pyrimidine ring, for example, is a cornerstone of many kinase inhibitors as it effectively mimics the purine core of ATP.[17]

Application Protocol: Suzuki-Miyaura Coupling for Biaryl Heterocycle Synthesis

The Suzuki-Miyaura coupling is the most frequently used carbon-carbon bond-forming reaction in the pharmaceutical industry.[18] Its prominence is due to its exceptionally high functional group tolerance, use of mild reaction conditions, and the general stability and commercial availability of its boronic acid or ester building blocks.[18][19] This makes it ideal for coupling heterocyclic fragments.

Objective: To synthesize a biaryl intermediate by coupling a heterocyclic halide with a phenylboronic acid.

Reaction Scheme: Heterocycle-Br + Phenyl-B(OH)₂ --[Pd Catalyst, Base]--> Heterocycle-Phenyl

Materials & Equipment:

  • Reactants: Heterocyclic bromide (1.0 eq), Phenylboronic acid (1.2 eq)

  • Catalyst System: Pd(PPh₃)₄ (0.05 eq) or a more advanced pre-catalyst like XPhos Palladacycle (0.02 eq)[18]

  • Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane or a Toluene/Water mixture[18]

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for extraction and purification.

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalytic species is oxygen-sensitive.

  • Reagent Addition: To the flask, add the heterocyclic bromide (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).

  • Solvent & Base Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃). The mixture is typically biphasic.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex1 L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex1 Transmetal Transmetalation PdII_Complex1->Transmetal PdII_Complex2 L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Heterocycle-Halide) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ParameterTypical Conditions & Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. An aqueous base is often required for efficient transmetalation.[18][20]
Solvent Dioxane, Toluene, DME, THF, often with 10-30% water.[18]
Temperature Room temperature to 120 °C, depending on substrate reactivity.
Chiral Building Blocks: The Importance of Three-Dimensionality

Biological systems are inherently chiral, and the three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with a target receptor or enzyme.[][22] Enantiomers of a chiral drug can have vastly different pharmacological activities, with one being therapeutic and the other inactive or even toxic. Therefore, the synthesis of enantiomerically pure compounds is a regulatory and safety requirement.[22] Chiral building blocks, derived from the "chiral pool," asymmetric synthesis, or resolution, are essential for constructing these molecules efficiently.[][22]

Application Protocol: Diastereoselective Amide Bond Formation

The amide bond is the single most common linkage formed in medicinal chemistry.[23][24] While numerous coupling reagents exist, forming these bonds—especially with sterically hindered or electron-deficient amines—without racemization of adjacent chiral centers is a critical challenge.[25]

Objective: To couple a chiral carboxylic acid with a chiral amine using HATU, a common and efficient coupling reagent that minimizes racemization.

Materials & Equipment:

  • Reactants: Chiral carboxylic acid (1.0 eq), Chiral amine (1.05 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware.

Step-by-Step Protocol:

  • Dissolution: In a flask under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in the anhydrous solvent (e.g., DMF).

  • Activation: Stir the solution for 5-10 minutes. During this time, the HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Base Addition: Add the non-nucleophilic base, DIPEA (2.0-3.0 eq). The role of the base is to deprotonate the amine and neutralize the acidic byproducts without competing in the reaction.

  • Amine Addition: Add the chiral amine (1.05 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with water and perform a standard aqueous work-up. The product is then purified by chromatography or crystallization.

G cluster_0 HATU-Mediated Amide Coupling Acid R¹-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster + HATU HATU HATU Amide R¹-CO-NH-R² (Amide Product) ActiveEster->Amide + Amine Amine R²-NH₂ (Amine) DIPEA DIPEA (Base) DIPEA->Amine deprotonates G cluster_0 Generic Photoredox Catalytic Cycle PC PC PC_star PC* PC->PC_star Excitation PC_ox PC⁺ PC_star->PC_ox SET Substrate Substrate (e.g., Amine) PC_star->Substrate Oxidizes PC_ox->PC Regeneration PC_red PC⁻ Light Light (hν) Light->PC Radical Substrate•⁺ Substrate->Radical Product Product Product->PC_ox Reduces Radical->Product Downstream Reaction

Caption: Oxidative quenching cycle in visible-light photoredox catalysis. [29][34]

Conclusion and Future Outlook

The intelligent and strategic application of chemical building blocks is inseparable from the success of modern pharmaceutical synthesis. By leveraging privileged scaffolds, versatile heterocycles, stereodefined chiral fragments, and property-enhancing fluorinated moieties, medicinal chemists can navigate complex chemical space with greater efficiency and precision. As synthetic methodologies continue to advance—driven by innovations in catalysis, automation, and high-throughput screening—the ability to design and incorporate novel building blocks will remain a key driver in the discovery of the next generation of life-saving medicines. [4][31][35]

References
  • Visible Light Photocatalysis: Applications and New Disconnections in the Synthesis of Pharmaceutical Agents. Organic Process Research & Development - ACS Publications.
  • Photocatalysis in the Pharmaceutical Industry. Wiley Online Library.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
  • Role of Heterocycles in Drug Discovery: An Overview. ResearchGate.
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.
  • Privileged Structures. OpenOChem Learn.
  • Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry.
  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. Benchchem.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - TR.
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery.
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Building Blocks Selection. Enamine.
  • Amidation. ACS GCI Pharmaceutical Roundtable.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT.
  • High Throughput Drug Screening. Sygnature Discovery.
  • High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Building blocks Specialty chemicals. abcr Gute Chemie.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.

Sources

Application Note: Advanced Derivatization Protocols for the Analysis of Pyridineacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyridineacetic Acids

Pyridineacetic acids, such as the isomers 2-, 3-, and 4-pyridineacetic acid, are compounds of significant interest in pharmaceutical and metabolic research. 3-Pyridylacetic acid, for instance, is a known metabolite of nicotine, making its accurate quantification critical in toxicological and clinical studies[1]. However, the intrinsic chemical properties of these molecules—namely their high polarity, zwitterionic potential, and low volatility—present considerable challenges for direct analysis by techniques like Gas Chromatography (GC).[1] Direct injection onto a GC column often results in poor chromatographic performance, including severe peak tailing, low sensitivity, and potential thermal degradation within the injection port.[1]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[2] This process modifies the polar carboxyl functional group, converting it into a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.[2][3] This application note provides detailed, field-proven protocols for two robust derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using ethyl chloroformate (ECF). The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Foundational Principles of Derivatization for GC Analysis

The primary goal of derivatization in this context is to increase the analyte's volatility by masking the active hydrogen on the carboxylic acid group.[4] This active hydrogen is responsible for strong intermolecular hydrogen bonding, which raises the boiling point of the compound and causes it to interact undesirably with the GC system.

  • Silylation: This is the most common derivatization technique for GC analysis.[4] It involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][5] The resulting TMS ester is significantly more volatile and thermally stable than the parent acid.[4] BSTFA is a powerful TMS donor, favored because its reaction by-products are also highly volatile and typically do not interfere with the chromatogram.[3][4] For less reactive or sterically hindered compounds, a catalyst like trimethylchlorosilane (TMCS) is often included to enhance the silylating power of the reagent.[3][5]

  • Alkylation via Ethyl Chloroformate (ECF): An alternative approach involves derivatization with ECF. This reaction, typically performed in an aqueous/alcoholic medium with a base catalyst like pyridine, converts the carboxylic acid to its corresponding ethyl ester.[6] A key advantage of ECF is its tolerance for aqueous environments, allowing for a simultaneous extraction and derivatization in a one-pot procedure, which can streamline sample preparation.[6][7]

The choice between these methods depends on the sample matrix, available equipment, and the presence of other functional groups on the analyte or co-extractives.

Protocol I: Silylation using BSTFA + 1% TMCS for GC-MS Analysis

This protocol is the gold standard for achieving high sensitivity and robust quantification of pyridineacetic acids in clean sample matrices. The complete absence of water is critical for success, as silylating reagents are extremely moisture-sensitive.[4][8]

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
Pyridineacetic Acid Standard≥98% PuritySigma-AldrichAnalyte
BSTFA + 1% TMCSDerivatization GradeSupelco/Sigma-AldrichSilylating Reagent
Anhydrous Pyridine<50 ppm H₂OAcros OrganicsReaction Solvent/Catalyst
Anhydrous Acetonitrile<50 ppm H₂OFisher ScientificReconstitution Solvent
High-Purity Nitrogen Gas≥99.999%AirgasEvaporation/Inert Atmosphere
2 mL Screw-Top Reaction VialsPTFE-lined capsThermo ScientificReaction Vessel
Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 1-5 mg of the pyridineacetic acid sample or standard into a 2 mL reaction vial.[4] If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen gas at 60-70°C.[5][8]

    • Scientist's Note: This is the most critical step. Residual moisture will preferentially react with the BSTFA, consuming the reagent and preventing complete derivatization of the analyte, leading to poor and irreproducible results.[2]

  • Reagent Addition: In a fume hood, add 100 µL of anhydrous pyridine to dissolve the dried sample. Following this, add 200 µL of BSTFA + 1% TMCS.[5] This ensures a significant molar excess of the reagent to drive the reaction to completion.[4]

  • Reaction Incubation: Tightly cap the vial immediately. Vortex for 15 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.[2][5]

    • Scientist's Note: Heating increases the reaction kinetics. The optimal time and temperature may need to be adjusted depending on the specific isomer and its concentration. Monitor reaction completion by analyzing aliquots at different time points until the product peak area no longer increases.[4]

  • Sample Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with anhydrous acetonitrile prior to analysis.

Silylation Reaction Visualization

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte Pyridineacetic Acid (R-COOH) Product TMS-Pyridineacetate (R-COOSi(CH₃)₃) Analyte->Product Silylation (70°C) Reagent BSTFA + TMCS Reagent->Product Byproducts Volatile By-products (e.g., N-TMS-TFA)

Caption: Silylation of pyridineacetic acid with BSTFA.

Protocol II: Alkylation using Ethyl Chloroformate (ECF)

This protocol is advantageous for complex matrices or when an anhydrous environment cannot be guaranteed. The derivatization occurs rapidly in a two-phase system.[7]

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
Pyridineacetic Acid SampleAqueous solution or solidN/AAnalyte
Ethyl Chloroformate (ECF)≥97%Sigma-AldrichDerivatizing Agent
Anhydrous Ethanol200 ProofDecon LabsReaction Co-solvent
PyridineACS GradeFisher ScientificCatalyst/Base
n-HexaneHPLC GradeVWRExtraction Solvent
Sodium Hydroxide (NaOH)7M solutionLabChempH Adjustment
Step-by-Step Experimental Protocol
  • Sample Preparation: To 500 µL of the aqueous sample (or a standard dissolved in water) in a screw-top glass tube, add 400 µL of anhydrous ethanol and 100 µL of pyridine.

  • First Derivatization/Extraction: Add 50 µL of ECF to the mixture, followed immediately by 500 µL of n-hexane. Vortex vigorously for 30-60 seconds.

    • Scientist's Note: The reaction is rapid. Pyridine acts as a catalyst and scavenges the HCl by-product. Ethanol helps promote the esterification of the carboxylic acid group.[6][9]

  • pH Adjustment & Second Derivatization: Centrifuge to separate the layers. Carefully transfer the upper organic (n-hexane) layer to a clean vial. Adjust the pH of the remaining aqueous layer to 9-10 with the 7M NaOH solution. Add an additional 50 µL of ECF, vortex for 30 seconds, and perform a second extraction with 500 µL of n-hexane.

  • Sample Finalization: Combine the two n-hexane extracts. If needed, the combined extract can be dried over anhydrous sodium sulfate to remove residual water. The sample is now ready for GC-MS analysis.

Data Interpretation: Confirming Successful Derivatization

Successful derivatization is confirmed by both chromatographic and mass spectrometric data. The derivatized analyte will have a shorter retention time and a more symmetrical peak shape compared to the underivatized acid. Mass spectrometry provides definitive proof through the observation of a predictable mass shift.

AnalyteDerivatization MethodDerivative FormedMolar Mass ( g/mol )Mass Shift (Δm/z)Key Mass Fragments (m/z)
3-Pyridineacetic AcidSilylation (BSTFA)TMS-Ester209.3+72209 (M+), 194 (M-15), 73 (TMS)
3-Pyridineacetic AcidAlkylation (ECF)Ethyl-Ester165.2+28165 (M+), 120 (M-45), 92

Overall Experimental Workflow

The logical flow from sample receipt to final data is crucial for ensuring compliance with regulatory standards such as those outlined by USP and EP.[10] This workflow ensures that each step, from sample preparation to data analysis, is conducted systematically.[11][12]

Workflow A Sample Receipt & Login B Sample Preparation (e.g., Weighing, Drying) A->B C Derivatization (BSTFA or ECF Protocol) B->C QC1 QC Check: Run Blank & Standard C->QC1 D GC-MS Analysis QC2 QC Check: System Suitability D->QC2 E Data Processing & Quantification F Reporting & Review E->F QC1->D QC2->E

Caption: General analytical workflow for derivatization analysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Presence of moisture in the silylation reaction.[2]2. Insufficient reagent quantity or degraded reagent.[2]3. Inadequate reaction time or temperature.[4]1. Ensure sample and solvents are completely anhydrous. Store reagents under inert gas.[8]2. Use a molar excess of fresh derivatizing reagent.3. Optimize reaction conditions for your specific analyte.
Broad, Tailing Peaks 1. Incomplete derivatization.[2]2. Active sites in the GC inlet liner or column.1. Re-evaluate the derivatization protocol; check for moisture, increase reagent, or extend heating time.2. Use a deactivated glass inlet liner and ensure the column is properly conditioned.
Extraneous Peaks in Chromatogram 1. Contamination from solvents or glassware.2. By-products from the derivatization reagent.[4]1. Run a solvent/reagent blank to identify contaminant sources.2. Most BSTFA by-products are volatile and elute early.[3] If interference occurs, an extraction step post-derivatization may be needed.[13]

References

  • Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA - Benchchem.
  • BSTFA - SUPELCO. Sigma-Aldrich.
  • Application Note: Gas Chromatography-Mass Spectrometry Analysis of 3-Pyridylacetic Acid Hydrochloride - Benchchem.
  • Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis - Benchchem.
  • The Principle of Silylation: An In-depth Technical Guide to Derivatiz
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)
  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantific
  • Ethylchloroformate Derivatization for GC–MS Analysis of Resver
  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. apicule.
  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatiz
  • Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic intermediate. We will explore troubleshooting strategies for yield improvement and address frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I address them?

A1: Low yield is a frequent challenge that can stem from multiple stages of the synthesis. A systematic approach is crucial for diagnosis. The most common synthetic route involves the hydrolysis of a nitrile precursor, 2-(5-methylpyridin-2-yl)acetonitrile. Let's break down the potential failure points in this process.

Potential Causes & Recommended Actions

Problem Area Potential Cause Recommended Diagnostic & Solution
Starting Material Impurity or degradation of 2-(5-methylpyridin-2-yl)acetonitrile.Verify Purity: Confirm the purity of your starting nitrile via ¹H NMR and GC-MS before starting the reaction. Store the nitrile under anhydrous conditions, as it can be susceptible to slow hydrolysis or side reactions.
Reaction Conditions Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid is not going to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Extend Reaction Time/Increase Temperature: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. For acidic hydrolysis with HCl, reflux is often necessary. For basic hydrolysis, temperatures around 50-100°C are common[1].
Side Reactions: Decarboxylation of the target molecule, 2-(pyridin-2-yl)acetic acid, can occur under harsh conditions, especially elevated temperatures[2][3].Optimize Temperature: Avoid excessively high temperatures or prolonged heating once the reaction is complete. If decarboxylation is suspected (evidenced by CO₂ evolution and formation of 2,5-lutidine), attempt the hydrolysis under milder conditions.
Work-up & Isolation Product Loss During Extraction: The product is an amphoteric molecule with some solubility in both aqueous and organic phases, especially at intermediate pH values.Careful pH Adjustment: During work-up, precisely adjust the pH of the aqueous layer to the isoelectric point (typically pH 2-3) to minimize the product's solubility in water before extraction[1]. Use an Appropriate Solvent: Ethyl acetate is commonly used for extraction[1]. Ensure you perform multiple extractions (e.g., 3-4 times) to maximize recovery.
Incomplete Precipitation of HCl Salt: The final hydrochloride salt may not fully precipitate from the solution.Choice of Solvent: After isolating the free acid, dissolve it in a suitable solvent like isopropanol or diethyl ether and bubble dry HCl gas through it, or add a solution of HCl in an organic solvent. Cooling: Ensure the solution is thoroughly chilled (0-5°C) to maximize precipitation. Scratching the inside of the flask can help induce crystallization.

A logical workflow for troubleshooting low yield is essential. The following diagram outlines a decision-making process to identify the root cause.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure Starting Material check_sm->sm_bad Not OK monitor_rxn 2. Monitor Reaction Progress (TLC, HPLC) sm_ok->monitor_rxn rxn_complete Reaction Goes to Completion monitor_rxn->rxn_complete Complete rxn_incomplete Incomplete Reaction monitor_rxn->rxn_incomplete Incomplete check_workup 3. Analyze Aqueous & Organic Layers Post-Extraction rxn_complete->check_workup adjust_conditions Adjust Conditions: - Increase Temperature - Extend Time - Check Reagent Stoichiometry rxn_incomplete->adjust_conditions workup_ok Minimal Product Loss Detected check_workup->workup_ok OK workup_loss Significant Product in Aqueous/Organic Waste check_workup->workup_loss Loss Detected check_decarb 4. Check for Decarboxylation Byproducts (e.g., 2,5-lutidine) via GC-MS workup_ok->check_decarb optimize_workup Optimize Work-up: - Adjust pH Precisely - Increase Extraction Volume/Frequency - Use Continuous Extraction workup_loss->optimize_workup decarb_yes Decarboxylation Confirmed check_decarb->decarb_yes Yes decarb_no Yield Issue Persists check_decarb->decarb_no No mild_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time decarb_yes->mild_conditions G A 2-Chloro-5-methylpyridine B Nucleophilic Substitution (e.g., NaCN in DMSO) A->B C 2-(5-Methylpyridin-2-yl)acetonitrile B->C D Hydrolysis (Acidic: HCl/H₂O, reflux or Basic: NaOH/H₂O, heat) C->D E 2-(5-Methylpyridin-2-yl)acetic Acid (Free Acid) D->E F Salt Formation (HCl in Ether or IPA) E->F G 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (Final Product) F->G

Caption: General Synthesis Workflow via Nitrile Hydrolysis.

Q2: What is the mechanism of the nitrile hydrolysis step?

A2: The hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated by the acid (e.g., HCl), making the carbon atom more electrophilic. A water molecule then attacks this carbon. A series of proton transfers follows, leading to an amide intermediate. This amide is then further hydrolyzed (protonation of the carbonyl oxygen followed by nucleophilic attack by water) to the carboxylic acid and an ammonium ion.

  • Base-Catalyzed Hydrolysis: A hydroxide ion (from NaOH or KOH) directly attacks the electrophilic carbon of the nitrile group. Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by another hydroxide attack on the carbonyl carbon, ultimately leading to the carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[1]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques is required for full characterization.

  • ¹H NMR (Proton NMR): This is the most powerful tool. For this compound, you should expect to see:

    • A singlet for the methyl group protons (CH₃) around 2.4 ppm.

    • A singlet for the methylene protons (CH₂) adjacent to the acid, typically around 4.0-4.2 ppm.

    • Three distinct signals for the pyridine ring protons, showing the characteristic splitting pattern for a 2,5-disubstituted pyridine.

    • A broad singlet for the carboxylic acid proton and the pyridinium proton (N-H⁺), which may exchange with residual water in the solvent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the compound. You should look for the mass corresponding to the free acid ([M+H]⁺) in the positive ion mode.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol outlines a standard lab-scale procedure starting from 2-(5-methylpyridin-2-yl)acetonitrile.

Step 1: Hydrolysis of 2-(5-methylpyridin-2-yl)acetonitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(5-methylpyridin-2-yl)acetonitrile (1.0 eq).

  • Add a 6 M aqueous solution of hydrochloric acid (approx. 10-15 eq).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting nitrile spot has disappeared.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Isolation of the Free Acid

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH to ~3 by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃). Be cautious of foaming (CO₂ evolution).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(5-Methylpyridin-2-yl)acetic acid as an off-white solid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free acid in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a 2 M solution of HCl in diethyl ether with stirring, or bubble dry HCl gas through the solution until no further precipitation is observed.

  • Stir the resulting slurry in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to afford the final this compound.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available from: [Link] [2][4][5]2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. National Institutes of Health. Available from: [Link]

  • Sommelet-Hauser Rearrangement - Organic Chemistry Reaction. Organic Chemistry Reaction. Available from: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available from: [Link]

  • Sommelet–Hauser rearrangement - Wikipedia. Wikipedia. Available from: [Link]

  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. Available from: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. MDPI. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. ResearchGate. Available from: [Link]

  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents. Google Patents.
  • The aryne Sommelet–Hauser rearrangement - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Wikipedia. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Sommelet Hauser Rearrangement;tricks to solve questions,Evidences of reaction mechanism#CSIR#NET#JRF - YouTube. YouTube. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. ResearchGate. Available from: [Link]

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. Available from: [Link]

  • This compound | 1201194-56-0 | C8H10ClNO2 | Appchem. Appchem. Available from: [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Royal Society of Chemistry. Available from: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. Google Patents.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. PubMed Central. Available from: [Link]

  • 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. American Elements. Available from: [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem. PubChem. Available from: [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. Google Patents.
  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. MDPI. Available from: [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available from: [Link]

  • The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential … | Request PDF. ResearchGate. Available from: [Link]

  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. Google. Available from: [Link]

  • 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.

Overview of Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the desired reactivity, yield, and impurity profile in subsequent synthetic steps. The purification of this compound can be challenging due to the presence of various process-related impurities stemming from its synthesis. Common synthetic routes, such as the hydrolysis of 2-(5-methylpyridin-2-yl)acetonitrile or the oxidation of 2,5-lutidine, can introduce a range of impurities that require careful consideration for their removal.

This guide will focus on the most common purification technique, recrystallization, and will also touch upon chromatographic methods for more challenging separations.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying this compound on a laboratory and pilot scale. However, various issues can arise. This section addresses these potential problems in a question-and-answer format.

Q1: My compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures.

A1: Understanding Solubility is Key

The solubility of pyridine carboxylic acid derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. As a hydrochloride salt, this compound is an ionic compound with significant polarity.

  • Initial Solvent Selection: For polar compounds like this, polar protic solvents such as lower alcohols (methanol, ethanol, isopropanol) and water are good starting points. The solubility of the related picolinic acid is high in water and significantly lower in ethanol, suggesting that a mixed solvent system might be effective[1].

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the compound dissolves.

    • Switch to a More Polar Solvent: If solubility is still an issue, consider a more polar solvent. For instance, if isopropanol is not effective, try ethanol or methanol.

    • Utilize a Solvent Mixture: A mixture of a good solvent and a poor solvent (an anti-solvent) can be highly effective. Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., water or methanol) and then slowly add a "poor" solvent (e.g., isopropanol, acetone, or ethyl acetate) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

    • pH Adjustment: The solubility of pyridine carboxylic acids is significantly influenced by pH[2][3][4][5]. Since you are working with the hydrochloride salt, the solution will be acidic. While significant pH adjustments can convert the salt back to the freebase, which has different solubility characteristics, minor adjustments might be explored cautiously.

Q2: Oiling out or precipitation of an amorphous solid occurs instead of crystallization.

A2: Controlling Supersaturation and Nucleation

"Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.

  • Causality: This is often caused by cooling the solution too quickly or by using a solvent system in which the compound is excessively soluble at high temperatures and poorly soluble at low temperatures.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.

    • Reduce Supersaturation: Add a small amount of the "good" solvent back to the hot solution to slightly decrease the level of saturation before cooling.

    • Solvent System Modification: If oiling persists, reconsider your solvent system. A solvent pair where the solubility gradient is less steep with temperature change may be more suitable. For instance, moving from a water/acetone system to an ethanol/ethyl acetate system might provide better results.

    • Seeding: Introduce a few seed crystals of pure this compound to the cooled solution to induce crystallization at a specific temperature.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

Q3: The purity of my recrystallized product is not satisfactory.

A3: Identifying and Targeting Impurities

The choice of purification strategy should be guided by the nature of the impurities present.

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 2,5-lutidine, 2-chloro-5-methylpyridine, or 2-(5-methylpyridin-2-yl)acetonitrile.

    • Incomplete Reaction Products: For nitrile hydrolysis, the corresponding amide is a common impurity.

    • Side-Reaction Products: Over-oxidation of 2,5-lutidine can lead to pyridine-2,5-dicarboxylic acid. Decarboxylation of the final product is also a possibility under harsh thermal conditions[6].

    • Inorganic Salts: Residual inorganic acids or bases from the synthesis.

  • Troubleshooting Steps:

    • Analytical Characterization of Crude Material: Before purification, analyze your crude product using techniques like HPLC, LC-MS, or NMR to identify the major impurities[7][8]. This will inform your choice of solvent.

    • Solvent Selection for Impurity Rejection: The ideal recrystallization solvent should have high solubility for the desired compound at elevated temperatures and low solubility at room temperature, while the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for hot filtration).

    • Hot Filtration: If you observe insoluble particulate matter in your hot solution, perform a hot gravity filtration to remove these impurities before allowing the solution to cool.

    • Decolorization: If your solution is colored, it may indicate the presence of colored impurities. Adding a small amount of activated carbon to the hot solution and then performing a hot filtration can remove these.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. A second recrystallization from the same or a different solvent system may be necessary.

Q4: I am experiencing low recovery of my product after recrystallization.

A4: Optimizing for Yield

Low recovery can be due to several factors, from using an inappropriate solvent to mechanical losses during the process.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will lead to a significant amount of your product remaining in the mother liquor upon cooling.

    • Cooling Temperature: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath or refrigeration can be used after initial cooling to room temperature.

    • Mother Liquor Analysis: Analyze the mother liquor to determine the amount of product being lost. If a significant amount of product remains, you may need to concentrate the mother liquor to obtain a second crop of crystals. Be aware that the second crop will likely be less pure than the first.

    • Washing Crystals: When washing the filtered crystals, use a minimal amount of the cold recrystallization solvent to wash away residual mother liquor without dissolving a significant amount of the product.

    • Re-evaluate Solvent Choice: The chosen solvent might be too good at dissolving the compound even at low temperatures. A less effective solvent or a different solvent pair might be necessary to improve recovery.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of this compound?

A: Based on the properties of similar compounds, a good starting point would be a mixed solvent system. For example, dissolving the crude material in a minimal amount of hot water or methanol and then adding isopropanol or acetone as an anti-solvent until turbidity is observed is a promising approach. Pure isopropanol or ethanol are also viable options to explore.

Q: How can I remove colored impurities from my crude product?

A: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated carbon. After stirring for a few minutes, the carbon, with the adsorbed impurities, is removed by hot gravity filtration.

Q: My compound is thermally sensitive. Are there any precautions I should take during recrystallization?

A: Pyridine acetic acids can be prone to decarboxylation at elevated temperatures[6]. It is advisable to avoid prolonged heating. Dissolve the compound in the boiling solvent and proceed with any necessary hot filtration promptly. If possible, choose a solvent with a lower boiling point.

Q: Is column chromatography a suitable method for purifying this compound?

A: Yes, column chromatography can be an effective purification method, especially for removing impurities with similar solubility profiles to the desired product. For a polar, ionic compound like this hydrochloride salt, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like formic acid or TFA would be a suitable starting point[7]. Normal phase chromatography on silica gel is generally less effective for such polar salts.

Q: What analytical techniques are recommended for assessing the purity of the final product?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and quantifying any impurities[7][9]. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used for purity assessment, particularly for identifying residual solvents. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying unknown impurities.

Experimental Protocols & Data

General Recrystallization Protocol
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solubility Data (Qualitative)

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the behavior of analogous compounds.

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSolubleVery Soluble
MethanolSolubleVery Soluble
EthanolSparingly SolubleSoluble
IsopropanolSlightly SolubleSparingly Soluble
AcetoneSlightly SolubleSparingly Soluble
Ethyl AcetateVery Slightly SolubleSlightly Soluble
DichloromethaneInsolubleInsoluble
TolueneInsolubleInsoluble
HexanesInsolubleInsoluble

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

Caption: A typical workflow for the recrystallization of this compound.

References

  • Pereira, J. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. [Link]

  • ChemBK. (2024). 2-Pyridine Acetic Acid HCl. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... [Link]

  • David, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. [Link]

  • Google Patents. (n.d.). Method for preparing 3-pyridine acetic acid hydrochloride.
  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.
  • Chad's Prep. (n.d.). Synthesis and Reactions of Nitriles. [Link]

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link]

  • Garber, K. (2017). CHEM 222, Chapter 20: Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. Dr. Garber's Video Guides to Organic Chemistry. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 17(1), 182-191. [Link]

  • Oriental Journal of Chemistry. (2023). Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. Oriental Journal of Chemistry, 39(6). [Link]

  • MDPI. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(14), 5438. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

Sources

Technical Support Center: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for handling 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound throughout your experimental workflows, leading to more reliable and reproducible results. Pyridineacetic acid derivatives are crucial intermediates in pharmaceutical synthesis, and understanding their stability is paramount for successful drug development.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

1. What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid compound at -20°C for periods of one to two years. For shorter durations of one to two weeks, storage at -4°C is acceptable.[6] Some suppliers also indicate that the compound is stable at room temperature when stored under an inert atmosphere.[7] It is crucial to keep the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition.[8]

Storage DurationRecommended TemperatureAtmosphere
Long-term (1-2 years)-20°CInert
Short-term (1-2 weeks)-4°CInert
Very Short-termRoom TemperatureInert

2. Is this compound sensitive to light?

3. What is the impact of pH on the stability of this compound in solution?

The stability of this compound in solution is significantly influenced by pH. As a hydrochloride salt of a pyridine derivative, it is expected to be more stable in acidic to neutral aqueous solutions. In basic conditions, the hydrochloride salt will be neutralized to the free base. This free base form, particularly the pyridine ring, can be more susceptible to oxidation and other degradation pathways. It is advisable to maintain a slightly acidic pH for stock solutions to ensure stability. Under strongly acidic or basic conditions, hydrolysis of the acetic acid moiety could potentially occur, especially at elevated temperatures.[2]

4. Is this compound susceptible to oxidation?

Yes, pyridine rings can be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. The formation of N-oxides is a common oxidative degradation pathway for pyridines. To mitigate this, it is recommended to use de-gassed solvents for preparing solutions and to work under an inert atmosphere (e.g., nitrogen or argon) when handling the compound, especially in its free base form or in solution for extended periods.

5. What are the visual signs of degradation?

Degradation of this compound may be indicated by a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., from a crystalline solid to an oily or gummy substance), or the appearance of an unusual odor. If any of these changes are observed, the compound's purity should be verified by an appropriate analytical method, such as HPLC or NMR, before use.[9]

6. What is the expected shelf-life under optimal conditions?

When stored as a solid at -20°C in a tightly sealed container under an inert atmosphere, the compound is expected to be stable for one to two years.[6] However, the actual shelf-life can be influenced by the purity of the initial material and the specific storage conditions. It is always recommended to re-analyze the compound if it has been stored for an extended period or if there are any doubts about its quality.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent Analytical Results (e.g., HPLC, NMR)

Inconsistent analytical data, such as shifting peak retention times, the appearance of new peaks, or poor peak shapes in HPLC, can often be attributed to the compound's instability during sample preparation or analysis.

  • Possible Cause: Degradation during sample preparation or analysis.

  • Solution:

    • Solvent Selection: Prepare analytical samples in a slightly acidic, aqueous mobile phase or a high-quality aprotic solvent like acetonitrile or DMSO immediately before analysis. Avoid purely aqueous solutions at neutral or basic pH for extended periods.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) for HPLC analysis to minimize degradation of samples waiting in the queue.

    • pH of Mobile Phase: For reversed-phase HPLC, maintain a mobile phase pH between 3 and 5. This will ensure the protonation of the pyridine nitrogen and the carboxylic acid, leading to better peak shape and stability.

    • Inert Vials: Use amber or light-protected vials for sample preparation and analysis.

start Inconsistent Analytical Results degradation Potential Degradation start->degradation check_prep Review Sample Preparation Protocol prep_solution Use fresh, acidic, or aprotic solvents. Prepare immediately before analysis. check_prep->prep_solution temp_control Use cooled autosampler (4°C). check_prep->temp_control check_hplc Review HPLC Method Parameters ph_control Adjust mobile phase pH to 3-5. check_hplc->ph_control column_temp Optimize column temperature. check_hplc->column_temp degradation->check_prep During Preparation? degradation->check_hplc During Analysis? success Consistent Results prep_solution->success temp_control->success ph_control->success column_temp->success

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Compound Degradation in Solution Over Time

Stock solutions or reaction mixtures containing this compound may degrade over time, leading to failed experiments.

  • Possible Cause A: Hydrolysis

    • Solution: While the amide bond is not present, the molecule could be susceptible to other forms of hydrolysis under harsh conditions. For aqueous solutions, use purified water and buffer the solution to a slightly acidic pH (e.g., 4-6). Prepare fresh solutions for each experiment and avoid long-term storage of solutions.

  • Possible Cause B: Oxidative Degradation

    • Solution: When preparing solutions for long-term storage or for sensitive reactions, use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare and store the solutions under an inert atmosphere. The addition of antioxidants, if compatible with the downstream application, could also be considered.

Issue 3: Poor Yield or Unexpected Byproducts in Reactions

The reactivity of this compound can be influenced by its stability under the reaction conditions.

  • Possible Cause: Instability of the Free Base Form

    • Solution: Many reactions require the free base form of the amine. However, the free base of a pyridine derivative can be less stable than its hydrochloride salt. If a reaction requires the free base, consider an in-situ neutralization approach. Add a suitable base (e.g., a non-nucleophilic organic base like triethylamine or DIPEA) to the reaction mixture immediately before adding other sensitive reagents. This minimizes the time the compound spends in its less stable free base form.

Part 3: Protocols and Visualizations

Proposed Degradation Pathway

The primary points of instability in this compound are the pyridine ring and the carboxylic acid functional group. A potential degradation pathway could involve oxidation of the pyridine ring.

parent This compound oxidized Oxidative Degradation (e.g., N-oxide formation) parent->oxidized [O] decarboxylated Decarboxylation (under heat) parent->decarboxylated Heat esterified Esterification (in alcohol solvent) parent->esterified ROH, H+

Sources

Technical Support Center: Synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the multi-step synthesis of this important chemical intermediate. The insights provided herein are based on established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Introduction: A Common Synthetic Pathway and Its Challenges

A frequently employed and cost-effective synthetic route to this compound begins with the readily available starting material, 2,5-lutidine. This pathway, while robust, presents several critical junctures where impurities can arise. Understanding the mechanistic underpinnings of each step is paramount to minimizing side reactions and achieving high purity of the final product.

The synthesis can be logically divided into four principal stages, each with its own set of potential pitfalls:

  • N-Oxidation: Conversion of 2,5-lutidine to 2,5-lutidine N-oxide.

  • Boekelheide Rearrangement: Functionalization of the 2-methyl group.

  • Cyanation: Introduction of the nitrile functionality.

  • Hydrolysis and Salt Formation: Conversion of the nitrile to the final carboxylic acid hydrochloride.

This guide will address common questions and troubleshooting scenarios for each of these stages in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

Stage 1: N-Oxidation of 2,5-Lutidine

Question 1: My N-oxidation of 2,5-lutidine is sluggish and incomplete. What are the common causes?

Answer: Incomplete N-oxidation is a frequent issue. The primary causes are often related to the purity of the starting material and the choice and handling of the oxidizing agent.

  • Purity of 2,5-Lutidine: Commercial 2,5-lutidine can contain isomeric impurities such as 2,6-lutidine and 3,5-lutidine. While these will also undergo N-oxidation, their presence can complicate monitoring the reaction's progress. More critically, water in the starting material or solvent can consume the oxidizing agent. It is advisable to use freshly distilled 2,5-lutidine and dry solvents.

  • Oxidizing Agent: Hydrogen peroxide in acetic acid is a common reagent for this transformation. The concentration and stability of the hydrogen peroxide are crucial. Use of a stabilized, high-purity grade is recommended. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are also effective but can be more expensive. Ensure the stoichiometry of the oxidizing agent is appropriate; a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining the recommended temperature range is vital. Overheating can lead to decomposition of the oxidizing agent and potential side reactions.

Question 2: I observe the formation of di-N-oxide as a byproduct. How can this be avoided?

Answer: The formation of a di-N-oxide is unlikely with 2,5-lutidine as there is only one nitrogen atom. This might be a misinterpretation of analytical data, or you may be starting with a different isomeric lutidine that contains a second nitrogen atom (which is not a lutidine). It is more likely that you are observing byproducts from over-oxidation or rearrangement. Please re-verify your starting material's identity.

Stage 2: The Boekelheide Rearrangement

Question 3: During the Boekelheide rearrangement of 2,5-lutidine N-oxide with acetic anhydride, I am getting a complex mixture of products and a low yield of the desired 2-acetoxymethyl-5-methylpyridine. Why is this happening?

Answer: The Boekelheide rearrangement is mechanistically complex and sensitive to reaction conditions. The formation of multiple products often points to side reactions competing with the desired[1][1]-sigmatropic rearrangement.[2]

  • Mechanism and Key Intermediate: The reaction proceeds through the formation of an O-acylated intermediate. Deprotonation of the 2-methyl group creates a key anhydrobase, which then undergoes the rearrangement.[2]

  • Common Side Reactions:

    • Incomplete Reaction: Insufficient heating or reaction time can lead to the recovery of unreacted N-oxide.

    • Formation of Isomeric Products: While the rearrangement is generally regioselective for the 2-methyl group, minor amounts of rearrangement involving the 5-methyl group can occur under harsh conditions, leading to 5-acetoxymethyl-2-methylpyridine.

    • Radical-Mediated Side Products: There is evidence that the Boekelheide rearrangement can proceed, in part, through radical intermediates.[1] This can lead to a variety of byproducts, especially if the reaction is overheated or if impurities that can initiate radical chains are present.

    • Hydrolysis: The presence of water can hydrolyze the acetic anhydride and the O-acylated intermediate, leading back to the N-oxide.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure the N-oxide and acetic anhydride are free of water.

  • Temperature Control: Carefully control the reaction temperature. While the reaction often requires heating, excessive temperatures can promote side reactions. A typical temperature is around 140°C.

  • Purity of Acetic Anhydride: Use high-purity acetic anhydride.

Visualizing the Boekelheide Rearrangement:

Boekelheide_Rearrangement cluster_main Boekelheide Rearrangement Pathway N_Oxide 2,5-Lutidine N-Oxide O_Acylated O-Acylated Intermediate N_Oxide->O_Acylated + Ac₂O Ac2O Acetic Anhydride Anhydrobase Anhydrobase Intermediate O_Acylated->Anhydrobase - H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Anhydrobase->Rearrangement Isomeric_Product Isomeric Byproduct (5-acetoxymethyl-2-methylpyridine) Anhydrobase->Isomeric_Product minor pathway Product 2-Acetoxymethyl- 5-methylpyridine Rearrangement->Product

Caption: Key steps in the Boekelheide rearrangement.

Stage 3: Cyanation

Question 4: The conversion of 2-acetoxymethyl-5-methylpyridine to 2-(5-methylpyridin-2-yl)acetonitrile is low-yielding. What can I do to improve this step?

Answer: The displacement of the acetoxy group with a cyanide source is an SN2 reaction. Low yields are often due to competing elimination reactions, poor nucleophilicity of the cyanide, or side reactions.

  • Choice of Cyanide Source: Sodium or potassium cyanide are commonly used. Ensure the cyanide is finely powdered and dry. Phase-transfer catalysts, such as a quaternary ammonium salt, can be beneficial in improving the reaction rate and yield.

  • Solvent: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the cyanide salt and promote the SN2 reaction. Ensure the solvent is anhydrous.

  • Leaving Group: While acetate is an adequate leaving group, conversion of the intermediate alcohol (from hydrolysis of the acetate) to a tosylate or mesylate can improve the efficiency of the displacement. However, this adds extra steps to the synthesis.

  • Side Reactions: Elimination to form a vinylpyridine derivative is a potential side reaction, though less common in this specific case.

Stage 4: Hydrolysis and Salt Formation

Question 5: I am having trouble with the hydrolysis of 2-(5-methylpyridin-2-yl)acetonitrile. I see a significant amount of an intermediate impurity. What is it and how can I drive the reaction to completion?

Answer: The most common impurity during nitrile hydrolysis is the corresponding amide, 2-(5-methylpyridin-2-yl)acetamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and sometimes the reaction stalls at the amide stage.

  • Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.

    • Acidic Hydrolysis: Strong acids like concentrated HCl or H₂SO₄ are often used. This has the advantage of directly producing the hydrochloride salt of the product upon workup. To drive the reaction past the amide stage, prolonged heating is often necessary.

    • Basic Hydrolysis: Using a strong base like NaOH or KOH will produce the carboxylate salt. The reaction mixture must then be acidified to obtain the free carboxylic acid. This method can sometimes be more effective at hydrolyzing the intermediate amide.

  • Troubleshooting Incomplete Hydrolysis:

    • Increase Reaction Time and/or Temperature: This is the most straightforward approach. Monitor the reaction by TLC or HPLC to determine when all the amide has been consumed.

    • Use a Co-solvent: Adding a co-solvent like ethanol or dioxane can improve the solubility of the organic substrate in the aqueous medium, potentially increasing the reaction rate.

    • Switch Hydrolysis Conditions: If acidic hydrolysis is incomplete, consider attempting the hydrolysis under basic conditions, or vice-versa.

Question 6: My final product, this compound, has a poor color and is difficult to purify. What are the likely colored impurities?

Answer: The development of color during the synthesis, particularly in the final hydrolysis step which often requires heating, can be due to the formation of polymeric or degradation products.

  • Decarboxylation: Pyridylacetic acids can be prone to decarboxylation, especially at elevated temperatures.[3] This would lead to the formation of 2,5-lutidine, which could further react to form colored impurities.

  • Purification:

    • Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. This is very effective at removing both colored impurities and other side products like the unhydrolyzed amide or nitrile.

    • Activated Carbon Treatment: A treatment with activated carbon during the workup or before recrystallization can help to remove colored impurities.

Summary of Potential Impurities and Their Sources:

ImpuritySourceStage of Formation
Isomeric Pyridylacetic AcidsIsomeric lutidines in starting material; side reactions in Boekelheide rearrangement.Stages 1 & 2
2,5-Lutidine N-oxideIncomplete Boekelheide rearrangement.Stage 2
2-(5-Methylpyridin-2-yl)acetonitrileIncomplete hydrolysis.Stage 4
2-(5-Methylpyridin-2-yl)acetamideIncomplete hydrolysis of the nitrile.Stage 4
2,5-LutidineDecarboxylation of the final product.Stage 4

Workflow for Impurity Troubleshooting:

Impurity_Troubleshooting cluster_workflow Impurity Troubleshooting Workflow Impurity_Detected Impurity Detected in Final Product Identify_Impurity Identify Impurity (e.g., by LC-MS, NMR) Impurity_Detected->Identify_Impurity Determine_Source Determine Source of Impurity (Refer to table above) Identify_Impurity->Determine_Source Optimize_Conditions Optimize Reaction Conditions at Source Stage Determine_Source->Optimize_Conditions Improve_Purification Improve Final Purification Protocol Determine_Source->Improve_Purification Re-analyze Re-analyze Final Product Optimize_Conditions->Re-analyze Improve_Purification->Re-analyze

Caption: A logical workflow for troubleshooting impurities.

References

  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. [Link]

  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link]

  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • (No valid reference for this specific synthesis was found in the search results, but the principles are based on general organic chemistry knowledge.)
  • Boekelheide reaction. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-methylpyridine. As a critical intermediate in the production of pharmaceuticals and widely used neonicotinoid insecticides like imidacloprid and acetamiprid, its efficient synthesis is of paramount importance[1]. However, the process is often plagued by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 2-chloro-5-methylpyridine, offering insights into their root causes and providing actionable solutions.

Q1: My overall yield is significantly lower than expected. What are the likely causes and how can I fix this?

Low yield is a frequent issue stemming from incomplete reactions, suboptimal reagent choice, or losses during product isolation.

  • Possible Cause 1: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. Recommended Solution:

    • Reaction Monitoring: Actively monitor the reaction's progress using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This provides real-time data on the consumption of starting materials and the formation of the product.

    • Optimize Reaction Time: If monitoring shows the reaction has stalled, consider increasing the reaction time.

    • Temperature Adjustment: Gradually increase the reaction temperature. However, exercise caution as higher temperatures can sometimes promote the formation of side products[2]. A systematic temperature optimization study is recommended.

  • Possible Cause 2: Suboptimal Chlorinating Agent The efficiency of the chlorination step is highly dependent on the starting material and the chosen chlorinating agent. Recommended Solution: For the chlorination of 5-methyl-2(1H)-pyridone, powerful chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene, often in a high-boiling solvent like 1,2,4-trichlorobenzene, are highly effective[2][3][4]. If starting from 3-methylpyridine N-oxide, POCl₃ is also commonly used, but selectivity can be an issue[5]. The choice of agent should be tailored to the specific synthetic route.

  • Possible Cause 3: Product Loss During Work-up and Purification Significant amounts of product can be lost during aqueous extraction and final purification steps. Recommended Solution:

    • Extraction pH: 2-chloro-5-methylpyridine is a basic compound. During aqueous work-up, ensure the pH of the aqueous layer is optimized to keep the product in its neutral, organic-soluble form for efficient extraction into an organic solvent[2].

    • Purification Method: The most common and effective method for purifying 2-chloro-5-methylpyridine is fractional distillation under reduced pressure. Ensure your distillation apparatus is highly efficient with a suitable column to minimize product loss and effectively separate it from close-boiling impurities[2].

Q2: I am observing significant formation of isomeric byproducts, such as 2-chloro-3-methylpyridine. How can I improve regioselectivity?

Isomer formation is a major challenge, particularly when starting from 3-methylpyridine (β-picoline) or its N-oxide, due to the multiple reactive positions on the pyridine ring[2][5].

  • Possible Cause 1: Non-Selective Reaction Conditions High temperatures and non-selective chlorination methods, especially in the gas-phase chlorination of 3-picoline, can lead to a mixture of isomers. Recommended Solution:

    • Two-Stage Temperature Profile: For gas-phase chlorination, initiating the reaction at a higher temperature (e.g., 350-500°C) and completing it at a lower temperature (below 340°C) can enhance selectivity for the desired 2-chloro-5-methylpyridine isomer[2].

    • Use of a Supported Catalyst: Employing a supported palladium chloride catalyst (e.g., PdCl₂ on Al₂O₃) can significantly improve the regioselectivity of the chlorination of 3-methylpyridine[2][6].

  • Possible Cause 2: Inherent Reactivity of the Starting Material The reaction of 3-methylpyridine N-oxide with POCl₃ notoriously yields 4-chloro-3-methylpyridine as the main product, with the desired 2-chloro-5-methylpyridine often forming in yields below 25%[5]. Recommended Solution: Consider an alternative synthetic pathway that offers inherently better regioselectivity. Synthesizing from 3-amino-5-methylpyridine via a Sandmeyer-type reaction or from 5-methyl-2(1H)-pyridone are excellent alternatives that direct chlorination to the desired position and avoid isomeric mixtures[2][3].

Q3: My product is contaminated with polychlorinated species like 2,3-dichloro-5-methylpyridine. How do I prevent this?

Over-chlorination leads to di- and tri-chlorinated byproducts, complicating purification and reducing the yield of the target molecule.

  • Possible Cause: Excess Chlorinating Agent or Harsh Conditions The primary cause is an excess of the chlorinating agent or reaction conditions (time, temperature) that are too harsh, allowing for a second chlorination event on the product ring. Recommended Solution:

    • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio that is just sufficient for the primary chlorination. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to have over-chlorinated products.

    • Condition Optimization: In a process starting from a pyridone using chlorine and phosgene, careful control over the molar ratios and temperature resulted in a 91.6% yield of the desired mono-chloro product, with the formation of the dichloro byproduct suppressed to just 8.1%[2]. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-chloro-5-methylpyridine?

There are several established methods, each with distinct advantages and disadvantages. The choice of route often depends on the available starting materials, required scale, and desired purity.

Synthetic Route Starting Material Typical Reagents Major Side Products Pros Cons
Direct Chlorination 3-Methylpyridine (β-Picoline)Cl₂, Catalyst (e.g., PdCl₂)Isomers (2-chloro-3-methyl, 4-chloro-3-methyl), Polychlorinated pyridinesInexpensive starting material[1].Poor regioselectivity, harsh conditions, difficult purification[2][7].
N-Oxide Route 3-Methylpyridine N-OxidePOCl₃4-chloro-3-methylpyridine (major), other isomersRelatively simple procedure.Very poor selectivity for the desired product[5].
Pyridone Route 5-Methyl-2(1H)-pyridonePOCl₃, PhosgeneDichloro-byproductsExcellent regioselectivity, high potential yield[2][3].Requires synthesis of the pyridone precursor[3][4].
Amino-Pyridine Route 3-Amino-5-methylpyridineNaNO₂, HCl, CuCl (Sandmeyer) or Cl₂Diazonium-related byproductsHigh regioselectivity[1][2].Requires synthesis of the aminopyridine precursor[8].

Q2: How can I minimize the chlorination of the methyl group?

Unwanted chlorination of the methyl side chain to form 2-chloro-5-(chloromethyl)pyridine or the trichloromethyl analog typically occurs under free-radical conditions.[9][10] To avoid this, ensure the reaction is performed under conditions that favor ionic electrophilic aromatic substitution. This means avoiding UV light and free-radical initiators (like benzoyl peroxide) and using polar solvents and Lewis acid catalysts where appropriate.

Q3: What are the best practices for purifying crude 2-chloro-5-methylpyridine?

Fractional distillation under reduced pressure is the industry standard for purifying 2-chloro-5-methylpyridine on a laboratory and industrial scale[2].

  • Vacuum: Using a vacuum lowers the boiling point, preventing thermal decomposition of the product at high temperatures.

  • Fractionating Column: A column with high theoretical plates (e.g., a Vigreux or packed column) is essential for separating the target compound from close-boiling isomers.

  • Purity Analysis: Collect multiple fractions and analyze each by GC or ¹H NMR to identify the purest fractions to combine.

Experimental Protocols
Protocol 1: Synthesis from 5-Methyl-2(1H)-pyridone via Phosphorus Oxychloride

This protocol is adapted from methods describing the chlorination of pyridone intermediates and offers high regioselectivity[2][3][4].

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-methyl-2(1H)-pyridone (1 mol) to a high-boiling solvent such as 1,2,4-trichlorobenzene (3-5 volumes).

  • Reagent Addition: Heat the mixture to 80-90°C. Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 mol) to the stirred mixture via the dropping funnel over 1-2 hours. The reaction is exothermic.

  • Reaction: After the addition is complete, raise the temperature and maintain the reaction under reflux (typically 110-130°C) for 3-6 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., 20% NaOH solution) to a pH of 7-8, keeping the temperature low. Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene) three times.

  • Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure 2-chloro-5-methylpyridine.

Visual Guides
Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G cluster_start cluster_problems cluster_causes_yield Potential Causes for Low Yield cluster_causes_isomers Potential Causes for Isomers cluster_causes_polychlor Potential Causes for Polychlorination cluster_solutions start Start Troubleshooting low_yield Low Overall Yield start->low_yield isomers Isomeric Impurities start->isomers polychlor Polychlorination start->polychlor incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Work-up / Purification Loss low_yield->workup_loss route Non-selective Route (e.g., 3-Picoline) isomers->route conditions Harsh Conditions (High Temp) isomers->conditions stoich Excess Chlorinating Agent polychlor->stoich sol_monitor Monitor Rxn (TLC/GC) Adjust Time/Temp incomplete_rxn->sol_monitor sol_workup Optimize Extraction pH Use Fractional Distillation workup_loss->sol_workup sol_route Change Synthetic Route (e.g., Pyridone or Amino-Pyridine) route->sol_route sol_conditions Lower Temperature Use Selective Catalyst conditions->sol_conditions sol_stoich Control Stoichiometry Carefully stoich->sol_stoich

Caption: Troubleshooting workflow for common synthesis issues.

References
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. Benchchem.com.

  • Guidechem. (n.d.). How to Synthesize 2-Chloro-5-methylpyridine?. Guidechem.com.

  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

  • Patsnap Eureka. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap.com.

  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

  • ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.

  • WordPress. (n.d.). Oxidation with Chlorine /Pyridine Complexes.

  • Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction.

  • Theoretical Study on the Mechanism of Gaseous Phase Photochemical Chlorination of Pyridine. (n.d.). The Transition State and IRC Analysis of Abstracting Hydrogen Mechanism.

  • Google Patents. (n.d.). CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid.

  • NASA ESPO. (2021). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97.

  • Wikipedia. (n.d.). Pyridine.

  • Dissertation. (n.d.). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives.

  • Google APIs. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1.

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

  • TradeIndia. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.

  • Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.

  • Google Patents. (n.d.). EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.

  • Google Patents. (n.d.). CN100519529C - Vapor phase catalytic chlorination of beta-picoline.

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

  • Google Patents. (n.d.). US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.

Sources

Technical Support Center: Recrystallization Methods for Pyridineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridineacetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity crystalline materials. Pyridineacetic acids, with their amphoteric and often zwitterionic nature, present unique purification challenges. This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Core Principles: The "Why" of Recrystallization

Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Filtering out any insoluble impurities while the solution is hot.

  • Allowing the solution to cool slowly, causing the desired compound to crystallize as its solubility decreases.

  • Leaving the soluble impurities behind in the cold solvent (the "mother liquor").

  • Isolating the pure crystals by filtration.

For pyridineacetic acid derivatives, the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group complicates solvent selection and crystallization behavior.[2][3][4] This guide will help you navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for my pyridineacetic acid derivative?

A: This is the most critical step and dictates the success of your purification. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] Given the polar, zwitterionic potential of pyridineacetic acids, your solvent choices will lean towards polar options.

The Causality Behind Solvent Choice:

The principle of "like dissolves like" is your starting point.[6] Pyridineacetic acids can hydrogen bond and have a significant dipole moment. Therefore, solvents with similar properties are necessary.

  • For Single-Solvent Systems: Highly polar solvents like water, ethanol, methanol, or acetic acid are often effective.[2][7][8] Water can be an excellent choice for highly polar derivatives, as its ability to dissolve organics increases significantly at higher temperatures.[7] However, always test on a small scale first.

  • For Mixed-Solvent Systems (Antisolvent Crystallization): This is often the most powerful approach when no single solvent has the ideal solubility curve. You dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (the antisolvent, in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, often yields excellent crystals.

Common Solvent Systems for Polar Molecules:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Hexane[7]

  • Ethyl Acetate/Hexane

  • Dichloromethane/Cyclohexane

Workflow for Solvent Selection

Solvent_Selection start Start: Crude Pyridineacetic Acid Derivative test_single Test Small Scale Solubility in Polar Solvents (e.g., EtOH, H₂O) start->test_single dissolves_hot Dissolves when hot? test_single->dissolves_hot Test precipitates_cold Precipitates upon cooling? dissolves_hot->precipitates_cold Yes test_mixed Select a 'Good' Solvent (e.g., Methanol, Acetone) dissolves_hot->test_mixed No / Too Soluble Cold single_solvent_ok SUCCESS: Use this single solvent. precipitates_cold->single_solvent_ok Yes precipitates_cold->test_mixed No / Poor Recovery add_antisolvent Add miscible 'Poor' Solvent (e.g., Water, Hexane) dropwise until cloudy test_mixed->add_antisolvent heat_clear Warm gently to re-clarify add_antisolvent->heat_clear cool_slowly Cool slowly to room temp, then ice bath heat_clear->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form mixed_solvent_ok SUCCESS: Use this mixed-solvent system. crystals_form->mixed_solvent_ok Yes try_again FAILURE: Re-evaluate solvent choices. Consider a different pair. crystals_form->try_again No Crystallization_Troubleshooting start Problem: Solution is cold, no crystals have formed. supersaturated Diagnosis: Solution is likely supersaturated. start->supersaturated action1 Action 1: Scratch inner surface of flask with a glass rod. supersaturated->action1 check1 Crystals form? action1->check1 action2 Action 2: Add a single 'seed crystal' of the compound. check1->action2 No success SUCCESS: Collect crystals via vacuum filtration. check1->success Yes check2 Crystals form? action2->check2 action3 Action 3: Reduce solvent volume. Gently boil off ~25% of solvent and cool again. check2->action3 No check2->success Yes check3 Crystals form? action3->check3 action4 Action 4: Use a lower temperature bath (e.g., ice-salt). check3->action4 No check3->success Yes failure FAILURE: Recover crude material by removing all solvent. Re-assess purification strategy (different solvent or chromatography). action4->failure

Caption: Decision tree for troubleshooting a failure to crystallize.

Q4: My crystal yield is very low. How can I improve it?

A: A low yield means a significant portion of your product remained in the mother liquor. [5][6]This is typically due to one of several procedural errors.

Common Causes & Solutions:

  • Using Too Much Solvent: This is the most common error. [9]The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: Use the absolute minimum amount of boiling solvent required to dissolve the solid. [5][6]If you've already finished, you can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again (this is called a "second crop").

  • Premature Crystallization During Hot Filtration: If your compound crystallizes in the funnel during hot filtration, that product is lost.

    • Solution: Use a stemless or short-stemmed funnel, pre-heat the funnel and filter flask with hot solvent vapor, and keep the solution boiling until the moment of pouring. [1][10][11]If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Insufficient Cooling: The colder the solution, the lower the solubility of your compound.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal recovery before filtration. [1]

  • Choosing the Wrong Solvent: A solvent in which your compound has high solubility even when cold will inevitably give a poor yield.

    • Solution: Re-visit your solvent selection process (Q1) to find a system with a larger solubility differential between hot and cold.

Q5: I see solid specks in my hot solution or my crystals are discolored. How do I remove these impurities?

A: These issues are addressed with specific techniques prior to cooling the solution.

  • For Insoluble Impurities (e.g., dust, inorganic salts): These must be removed while your desired compound is fully dissolved.

    • Solution: Hot Gravity Filtration. After dissolving your compound in hot solvent, you filter the hot solution through a fluted filter paper in a pre-heated, stemless funnel. [10][12][13]The insoluble impurities are caught by the filter paper, while your dissolved product passes through into a clean flask, ready for crystallization.

  • For Colored Impurities: High molecular weight, colored byproducts are a common issue.

    • Solution: Activated Charcoal. These impurities can often be removed by adsorption onto activated charcoal (Norit). Add a very small amount (a spatula tip) of charcoal to the dissolved solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. [12]Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q6: I have the hydrochloride salt of a pyridineacetic acid. Should I recrystallize the salt or the free zwitterion?

A: You can do either, as they are effectively different compounds with different solubility profiles.

  • Recrystallizing the Salt: Hydrochloride salts are often highly crystalline and purify well. [14][15]They are more polar than their zwitterionic counterparts and typically dissolve well in polar protic solvents like water, methanol, or ethanol, while being much less soluble in less polar solvents like ethyl acetate or acetone. An ethanol/water mixture is a very common and effective system for recrystallizing these salts.

  • Recrystallizing the Zwitterion: You can neutralize the HCl salt by dissolving it in water and carefully adjusting the pH with a base (e.g., dilute NaOH or NH4OH) to the compound's isoelectric point (pI). [16]At the pI, the net charge is zero, and aqueous solubility is at a minimum, often causing the zwitterion to precipitate. [16]This precipitate can then be collected and recrystallized from a suitable organic solvent system. This pH adjustment is a powerful purification step in itself.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyridineacetic acid derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves. 2. Hot Filtration (if needed): If insoluble impurities or charcoal are present, perform a hot gravity filtration as described previously. [12]3. Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. [1]Do not disturb the flask during this time.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation. [1]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [11]6. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. [5]7. Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., methanol).

  • Antisolvent Addition: While the solution is still hot, add the "poor" solvent (antisolvent, e.g., water) dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of the "good" solvent, while heating, until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent protocol above.

References

  • Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid. Retrieved from Pipzine. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. [Link]

  • Wang, T., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 20(38), 24847-24855. [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. [Link]

  • Journal of Chemical Education. (2002). Inducing Crystallization by Nucleation. [Link]

  • Chadha, R., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Kennesaw State University. (n.d.). Recrystallization1. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization I 10. [Link]

  • Google Patents. (2013). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Pyridylacetic acid (FDB022679). [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. [Link]

  • ChemBK. (2024, April 9). 3-Pyridineacetic acid hydrochloride. [Link]

  • ResearchGate. (2017, October 13). How to remove HCL from the Pyridylacetic acid hydrochloride?[Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

Sources

Overcoming solubility problems with 2-(5-Methylpyridin-2-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges: A Troubleshooting Guide

Welcome to the technical support guide for 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride (CAS: 1201194-56-0).[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is rooted in the fundamental principles of physical chemistry to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-(5-Methylpyridin-2-yl)acetic acid HCl in neutral water or PBS (pH 7.4), but it's not dissolving completely or is precipitating out. Why is this happening?

Answer: This is a common and expected observation based on the molecular structure of the compound. 2-(5-Methylpyridin-2-yl)acetic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine ring) functional groups. Its solubility is therefore highly dependent on the pH of the solvent.[3][4]

The compound is supplied as a hydrochloride (HCl) salt, which means the basic pyridine nitrogen is protonated. This enhances its solubility in acidic conditions. However, the molecule possesses two key ionization points (pKa values):

  • Carboxylic Acid (pKa₁): The pKa of the acetic acid group is estimated to be around ~4.0 . Below this pH, it is predominantly in its neutral (protonated, -COOH) form. Above this pH, it becomes its negatively charged conjugate base (deprotonated, -COO⁻).

  • Pyridine Ring (pKa₂): The pKa of the conjugate acid of the pyridine ring is estimated to be around ~6.0 .[5] Below this pH, the nitrogen is predominantly in its positively charged, protonated form. Above this pH, it becomes neutral.

At or near neutral pH (~6.0 - 7.4), the carboxylic acid group is deprotonated (-COO⁻) and the pyridine ring is also largely deprotonated (neutral). The molecule exists predominantly as an anion. More critically, in the pH range between the two pKa values (approximately pH 4 to 6), the molecule can exist as a zwitterion—with a positive charge on the pyridine and a negative charge on the carboxylate. Zwitterionic forms of molecules often exhibit minimal aqueous solubility, a point known as the isoelectric point. This is the primary reason for the poor solubility you are observing in neutral buffers.

Q2: What is the most straightforward way to dissolve this compound for an in vitro aqueous assay?

Answer: The most effective and direct method is pH adjustment . Since the compound is an HCl salt, it is designed for solubility in acidic conditions.

For most applications, preparing a concentrated stock solution in an acidic buffer or acidified water is the best practice. Subsequently, this stock can be diluted into your final assay medium. The key is to ensure the pH of the final solution does not cause the compound to precipitate.

Recommended Protocol 1: Preparation of an Acidic Stock Solution

  • Initial Solvent: Start with deionized water or a low-molarity buffer (e.g., 10 mM MES).

  • Acidification: Adjust the pH of the solvent to pH 2-3 by adding small amounts of a dilute acid, such as 0.1 M HCl. The presence of excess H+ ions ensures both the pyridine ring remains protonated and the carboxylic acid group is in its neutral form, maximizing solubility.[3]

  • Dissolution: Add the 2-(5-Methylpyridin-2-yl)acetic acid HCl powder to the acidified solvent and stir or vortex until fully dissolved. Gentle warming to 37°C can be applied to expedite dissolution, but always cool the solution to room temperature to confirm the compound remains in solution.[6]

  • Sterilization: If required, sterile filter the stock solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF or PES).

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Q3: My experiment is sensitive to pH and must be conducted at pH 7.4. How can I maintain the compound's solubility?

Answer: This requires a more nuanced approach. While direct dissolution at pH 7.4 is problematic, several strategies can be employed. These often involve using co-solvents or other formulation techniques.[7][8]

Strategy 1: Using an Organic Co-solvent

The principle here is to reduce the overall polarity of the aqueous medium, making it more favorable for the less polar, neutral form of the compound to dissolve.[6] Dimethyl sulfoxide (DMSO) is a common choice.

Recommended Protocol 2: Preparation of a DMSO Stock Solution

  • Dissolution: Dissolve the 2-(5-Methylpyridin-2-yl)acetic acid HCl directly in 100% DMSO to a high concentration (e.g., 10-50 mM). The compound should be readily soluble in DMSO.

  • Serial Dilution: Perform an intermediate dilution of the DMSO stock in your cell culture medium or buffer (e.g., PBS).

  • Final Dilution: Add a small volume of this intermediate dilution to your final experimental setup. Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in biological systems.

  • Vortexing: Immediately after adding the compound to the aqueous buffer, vortex or mix thoroughly to prevent localized high concentrations that could precipitate.

Strategy 2: pH "Shock" Dilution

This involves diluting a highly soluble acidic stock into the neutral buffer rapidly.

  • Prepare a concentrated stock solution in an acidic vehicle (e.g., 10 mM HCl) as described in Q2.

  • Rapidly dilute a small aliquot of this acidic stock into your pre-warmed (if applicable) neutral buffer with vigorous stirring or vortexing. The goal is to quickly disperse the molecules before they have a chance to aggregate and precipitate at the new pH. This can sometimes create a metastable supersaturated solution that is kinetically stable for the duration of an experiment.

Solvent SystemRecommended UseProsCons
Aqueous Buffer, pH 2-4 Stock solutions, non-biological assaysHigh solubility, stableNot suitable for most cell-based assays
DMSO High-concentration stock solutionsExcellent solubilizing powerPotential for cellular toxicity, must keep final % low
Ethanol Alternative organic stockBiologically compatible at low %Lower solubilizing power than DMSO for some compounds
PEG 400 / Water In vivo formulations, specialized assaysGood safety profile, enhances solubilityCan be viscous, may interfere with some assays
Q4: How can I visually confirm if my compound is truly dissolved?

Answer: A clear, transparent solution does not always guarantee true dissolution at the molecular level. Colloidal suspensions can appear clear but contain nanoparticles that can confound results.

  • Visual Inspection: A truly dissolved solution should be completely clear with no visible particles, haze, or Tyndall effect.[6]

  • Tyndall Effect Test: Shine a laser pointer through the solution in a dark room. If the laser beam's path is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved.[6]

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, its concentration should be identical before and after filtration. A drop in concentration indicates that either the compound was not fully dissolved or it has low solubility and was removed by the filter.[6]

Visualizing pH-Dependent Behavior and Troubleshooting

To better understand the relationship between pH and the molecular state of 2-(5-Methylpyridin-2-yl)acetic acid, the following diagram illustrates the predominant ionic species at different pH ranges.

G cluster_low_ph Low pH (< pKa1 ≈ 4.0) cluster_mid_ph Intermediate pH (≈ 4.0 - 6.0) cluster_high_ph High pH (> pKa2 ≈ 6.0) low_ph Predominantly Cationic - Pyridine is Protonated (+) - Carboxylic Acid is Neutral (0) Result: HIGH SOLUBILITY mid_ph Zwitterionic/Mixed Species - Pyridine is Protonated (+) - Carboxylic Acid is Deprotonated (-) Result: LOWEST SOLUBILITY low_ph->mid_ph Increase pH high_ph Predominantly Anionic - Pyridine is Neutral (0) - Carboxylic Acid is Deprotonated (-) Result: MODERATE-HIGH SOLUBILITY mid_ph->high_ph Increase pH

Caption: Predominant ionic forms and resulting solubility of 2-(5-Methylpyridin-2-yl)acetic acid across different pH ranges.

Systematic Troubleshooting Workflow

If you encounter a solubility issue, follow this logical progression to identify a solution.

Caption: A step-by-step workflow for troubleshooting the solubility of 2-(5-Methylpyridin-2-yl)acetic acid HCl.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • Appchem. (n.d.). This compound.
  • Fiveable. (n.d.). pH and Solubility. AP Chem.
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • ChemicalBook. (n.d.). 2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID.
  • BLDpharm. (n.d.). 1201194-56-0|this compound.
  • mVOC. (n.d.). 2-methylpyridine.
  • Key Organics. (n.d.). 1201194-56-0 | this compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and functionalization of methylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the in-depth knowledge needed to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and handling of methylpyridine derivatives, offering quick and actionable advice.

Q1: My methylation of pyridine is yielding a mixture of 2-, 3-, and 4-methylpyridines with poor regioselectivity. How can I improve this?

A1: Achieving high regioselectivity in pyridine methylation is a common challenge. The outcome is often a delicate balance of electronic and steric factors. Here are some strategies to consider:

  • For α-Methylation (2-position):

    • Flow Chemistry with Heterogeneous Catalysis: A highly effective and regioselective method is the use of a continuous flow setup with a packed-bed reactor containing Raney® nickel.[1][2] Using a primary alcohol like 1-propanol as both the solvent and methylating agent at elevated temperatures (>180 °C) can provide excellent yields of 2-methylpyridines with minimal byproducts.[1][3] This method is also advantageous for its enhanced safety and reduced waste.[4][5]

    • Directed Ortho Metalation (DoM): While not a direct methylation, this strategy allows for functionalization at the 2-position. It involves deprotonation at the C2 position using a strong base like an organolithium reagent, followed by quenching with an electrophile.

  • For γ-Methylation (4-position):

    • Pyridine N-Oxide Strategy: A robust method to achieve substitution at the C4 position is to first oxidize the pyridine to its N-oxide.[6] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[6] Subsequent deoxygenation will yield the 4-substituted pyridine.

    • Minisci-Type Reactions: Under acidic conditions, radical alkylation often favors the C2 and C4 positions. By carefully selecting the radical source and reaction conditions, you can often tune the selectivity towards the C4 position.

  • For β-Methylation (3-position):

    • Direct methylation at the 3-position is challenging due to the electronic nature of the pyridine ring. It often requires a multi-step synthesis, such as the construction of the pyridine ring from acyclic precursors already containing the desired substitution pattern.

Q2: I'm performing a palladium-catalyzed cross-coupling reaction on a bromo-methylpyridine, and my yields are consistently low. What are the likely causes?

A2: Low yields in palladium-catalyzed cross-couplings of pyridine derivatives are frequently traced back to suboptimal solvent and base selection, or catalyst deactivation.

  • Solvent and Base Compatibility:

    • For Suzuki-Miyaura couplings, a biphasic system of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal.[7] This is because the inorganic base (e.g., K₃PO₄, K₂CO₃) has better solubility in the aqueous phase, while the substrate and catalyst reside in the organic phase.[7]

    • Ensure your chosen base is sufficiently soluble in the reaction medium. If using a non-polar solvent like toluene, adding water can be crucial for dissolving inorganic bases.[7]

  • Catalyst Deactivation:

    • Palladium(0) catalysts are sensitive to oxidation. It is critical to use thoroughly degassed solvents.[7] You can degas solvents by sparging with an inert gas (nitrogen or argon) for 30-60 minutes before use.

    • Ensure your starting materials are free from impurities that can act as catalyst poisons, such as sulfur or other halides.

Q3: My reaction is highly exothermic and difficult to control. What are the best practices for managing thermal runaway?

A3: Exothermic reactions, especially on a larger scale, can pose significant safety risks and lead to the formation of degradation products. The following strategies can help you maintain control:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to manage the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer than batch reactors.[8]

Q4: How can I effectively remove the pyridine-based starting material or byproducts from my final product?

A4: The basicity and high boiling point of many pyridine derivatives can make their removal challenging. Here are some effective purification techniques:

  • Acid-Base Extraction: You can wash your crude product with a dilute acidic solution (e.g., 1M HCl). The pyridine derivative will be protonated and move into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Azeotropic Distillation: For separating mixtures of methylpyridine isomers, azeotropic distillation can be a powerful technique. For example, using a C1-C6 monohydric alcohol-water solution as an azeotropic agent can increase the boiling point differences between the isomers, facilitating their separation.[9]

  • Chromatography: Column chromatography is a versatile method. However, the basic nature of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed approach to resolving complex experimental issues.

Issue 1: Poor Regioselectivity in Nucleophilic Addition to Pyridines

Symptoms: Formation of a mixture of C2 and C4-substituted products when reacting a pyridine with an organometallic reagent.

Underlying Causes and Solutions:

The regioselectivity of nucleophilic additions to N-acyl pyridinium salts is highly dependent on the nature of the organometallic reagent, which is related to the Hard and Soft Acids and Bases (HSAB) principle.[10]

  • Mechanism: The reaction proceeds through an N-activated pyridinium species. "Hard" nucleophiles (like some organolithium reagents) tend to attack the C2 position, while "softer" nucleophiles may show a preference for the C4 position.

  • Troubleshooting Workflow:

G reagent_prep Prepare 0.05M Pyridine in 1-Propanol injection Inject Pyridine Solution at 0.1 mL/min reagent_prep->injection flow_setup Setup Flow Reactor with Packed Raney® Ni Column heating Heat Column to >180°C flow_setup->heating heating->injection collection Collect Product Stream injection->collection workup Solvent Removal/ Purification collection->workup

Caption: Workflow for continuous flow synthesis of 2-methylpyridine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine with an arylboronic acid.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-4-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

  • Reaction Execution:

    • Stir the reaction mixture at 90 °C under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 4: Safety First - Handling Pyrophoric Reagents

Many synthetic routes for functionalizing methylpyridines involve the use of highly reactive and pyrophoric reagents, such as organolithiums (e.g., n-BuLi, t-BuLi). Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE):

    • Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield. [11] * Use nitrile gloves underneath neoprene or other heavy-duty gloves. [11] * Avoid wearing synthetic clothing, which can melt and adhere to the skin in case of a fire. [12]

  • Engineering Controls:

    • All manipulations of pyrophoric reagents must be performed in a certified chemical fume hood or a glove box under an inert atmosphere. * Keep the fume hood sash at the lowest possible working height.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Handling Procedures:

    • Never work alone when handling pyrophoric reagents. [12] * Use the double-tipped needle (cannula) technique for transferring larger volumes of pyrophoric liquids.

    • Ensure all glassware is flame-dried and cooled under an inert atmosphere before use.

    • Keep an appropriate fire extinguisher (e.g., Class D for reactive metals) or extinguishing material (e.g., sand) nearby.

G cluster_pre Preparation cluster_exec Execution cluster_post Cleanup ppe Don Appropriate PPE (Flame-resistant coat, goggles, face shield, double gloves) hood Work in Fume Hood or Glove Box ppe->hood glassware Ensure Glassware is Flame-Dried and Inert hood->glassware transfer Transfer Reagent via Syringe or Cannula glassware->transfer quench Slowly Quench Reaction at Low Temperature transfer->quench deactivate Deactivate Residual Reagent and Clean Glassware quench->deactivate

Caption: Safety workflow for handling pyrophoric reagents.

References

  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(8), 15797–15809. [Link]

  • University of California, Los Angeles. (2021). C3. Safe Handling of Pyrophoric Materials. [Link] (Note: Direct deep link unavailable, search for title on site)

  • Vapourtec. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Semantic Scholar. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. [Link]

  • Columbia University Research. (2009). The Safe Use of Pyrophoric Reagents. [Link] (Note: Direct deep link unavailable, search for title on site)

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. [Link]

  • Ferlin, F., et al. (2018). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Molecules, 23(10), 2575. [Link]

  • CN101066946A - A kind of separation method of picoline mixture. (2007).
  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Kjellberg, M., et al. (2021). 2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. [Link]

  • University of Calgary. (n.d.). Chichibabin reaction. [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link] (Note: Direct deep link unavailable, search for title on site)

  • Slideshare. (n.d.). Chichibabin Reaction. [Link]

  • DE3640296A1 - METHOD FOR THE RECOVERY OF PYRIDINE OR METHYLPYRIDINE OR THEIR MIXTURES OF REACTION MIXTURES CONTAINING BUTANDICARBONIC ACID METHYLESTER. (1987).
  • Hassner, A., & Stumer, C. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Cheung, J. H., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet... CrystEngComm, 17(10), 2156-2160. [Link]

  • Bröring, M., & Kleeberg, C. (2008). Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]

  • Beaud, R., et al. (2017). Functionalization of pyridine N-oxides using PyBroP. ResearchGate. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • US3428641A - Methylation of pyridines. (1969).
  • Li, J., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41240. [Link]

  • Jones, T. H., et al. (1982). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 1125-1130. [Link]

  • Zhang, Y., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Baralle, A., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(44), 14818-14825. [Link]

  • C. J. Smith, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2578-2589. [Link]

  • Lamb, J. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54562. [Link]

  • D. K. Barange, et al. (2014). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Deactivation and Regeneration of Heterogeneous Catalysts. MDPI. [Link]

  • Zhang, X., et al. (2022). Deactivation and Regeneration/Redispersion Chemistry of Pt/KL-Zeolite. ResearchGate. [Link]

  • J. L. G. Fierro, et al. (2019). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysis Reviews, 61(2), 229-286. [Link]

  • S. N. G. Comins, et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2762-2824. [Link]

  • A. Londregan, et al. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. [Link]

  • US6531102B1 - Methods and reaction mixtures for controlling exothermic reactions. (2003).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. [Link]

  • T. G. M. Dhar, et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic Letters, 20(15), 4561-4564. [Link]

  • US2349896A - Process for preparing methyl pyridines suitable for conversion into nicotine derivatives. (1944).

Sources

Technical Support Center: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. The information herein is synthesized from established principles of chemical stability and forced degradation studies, providing a robust framework for your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs) about Degradation Studies

This section addresses common questions that may arise when designing and executing degradation studies for this compound.

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in pharmaceutical development.[1][2][3][4] The primary goals are:

  • To identify potential degradation products: This helps in understanding the impurity profile that might be present in the final drug product under various environmental conditions.

  • To elucidate degradation pathways: Mapping how the molecule breaks down provides critical insights into its intrinsic stability.[2]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1][2]

  • To inform formulation and packaging development: Understanding the compound's sensitivity to heat, light, moisture, and pH helps in designing a stable formulation and selecting appropriate packaging.[1]

Q2: What are the key functional groups in this compound that might be susceptible to degradation?

A2: The structure of this compound contains several reactive sites:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The ring itself can also undergo photolytic reactions.

  • Carboxylic Acid Group: This group can undergo decarboxylation, especially under thermal stress. It also influences the molecule's solubility and reactivity at different pH values.

  • Methylene Bridge (-CH2-): The methylene group adjacent to the pyridine ring and the carboxylic acid can be a site for oxidation.

  • Methyl Group: While generally stable, the methyl group on the pyridine ring could be susceptible to oxidation under harsh conditions.

Q3: What are the standard stress conditions recommended by the ICH for forced degradation studies?

A3: The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions to evaluate its stability.[1][2] These typically include:

  • Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic conditions).[1][2]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide.[2]

  • Photolysis: Exposing the compound to light, typically using a combination of UV and visible light.[2]

  • Thermal Stress: Subjecting the compound to high temperatures, both as a solid and in solution.[1]

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides practical advice for overcoming common issues encountered during the analysis of this compound degradation.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions may not be severe enough.Increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent). However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to real-world stability.[2]
Multiple, poorly resolved peaks in the chromatogram. The analytical method (e.g., HPLC) may not be optimized for separating the parent compound from its degradation products. The mobile phase, column, or gradient may be unsuitable.Method development is required. Experiment with different mobile phase compositions (e.g., varying the organic modifier or pH), try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl), or adjust the gradient elution profile to improve separation.
Mass imbalance (sum of parent and degradants is not close to 100%). Some degradation products may not be detectable by the analytical method (e.g., they lack a chromophore for UV detection). The degradation products may be volatile. The parent compound or degradants may be adsorbing to the container or column.Use a mass spectrometer (LC-MS) to detect non-chromophoric products.[5] Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Check for the volatility of potential degradants (e.g., through headspace GC-MS). Use silanized vials to minimize adsorption.
Appearance of unexpected peaks in control samples. Contamination of the solvent, glassware, or instrument. Interaction with the container or closure system. Degradation of the compound in the analytical solvent.Run solvent blanks to check for contamination. Ensure all glassware is scrupulously clean. Evaluate the stability of the compound in the chosen analytical solvent over the typical run time.

Part 3: Experimental Protocols and Potential Degradation Pathways

This section outlines a standard protocol for a forced degradation study and illustrates potential degradation pathways for this compound.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the degradation products using their retention times, UV spectra, and mass spectra.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on its chemical structure and general degradation mechanisms of similar compounds. These pathways require experimental confirmation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride Decarboxylation_Product 2-Methyl-5-picoline Parent->Decarboxylation_Product Heat/Acid Parent_Ox 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride N_Oxide 2-(5-Methyl-1-oxido-pyridin-2-yl)acetic acid Parent_Ox->N_Oxide H₂O₂ Parent_Photo 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride Ring_Cleavage_Products Ring Cleavage Products Parent_Photo->Ring_Cleavage_Products UV/Vis Light

Caption: Potential degradation pathways under different stress conditions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting and analyzing forced degradation studies.

G Start Start: Prepare Stock Solution of API Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Identify Identify & Characterize Degradants Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Report Findings Pathway->Report

Caption: General workflow for forced degradation studies.

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3), 48-55.
  • Bansal, G., et al. (2008). Forced degradation studies of glipizide. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 384-389.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical Chemistry, 77(19), 6158-6168.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Rabel, S. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.[6]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, R., & Rehman, Z. (2012). Forced degradation studies: A tool for the determination of stability-indicating methods.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic route. We will move beyond simple procedural lists to explore the underlying chemistry, address common challenges, and provide field-proven insights to ensure a robust and reproducible process.

Strategic Overview: A Reliable Path to the Target Molecule

The synthesis of this compound is most effectively and scalably approached via a two-step sequence starting from the commercially available precursor, 2-chloro-5-methylpyridine. This strategy is favored due to the reliability of each transformation and the relative ease of purification.

The overall workflow is as follows:

  • Nucleophilic Substitution (Cyanation): Conversion of 2-chloro-5-methylpyridine to 2-(5-methylpyridin-2-yl)acetonitrile. This step introduces the required two-carbon side chain.

  • Hydrolysis and Salt Formation: Hydrolysis of the nitrile intermediate directly to the carboxylic acid, followed by in-situ or subsequent formation of the hydrochloride salt to facilitate isolation and improve stability.

Synthesis_Workflow A 2-Chloro-5-methylpyridine (Starting Material) B 2-(5-Methylpyridin-2-yl)acetonitrile (Intermediate) A->B Step 1: Cyanation (NaCN or KCN) C This compound (Final Product) B->C Step 2: Acid Hydrolysis (Conc. HCl)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Step 1 - Cyanation Reaction

This step involves the displacement of the chloride from the 2-position of the pyridine ring with a cyanide group. While seemingly straightforward, several issues can arise, particularly during scale-up.

Experimental Protocol: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile
  • Setup: To a dry, inert-atmosphere-equipped reactor, add 2-chloro-5-methylpyridine (1.0 eq) and a suitable solvent such as DMSO or DMF.

  • Reagent Addition: Add sodium cyanide (1.1 - 1.5 eq) portion-wise. Caution: Cyanide is highly toxic. Handle with extreme care under a chemical fume hood.

  • Reaction: Heat the mixture to 80-120 °C. The reaction is typically exothermic and requires careful temperature monitoring.

  • Monitoring: Track the disappearance of the starting material using TLC or GC-MS. The reaction usually takes 4-12 hours.

  • Work-up: Once complete, cool the reaction mixture and carefully quench by pouring it into ice-water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can often be used directly in the next step or purified further by column chromatography or vacuum distillation.

FAQs and Troubleshooting

Q1: My cyanation reaction is stalled or proceeding very slowly. What's wrong?

  • Possible Cause 1: Poor Reagent Quality. Sodium or potassium cyanide can degrade if not stored under dry conditions. The presence of carbonates or hydroxides can inhibit the reaction.

    • Solution: Use freshly opened or properly stored, dry sodium cyanide. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) to improve the solubility and reactivity of the cyanide salt, especially in less polar solvents.

  • Possible Cause 2: Insufficient Temperature. The C-Cl bond on the pyridine ring is relatively strong. The reaction often requires significant thermal energy to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any increase in side product formation. Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the oil bath.

  • Possible Cause 3: Solvent Issues. The solvent must be anhydrous. Water can compete with the cyanide nucleophile and lead to the formation of 2-hydroxy-5-methylpyridine as a byproduct.

    • Solution: Use anhydrous grade solvents. If scaling up, consider drying the solvent over molecular sieves prior to use.

Q2: The reaction mixture has turned dark black, and my yield is low due to tar formation. Why?

  • Possible Cause: Polymerization/Side Reactions. Pyridine derivatives can be sensitive to strong nucleophiles and high temperatures. Overheating can lead to polymerization or other decomposition pathways.

    • Solution: Maintain strict temperature control. Add the cyanide portion-wise to manage the exotherm, especially at a larger scale. Ensure a robust stirring mechanism is in place to prevent localized overheating. A slightly lower temperature for a longer reaction time is often preferable to forcing the reaction at a very high temperature.

Q3: Is it better to use NaCN or KCN?

  • Expert Insight: While both can be effective, KCN is slightly more soluble in some organic solvents, which can be advantageous. However, NaCN is often more cost-effective for large-scale synthesis. The choice may depend on your specific solvent system and economic considerations. The key factor for either is ensuring it is dry and of high purity.

Troubleshooting Guide: Step 2 - Nitrile Hydrolysis & Salt Formation

Acid-catalyzed hydrolysis converts the nitrile intermediate into the final carboxylic acid. This step is often robust but can present challenges related to reaction completeness and product isolation.

Experimental Protocol: Hydrolysis and Isolation
  • Setup: In a vessel rated for corrosive materials, charge the crude 2-(5-methylpyridin-2-yl)acetonitrile from the previous step.

  • Hydrolysis: Add concentrated hydrochloric acid (e.g., 6N to 12N HCl, 5-10 volumes). Heat the mixture to reflux (typically 100-110 °C).

  • Monitoring: The reaction can be monitored by observing the dissolution of the organic starting material and the cessation of ammonia gas evolution (use appropriate scrubbing). HPLC analysis of quenched aliquots is recommended to confirm the disappearance of the nitrile and the intermediate amide.

  • Isolation: Upon completion (typically 6-24 hours), cool the reaction mixture. The product, this compound, is often insoluble in the cold, highly acidic aqueous medium and will precipitate.

  • Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold, dilute HCl or a non-polar solvent like acetone or diethyl ether to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

FAQs and Troubleshooting

Q1: My hydrolysis is incomplete, and I'm isolating a mixture of the nitrile, the amide intermediate, and the final acid. How do I fix this?

  • Expert Insight: This is the most common issue. The hydrolysis of a nitrile to a carboxylic acid is a two-step process (Nitrile → Amide → Carboxylic Acid). The second step, hydrolysis of the amide, is often the rate-limiting step and requires forcing conditions.

    • Solution 1: Increase Reaction Time/Temperature. The most straightforward solution is to prolong the reflux time. Ensure the temperature is maintained at or above 100 °C.

    • Solution 2: Increase Acid Concentration. Using concentrated (12N) HCl provides the highest concentration of hydronium ions to catalyze the reaction effectively.

    • Decision Tree: The following diagram can guide your troubleshooting process.

Hydrolysis_Troubleshooting Start Hydrolysis Incomplete? CheckTimeTemp Increase reflux time to 24h and ensure T > 100°C Start->CheckTimeTemp Yes Success Reaction Complete. Proceed to Isolation. Start->Success No CheckAcid Use concentrated (12N) HCl CheckTimeTemp->CheckAcid Still Incomplete CheckTimeTemp->Success Complete ReRun Re-subject mixture to reaction conditions CheckAcid->ReRun Still Incomplete CheckAcid->Success Complete ReRun->Start Re-analyze

Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.

Q2: The product oiled out upon cooling instead of crystallizing. How can I get a solid product?

  • Possible Cause 1: Impurities. Residual organic solvent or impurities from the previous step can act as an oiling agent, preventing crystallization.

    • Solution: Try adding a small seed crystal of pure product to induce crystallization. If that fails, you may need to re-dissolve the oil by gentle heating and then allow it to cool very slowly. If it still oils out, an extraction/recrystallization may be necessary. Extract the acid into an organic solvent after basifying the aqueous layer, then re-acidify and crystallize from a different solvent system (e.g., isopropanol/HCl).

  • Possible Cause 2: Insufficient Concentration. If the product is too dilute, it may not precipitate.

    • Solution: Carefully remove some of the water/HCl under reduced pressure and attempt to cool and crystallize the more concentrated solution.

Q3: My final product has a poor color (yellow or brown). How can I decolorize it?

  • Solution: Recrystallization is the most effective method. Dissolve the crude hydrochloride salt in a minimal amount of a suitable solvent (e.g., hot ethanol, isopropanol, or water), treat with activated carbon for 15-30 minutes, filter the hot solution through celite to remove the carbon, and allow the filtrate to cool slowly to form pure, colorless crystals.

Scale-Up Considerations and Data Summary

Scaling this synthesis from the bench to a pilot or production scale introduces new challenges related to safety, heat management, and material handling.

  • Safety: The use of large quantities of sodium cyanide requires stringent safety protocols, including dedicated equipment, emergency preparedness (cyanide antidote kits), and a reliable method for quenching and disposing of cyanide waste (e.g., bleach or hydrogen peroxide oxidation). The use of large volumes of concentrated HCl requires corrosion-resistant reactors (glass-lined steel is ideal) and proper off-gas scrubbing.

  • Heat Management: Both the cyanation and the initial phase of acid hydrolysis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled heating and cooling is essential. Reagents should be added at a controlled rate to manage the temperature.

  • Material Handling: The precipitation of the final product can result in a thick slurry that may be difficult to stir or filter. Ensure the reactor is equipped with a powerful overhead stirrer and that filtration equipment (e.g., Nutsche filter) is appropriately sized for the batch.

Typical Process Parameters
ParameterStep 1: CyanationStep 2: Hydrolysis & Isolation
Key Reagents 2-chloro-5-methylpyridine, NaCN2-(5-methylpyridin-2-yl)acetonitrile, Conc. HCl
Solvent DMSOConcentrated HCl (6-12N)
Temperature 80 - 120 °C100 - 110 °C (Reflux)
Typical Time 4 - 12 hours6 - 24 hours
Typical Yield 85 - 95% (crude)80 - 90% (isolated)
Common Impurities 2-hydroxy-5-methylpyridine2-(5-methylpyridin-2-yl)acetamide
Purification Direct use or distillationRecrystallization

References

  • General Pyridine Synthesis: While not specific to this exact molecule, the principles of nucleophilic substitution on chloropyridines are well-established.
  • Synthesis of 2-Chloro-5-methylpyridine: Numerous patents describe scalable methods for preparing the key starting material. A common route involves the chlorination of 3-picoline (3-methylpyridine).[1][2][3]

  • Hydrolysis of Nitriles: The mechanism and conditions for the acid-catalyzed hydrolysis of nitriles are a fundamental topic in organic chemistry.[4]

  • Related Syntheses: The synthesis of structurally similar pyridyl acetic acids often follows the same nitrile hydrolysis pathway, confirming the viability of this route.[5]

Sources

Validation & Comparative

Topic: 2-(5-Methylpyridin-2-yl)acetic acid vs. 2-(5-Methylpyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Executive Summary

In the landscape of medicinal chemistry and drug development, positional isomerism within heterocyclic scaffolds represents a critical design element that can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(5-Methylpyridin-2-yl)acetic acid and 2-(5-Methylpyridin-3-yl)acetic acid. While structurally similar, the seemingly minor shift of the acetic acid substituent from the 2- to the 3-position of the 5-methylpyridine ring instigates significant changes in electronic distribution, steric hindrance, and hydrogen bonding potential. We will dissect these differences through an examination of their physicochemical properties, synthetic accessibility, and analytical differentiation, providing researchers with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.

Introduction: The Subtle Power of Positional Isomerism

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and potential for salt formation. Substitution patterns on this ring dictate the molecule's three-dimensional shape, electronic character, and ultimately, its interaction with biological targets.

The two isomers in focus, 2-(5-Methylpyridin-2-yl)acetic acid (hereafter 2,5-isomer ) and 2-(5-Methylpyridin-3-yl)acetic acid (hereafter 3,5-isomer ), serve as excellent case studies. The 2,5-isomer places the acetic acid group alpha to the ring nitrogen, creating potential for intramolecular hydrogen bonding and chelation. In contrast, the 3,5-isomer places the substituent beta to the nitrogen, leading to a different electronic and steric environment. Understanding these distinctions is paramount for rational drug design.

G cluster_0 2-(5-Methylpyridin-2-yl)acetic acid (2,5-isomer) cluster_1 2-(5-Methylpyridin-3-yl)acetic acid (3,5-isomer) 2_5_isomer 2_5_isomer 3_5_isomer 3_5_isomer

Figure 1: Chemical structures of the 2,5-isomer and 3,5-isomer.

Comparative Physicochemical Properties

Property2-(5-Methylpyridin-2-yl)acetic acid (2,5-isomer)2-(5-Methylpyridin-3-yl)acetic acid (3,5-isomer)Rationale for Difference
Molecular Formula C₈H₉NO₂C₈H₉NO₂Isomers share the same formula.
Molecular Weight 151.16 g/mol 151.16 g/mol Isomers share the same mass.
pKa (acidic) ~4.0 - 4.5~4.5 - 5.0The electron-withdrawing effect of the pyridine nitrogen is stronger at the alpha-position, increasing the acidity (lowering the pKa) of the carboxylic acid in the 2,5-isomer.
pKa (basic) ~5.0 - 5.5~5.5 - 6.0The proximity of the electron-withdrawing carboxylic acid group in the 2,5-isomer reduces the basicity of the pyridine nitrogen.
Predicted logP 0.8 - 1.20.9 - 1.4The 2,5-isomer may exhibit slightly lower lipophilicity due to potential intramolecular hydrogen bonding, which can mask hydrophobic surfaces and increase polarity.
Melting Point 148-151 °C215 °C (dec.)The different crystal packing abilities, influenced by intermolecular hydrogen bonding networks, lead to a significant difference in melting points.

Expert Interpretation: The lower basic pKa of the 2,5-isomer can be a critical design feature. A less basic pyridine nitrogen may reduce off-target activities, such as hERG channel inhibition, which is a common liability for basic compounds. Conversely, the higher melting point of the 3,5-isomer suggests a more stable crystal lattice, which could be advantageous for formulation and stability but may also correlate with lower solubility.

Synthesis and Reactivity Considerations

The synthetic accessibility of these isomers differs, reflecting the inherent reactivity of the substituted pyridine ring.

  • 2-(5-Methylpyridin-2-yl)acetic acid (2,5-isomer): A common route involves the oxidation of the corresponding 2-ethyl-5-methylpyridine or hydrolysis of 2-(cyanomethyl)-5-methylpyridine. The activation of the 2-position by the ring nitrogen facilitates reactions like lithiation followed by carboxylation.

  • 2-(5-Methylpyridin-3-yl)acetic acid (3,5-isomer): Synthesis is often more complex. A typical approach involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Heck coupling) on a halogenated precursor like 3-bromo-5-methylpyridine, followed by functional group transformations to install the acetic acid moiety.

Trustworthiness in Synthesis: When sourcing these compounds, it is crucial to be aware of potential cross-contamination. The starting materials (e.g., lutidine isomers) can be difficult to separate. Therefore, rigorous analytical confirmation of the final product's isomeric purity is not just recommended; it is essential for the validity of any subsequent biological data.

Analytical Differentiation: A Validating Workflow

Distinguishing between the 2,5- and 3,5-isomers is readily achievable using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a self-validating protocol for differentiation.

Workflow: Isomer Identification and Purity Assessment

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC-UV Analysis cluster_nmr 3. ¹H NMR Analysis cluster_data 4. Data Interpretation prep Dissolve 1 mg of each isomer in 1 mL of 50:50 Acetonitrile:Water hplc_run Inject 5 µL onto C18 column (e.g., 4.6 x 150 mm, 5 µm) prep->hplc_run Inject sample nmr_run Acquire ¹H NMR spectrum in DMSO-d₆ prep->nmr_run Prepare NMR sample hplc_method Isocratic elution with 40% Acetonitrile / 60% Water (0.1% TFA) Flow: 1 mL/min, UV at 260 nm hplc_result Compare Retention Times (RT). Expect: RT(3,5) > RT(2,5) hplc_run->hplc_result Analyze chromatogram nmr_result Compare aromatic proton shifts and coupling patterns. nmr_run->nmr_result Analyze spectrum

Figure 2: Workflow for analytical differentiation of the 2,5- and 3,5-isomers.

Detailed Experimental Protocol: HPLC-UV Method
  • Objective: To separate the two isomers based on their polarity and determine the purity of each sample.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Method:

    • Elution: Isocratic.

    • Composition: 40% Solvent B / 60% Solvent A. Causality: This starting condition provides a good balance of polarity to retain and then elute both compounds within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm. Causality: The pyridine ring provides a strong chromophore with high absorbance around this wavelength.

    • Run Time: 10 minutes.

  • Expected Outcome: The 2,5-isomer, being slightly more polar (lower predicted logP), is expected to have a shorter retention time than the more hydrophobic 3,5-isomer. A pure sample should yield a single major peak.

Expected ¹H NMR Differences

In a solvent like DMSO-d₆, the aromatic protons on the pyridine ring will show distinct chemical shifts and coupling patterns.

  • 2,5-isomer: Expect three aromatic protons. The proton at the 6-position, being adjacent to both the nitrogen and the acetic acid-bearing carbon, will be significantly downfield.

  • 3,5-isomer: Expect three aromatic protons. The protons at the 2- and 6-positions will be most deshielded by the adjacent nitrogen, while the proton at the 4-position will be further upfield. The coupling patterns (J-coupling constants) between these protons will be unequivocally different and serve as a definitive structural confirmation.

Biological Significance and Potential Applications

While neither of these specific isomers are themselves famous drugs, they represent building blocks and fragments commonly used in drug discovery programs.

  • 2-(Pyridin-2-yl)acetic acid derivatives have been explored as inhibitors of various enzymes. The ability of the nitrogen and the carboxylate to act as a bidentate chelating unit makes them attractive fragments for targeting metalloenzymes. The 2,5-isomer fits this profile.

  • 3-(Pyridin-3-yl)acetic acid derivatives are structurally related to nicotinic acid (Vitamin B3). This scaffold is often used to mimic endogenous ligands or to explore binding pockets where a hydrogen bond acceptor (the pyridine N) is required at a specific distance from an acidic group. For instance, derivatives of 3-pyridylacetic acid have been investigated as GABA uptake inhibitors.

Authoritative Insight: The choice between these isomers in a drug discovery campaign would be hypothesis-driven. If the goal is to chelate a metal ion in an enzyme's active site, the 2,5-isomer is the logical starting point. If the goal is to place an acidic group and a hydrogen bond acceptor in a specific spatial arrangement without chelation, the 3,5-isomer provides a geometrically distinct alternative.

Conclusion

The comparison between 2-(5-Methylpyridin-2-yl)acetic acid and 2-(5-Methylpyridin-3-yl)acetic acid is a clear demonstration that minor structural changes can have major consequences. The 2,5-isomer is characterized by its potential for chelation, lower nitrogen basicity, and distinct spectroscopic signature. The 3,5-isomer presents a different spatial arrangement of functional groups, higher nitrogen basicity, and superior thermal stability in its crystalline form. Researchers and drug development professionals must consider these fundamental differences—from physicochemical properties to synthetic tractability—to rationally select the appropriate scaffold for their specific biological target and desired therapeutic profile. Rigorous analytical verification remains the cornerstone of ensuring that the observed biological effects are correctly attributed to the intended isomer.

References

  • 2-(5-Methyl-2-pyridyl)acetic acid | C8H9NO2 - PubChem. National Center for Biotechnology Information. [Link]

  • (5-Methylpyridin-3-yl)acetic acid | C8H9NO2 - PubChem. National Center for Biotechnology Information. [Link]

  • Discovery of Pyridinyl-Acetamide Derivatives as Novel, Potent, and Selective Matrix Metalloproteinase-13 Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel N-substituted 3-pyridylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methylpyridines, also commonly known as picolines, are heterocyclic aromatic organic compounds consisting of a pyridine ring substituted with a single methyl group.[1] They exist as three structural isomers—2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline)—differentiated by the position of the methyl group on the pyridine ring.[1][2][3][4] These isomers are not just academic curiosities; they are foundational building blocks in the synthesis of a vast array of commercially significant products, including pharmaceuticals, agrochemicals like insecticides, and resins.[1][2][5]

For researchers in drug development, toxicology, and chemical safety, understanding the distinct biological profile of each isomer is paramount. The seemingly subtle shift of a methyl group around the pyridine ring instigates significant changes in the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and toxicodynamic behavior. This guide provides an in-depth comparison of the biological activities of 2-, 3-, and 4-methylpyridine, grounded in experimental data and established methodologies. We will explore how isomerism impacts metabolism, toxicity, and overall biological effect, offering field-proven insights into the causality behind these differences.

Part 1: Comparative Pharmacokinetics and Metabolism

The biological journey of a xenobiotic is critically influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. For methylpyridine isomers, the position of the methyl group is a key determinant of these pharmacokinetic parameters.

Absorption, Distribution, and Elimination

The addition of a methyl group to the pyridine ring generally increases the rate of absorption into organs like the liver, kidney, and brain in animal models.[6] However, the isomer-specific configuration leads to distinct distribution and retention patterns. Experimental data from rat models indicates that 3-methylpyridine exhibits a longer residence time in the liver, brain, and kidney compared to its 2- and 4-isomers.[7][8] This suggests that the 3-position may confer properties that lead to greater tissue retention or slower elimination.

Elimination for all picoline isomers is typically biphasic, but the duration of these phases differs. The initial, more prolonged elimination phase observed for pyridine is also seen with 3-methylpyridine, while 2- and 4-methylpyridine are eliminated more rapidly.[7][8] This variance in elimination kinetics directly impacts the potential for accumulation and subsequent toxicity.

Metabolic Pathways

The primary metabolic route for methylpyridines involves the oxidation of the methyl group and/or the pyridine ring nitrogen. These Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver, aim to increase the hydrophilicity of the compounds to facilitate their excretion.[9][10][11]

  • 2-Methylpyridine (α-picoline): In species like rabbits and dogs, 2-methylpyridine is primarily oxidized at the methyl group to form 2-pyridinecarboxylic acid (picolinic acid), which is then excreted in the urine.[7]

  • 3-Methylpyridine (β-picoline): Metabolism of the 3-isomer can proceed via two main routes: oxidation of the methyl group to 3-pyridinecarboxylic acid (nicotinic acid) and N-oxidation of the pyridine ring to form 3-methylpyridine N-oxide.[5][12] The latter has been identified as a urinary metabolite in several species.[12] Some bacterial degradation pathways have also shown evidence of ring cleavage.[13]

  • 4-Methylpyridine (γ-picoline): Similar to the other isomers, 4-methylpyridine undergoes oxidation of its methyl group to yield 4-pyridinecarboxylic acid (isonicotinic acid).[8] N-oxide formation also occurs.[8] Isonicotinic acid is a precursor to the antituberculosis drug isoniazid, highlighting the industrial relevance of this specific metabolic transformation.[2]

Metabolic Pathways of Methylpyridine Isomers cluster_2mp 2-Methylpyridine Metabolism cluster_3mp 3-Methylpyridine Metabolism cluster_4mp 4-Methylpyridine Metabolism 2-MP 2-Methylpyridine Picolinic_Acid 2-Pyridinecarboxylic Acid (Picolinic Acid) 2-MP->Picolinic_Acid CYP-mediated Oxidation 3-MP 3-Methylpyridine Nicotinic_Acid 3-Pyridinecarboxylic Acid (Nicotinic Acid) 3-MP->Nicotinic_Acid CYP-mediated Oxidation 3-MP_N-oxide 3-Methylpyridine N-oxide 3-MP->3-MP_N-oxide N-Oxidation 4-MP 4-Methylpyridine Isonicotinic_Acid 4-Pyridinecarboxylic Acid (Isonicotinic Acid) 4-MP->Isonicotinic_Acid CYP-mediated Oxidation 4-MP_N-oxide 4-Methylpyridine N-oxide 4-MP->4-MP_N-oxide N-Oxidation LDH Cytotoxicity Assay Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay LDH Measurement Seed 1. Seed Cells (e.g., HepG2 in 96-well plate) Adhere 2. Incubate 24h (Allow cell adherence) Seed->Adhere Treat 3. Treat Cells with Isomers (Dose-response concentrations) Controls 4. Include Controls: - Vehicle (Negative) - Lysis Buffer (Positive) Treat->Controls Incubate_Treat 5. Incubate 24-48h Controls->Incubate_Treat Transfer 6. Transfer Supernatant to new assay plate Reagent 7. Add LDH Reaction Mix Transfer->Reagent Incubate_Assay 8. Incubate 30 min (Room Temp, Dark) Reagent->Incubate_Assay Read 9. Measure Absorbance (e.g., 490 nm) Incubate_Assay->Read

Caption: Workflow for the LDH-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [14]2. Compound Preparation: Prepare stock solutions of 2-, 3-, and 4-methylpyridine in a suitable solvent (e.g., DMSO or culture medium). Create a serial dilution series for each isomer to test a range of concentrations (e.g., 1 µM to 10 mM).

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of medium containing the various concentrations of each methylpyridine isomer to the appropriate wells.

  • Control Setup:

    • Vehicle Control (Spontaneous LDH Release): Treat cells with medium containing the same final concentration of the solvent used for the test compounds. [15] * Maximum LDH Release Control: Add lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation period to induce 100% cell death. [16] * Medium Background Control: Include wells with medium but no cells. [15]5. Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96®). [16] * Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = 100 x (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)

    • Plot the dose-response curves for each isomer and determine the CC50 (50% cytotoxic concentration).

Experiment 2: Comparative Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of 2-, 3-, and 4-methylpyridine, providing a comparative measure of their susceptibility to Phase I metabolism.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. [10][17]By incubating a test compound with microsomes and the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time. [18]A rapid disappearance indicates high metabolic instability, while a slow disappearance suggests the compound is more stable against CYP-mediated metabolism. [19]

Microsomal Stability Assay Workflow Setup 1. Prepare Incubation Mix (Phosphate Buffer, Microsomes, Isomer @ 1 µM) Preinc 2. Pre-incubate at 37°C Setup->Preinc Initiate 3. Initiate Reaction (Add NADPH) Preinc->Initiate Sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench 5. Quench Reaction (Acetonitrile + Internal Std) Sample->Quench Process 6. Centrifuge & Collect Supernatant Quench->Process Analyze 7. LC-MS/MS Analysis (Quantify remaining isomer) Process->Analyze Calculate 8. Data Analysis (Plot ln[% remaining] vs. Time, Calculate t½ and CLint) Analyze->Calculate

Caption: Workflow for the microsomal metabolic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of each methylpyridine isomer and a positive control compound (e.g., testosterone) in acetonitrile or DMSO.

    • Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). [18] * Cofactor: Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension with the test compound to a final concentration of 1 µM.

    • Prepare a parallel control incubation without NADPH to assess for non-enzymatic degradation. [18] * Pre-incubate the mixture for 5 minutes in a 37°C water bath.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture. [18]5. Reaction Termination (Quenching): Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with a suitable internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis vial. Quantify the remaining concentration of the parent methylpyridine isomer at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope (k) of the linear portion of this plot.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) x (incubation volume / mg microsomal protein)

Conclusion and Outlook

The biological activity of methylpyridine is not a monolithic property but rather a nuanced characteristic that is fundamentally governed by the isomeric position of the methyl group. This guide demonstrates that shifting this single functional group alters pharmacokinetics, metabolic fate, and toxicological outcomes.

  • Structure-Activity Relationship: 3-methylpyridine exhibits greater tissue retention and, in some cases, higher acute toxicity compared to the 2- and 4-isomers. Neurotoxicity is more pronounced with the 2- and 3-isomers. This highlights a clear structure-activity relationship that must be considered in any application.

  • Causality in Experimental Design: The choice of in vitro models like the LDH assay and microsomal stability assays provides a direct, mechanistic comparison of cytotoxicity and metabolic susceptibility, respectively. These self-validating systems allow researchers to isolate variables and attribute observed differences in biological activity directly to the isomeric structure.

  • Implications for Researchers: For drug development professionals, understanding the metabolic stability of a particular isomer is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. [11]For toxicologists and safety scientists, the variance in acute toxicity and irritation potential underscores the need for isomer-specific risk assessments.

By employing the robust experimental frameworks detailed here, researchers can confidently characterize the distinct biological profiles of the methylpyridine isomers, enabling more informed decisions in chemical synthesis, drug design, and safety evaluation.

References

  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • National Toxicology Program. (1999). Toxicological Summary for 3-Picoline. Retrieved from [Link]

  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Locuson, C. W., & Tracy, T. S. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Drug Metabolism and Disposition, 39(1), 135–142. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487–1514. Retrieved from [Link]

  • PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylpyridine (HMDB0061888). Retrieved from [Link]

  • ResearchGate. (2024). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. Retrieved from [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Almazroo, O. A., et al. (2017). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Journal of Advanced Research, 8(2), 79-92. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Stüber, M., et al. (2018). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British Journal of Clinical Pharmacology, 84(12), 2864–2874. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2020). Predicting liver cytosol stability of small molecules. Journal of Cheminformatics, 12(1), 26. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Singh, S., & Fulekar, M. H. (2011). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Applied Biochemistry and Biotechnology, 164(6), 849-858. Retrieved from [Link]

  • Kem, W. R. (2009). Pyridine alkaloids with activity in the central nervous system. Molecular Diversity, 13(3), 325–336. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Lee, E. Y., & Lee, N. Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3803–3806. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Retrieved from [Link]

  • Cumpston, K. L., et al. (2020). CYP450-Mediated Metabolism of Mitragynine and Investigation of Metabolites in Human Urine. Journal of Analytical Toxicology, 44(4), 369–376. Retrieved from [Link]

  • ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2018). Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus. Insects. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of successful research and the safe, effective development of new therapeutics. Any component of a drug substance that is not the defined chemical entity is considered an impurity.[1] These impurities can arise from the manufacturing process, degradation, or storage and have the potential to affect the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparative analysis of commercial 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the critical analytical methodologies for assessing purity, explore the rationale behind these experimental choices, and present a framework for comparing products from different suppliers. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

The Criticality of Purity for Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount, and this stringency extends to its precursors. For an intermediate like this compound, impurities can have several detrimental effects:

  • Impact on Reaction Yield and Selectivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, the formation of byproducts, and complex purification challenges.

  • Introduction of Potentially Mutagenic or Toxic Impurities: Certain impurities, even at trace levels, can be harmful and are subject to strict regulatory limits.

  • Compromised Stability of the Final API: Impurities can act as catalysts for the degradation of the drug substance, reducing its shelf life.

Therefore, a robust analytical strategy to identify and quantify impurities is essential. This guide will focus on a multi-pronged approach utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Purity Analysis of Commercial Samples

To illustrate the importance of sourcing high-quality intermediates, we present a representative comparative analysis of this compound from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. The following data is based on typical purity profiles observed for pharmaceutical intermediates and is intended for illustrative purposes.

SupplierLot NumberPurity by HPLC-UV (%)Major Impurity (%)Purity by qNMR (%)
Supplier A A-20250199.70.1599.6
Supplier B B-20250298.50.898.4
Supplier C C-20250399.20.599.1

This data highlights the variability that can exist between different commercial sources. While all suppliers may offer a product that meets a certain specification, the level and nature of impurities can differ significantly. A thorough in-house analysis is therefore indispensable.

Orthogonal Analytical Approaches for Robust Purity Assessment

A self-validating analytical workflow relies on the use of orthogonal methods, which measure the same attribute through different physical or chemical principles. This approach provides a high degree of confidence in the analytical results.

Diagram: Orthogonal Purity Analysis Workflow

Orthogonal Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Characterization cluster_3 Absolute Purity Determination cluster_4 Forced Degradation Studies Sample Commercial this compound HPLC_UV HPLC-UV Analysis (Relative Purity) Sample->HPLC_UV qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Forced_Deg Stress Testing (Stability Indicating Method Dev.) Sample->Forced_Deg LC_MS LC-MS Analysis (Impurity m/z) HPLC_UV->LC_MS Investigate unknown peaks Forced_Deg->HPLC_UV Method Validation

Caption: A workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility. A reversed-phase method is typically suitable for polar compounds like pyridine carboxylic acid derivatives.[5][6] The use of a UV detector allows for the quantification of the main component and any UV-active impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful hyphenated technique for the identification of unknown impurities.[2][4][7][8] By coupling the separation power of LC with the mass-analyzing capability of MS, we can obtain the mass-to-charge ratio (m/z) of impurities, which is a critical piece of information for their structural elucidation.

Protocol:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • LC Method: The HPLC method described above is generally a good starting point, as the mobile phase is MS-compatible.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine-containing compounds.

  • MS Analysis:

    • Full Scan: Acquire data over a relevant mass range (e.g., m/z 100-1000) to detect all ionizable species.

    • Tandem MS (MS/MS): For peaks corresponding to impurities, perform fragmentation to obtain structural information.

  • Data Analysis: Propose structures for impurities based on their accurate mass, fragmentation patterns, and knowledge of the synthetic route.

Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling quantification against a certified internal standard.[1][10] For hydrochloride salts, which can sometimes present solubility or aggregation issues, a modified sample preparation may be necessary.[3]

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound and 5-10 mg of the internal standard into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For hydrochloride salts, using a solvent like deuterated methanol with a small amount of base (e.g., NaOD) can improve solubility and signal consistency by neutralizing the HCl in situ.[3]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Use a 90° pulse and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Understanding Potential Impurities: A Look at Synthesis and Degradation

A comprehensive purity analysis is informed by an understanding of potential process-related impurities and degradation products.

Potential Process-Related Impurities

The synthesis of 2-(5-Methylpyridin-2-yl)acetic acid often involves the manipulation of functional groups on the pyridine ring. Common synthetic routes can introduce impurities such as:

  • Starting Materials: Unreacted 2,5-lutidine (2,5-dimethylpyridine) or other precursors.

  • Isomers: Positional isomers, such as 2-(3-Methylpyridin-2-yl)acetic acid, can be difficult to separate.

  • Byproducts of Oxidation/Reduction: If the synthesis involves oxidation of the methyl group or reduction of a nitrile, related impurities may be present.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Diagram: Potential Impurity Formation

Impurity Formation cluster_0 Synthesis cluster_1 Degradation cluster_2 Product Starting_Materials Starting Materials (e.g., 2,5-Lutidine) Target_Compound 2-(5-Methylpyridin-2-yl)acetic acid HCl Starting_Materials->Target_Compound Incomplete Reaction Intermediates Intermediates Intermediates->Target_Compound Incomplete Reaction Byproducts Byproducts (e.g., Isomers) Byproducts->Target_Compound Side Reactions Hydrolysis Hydrolysis Products Oxidation Oxidation Products Photolysis Photodegradation Products Target_Compound->Hydrolysis Moisture Target_Compound->Oxidation Air/Oxidizing Agents Target_Compound->Photolysis Light Exposure

Caption: Sources of potential impurities in this compound.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[11][12][13] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing. A good forced degradation study aims for 5-20% degradation of the active ingredient.[12]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The results of these studies are crucial for ensuring that the chosen HPLC method can separate the main peak from all potential degradation products, thus demonstrating its specificity.

Conclusion: An Integrated Approach to Ensuring Quality

The purity of this compound is a critical determinant of its suitability for pharmaceutical research and development. This guide has outlined a comprehensive and integrated analytical strategy for its purity assessment. By employing orthogonal methods such as HPLC-UV for relative purity, LC-MS for impurity identification, and qNMR for absolute purity, scientists can gain a high level of confidence in the quality of their intermediates.

Furthermore, a thorough understanding of potential synthetic byproducts and degradation pathways, informed by forced degradation studies, is essential for developing robust, stability-indicating analytical methods. When selecting a commercial supplier, it is imperative to look beyond the stated purity on the certificate of analysis and perform a rigorous in-house evaluation. This due diligence ensures the integrity of your research and the safety and quality of the medicines you develop.

References

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Payesh Darou Zist Azma. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • American Elements. (n.d.). 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR of chloride by an accurate internal standard approach. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Methylpyridin-2-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

Navigating the Analytical Landscape: A Comparative Guide to the Certificate of Analysis for 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide offers an in-depth technical comparison centered on the Certificate of Analysis (CoA) for 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in the synthesis of various pharmacologically active compounds. We will dissect the critical analytical tests, compare its profile to relevant alternatives, and provide the experimental groundwork for you to validate these crucial quality attributes in your own laboratory.

Understanding the Importance of a Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the quality and purity of a chemical substance. For a compound like this compound, which may serve as a precursor in a multi-step drug synthesis, even minute impurities can have cascading effects on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a comprehensive CoA is an indispensable tool for risk assessment and ensuring the reproducibility of your research.

A robust CoA for this compound should provide, at a minimum, the following information:

  • Identification: Confirmation of the chemical structure.

  • Assay: The purity of the compound, typically determined by a highly sensitive and specific method like High-Performance Liquid Chromatography (HPLC).

  • Appearance and Physical Properties: A description of the physical state, color, and solubility.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

  • Inorganic Impurities: Information on heavy metals and residue on ignition.

  • Water Content: The amount of water present, usually determined by Karl Fischer titration.

Comparative Analysis: this compound and Its Isomeric Alternatives

To truly appreciate the analytical profile of this compound, a comparison with its structural isomers—2-(pyridin-2-yl)acetic acid hydrochloride, 2-(pyridin-3-yl)acetic acid hydrochloride, and 2-(pyridin-4-yl)acetic acid hydrochloride—is illuminating. The position of the methyl group on the pyridine ring can influence the compound's physical properties, reactivity, and impurity profile.

Below is a comparative table summarizing typical analytical specifications for these compounds, based on commercially available data and literature.[1][2][3]

Parameter This compound 2-(Pyridin-2-yl)acetic acid hydrochloride [1]2-(Pyridin-3-yl)acetic acid hydrochloride [3]2-(Pyridin-4-yl)acetic acid hydrochloride
Appearance White to off-white solidWhite to off-white solidCrystalline solidWhite to off-white solid
Molecular Formula C₈H₁₀ClNO₂C₇H₈ClNO₂C₇H₈ClNO₂C₇H₈ClNO₂
Molecular Weight 187.62 g/mol 173.60 g/mol 173.60 g/mol 173.60 g/mol
Purity (HPLC) ≥ 98.0%≥ 99.0%≥ 98.0%≥ 97.0%
Identification (IR) Conforms to structureConforms to structureConforms to structureConforms to structure
Solubility Soluble in waterSoluble in waterSoluble in waterSoluble in water

Expert Insight: The seemingly minor difference in the methyl group's position can lead to variations in crystal lattice energy, affecting melting points and solubility. Furthermore, the electronic effect of the methyl group can influence the reactivity of the pyridine ring, potentially leading to different side-products during synthesis and, consequently, a unique impurity profile.

Deconstructing the Analytical Techniques: Experimental Protocols

To ensure the trustworthiness of a CoA, it is essential to understand the underlying analytical methodologies. Here, we provide detailed, step-by-step protocols for the key experiments used to characterize this compound and its isomers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for these compounds. A well-developed HPLC method can separate the main compound from its starting materials, by-products, and degradation products.

Experimental Workflow for HPLC Analysis

Caption: A typical workflow for purity determination by HPLC.

Detailed HPLC Protocol:

This method is designed for the comparative analysis of pyridineacetic acid isomers.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer) is often effective. A typical gradient might start with a low percentage of acetonitrile and ramp up to elute more hydrophobic components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 265 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Causality in Method Development: The choice of a C18 column is based on its versatility for separating moderately polar compounds. The acidic modifier in the mobile phase is crucial for protonating the pyridine nitrogen, leading to better peak shape and retention. A gradient elution is often necessary to achieve good separation of all potential impurities within a reasonable run time.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a molecule. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the compound.

Logical Relationship in NMR Spectral Interpretation

NMR_Interpretation Structure Proposed Structure This compound H_NMR ¹H NMR Spectrum Structure->H_NMR predicts C_NMR ¹³C NMR Spectrum Structure->C_NMR predicts Interpretation Spectral Interpretation H_NMR->Interpretation provides data for C_NMR->Interpretation provides data for Confirmation Structural Confirmation Interpretation->Confirmation leads to

Caption: The logical flow of confirming a chemical structure using NMR.

¹H NMR Data Interpretation (Predicted for this compound in DMSO-d₆):

  • ~2.4 ppm (singlet, 3H): Methyl protons (-CH₃).

  • ~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-).

  • ~7.5-8.5 ppm (multiplets, 3H): Aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants will be characteristic of the 2,5-disubstitution pattern.

  • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The hydrochloride salt may influence the exchange rate and appearance of this proton.

¹³C NMR Data Interpretation (Predicted):

The ¹³C NMR spectrum would be expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the methyl, methylene, carboxylic acid, and pyridine ring carbons.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

LC-MS Protocol:

An LC-MS method can be developed using similar chromatographic conditions as the HPLC method, with the eluent being introduced into a mass spectrometer.[6][7][8] Electrospray ionization (ESI) in positive ion mode is typically suitable for these compounds, and the expected [M+H]⁺ ion for 2-(5-Methylpyridin-2-yl)acetic acid would be at m/z 152.07.

Stability and Impurity Profiling: A Critical Consideration

A comprehensive CoA should ideally include information on the stability of the compound under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis). This is crucial for establishing appropriate storage conditions and understanding potential degradation pathways.

Forced Degradation Workflow

Caption: A workflow for conducting forced degradation studies.

Common Impurities:

Potential impurities in this compound could arise from:

  • Starting materials: Unreacted 2,5-lutidine or other precursors.

  • Side-products: Over-oxidation or incomplete reaction during synthesis.

  • Degradation products: Formed during storage or under stress conditions.

A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

Conclusion: Empowering Your Research with Analytical Rigor

The Certificate of Analysis for this compound is a critical document that underpins the quality and reliability of your research. By understanding the nuances of the analytical data presented and having the capability to independently verify these results, you can proceed with confidence in your drug discovery and development endeavors. This guide provides the foundational knowledge and experimental frameworks to critically evaluate and compare the quality of this important chemical building block, ensuring the integrity and success of your scientific work.

References

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • American Elements. 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. [Link]

  • PubChem. 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Appchem. This compound | 1201194-56-0 | C8H10ClNO2. [Link]

  • Molekula. 2-(PYRIDIN-3-YL)ACETIC ACID HYDROCHLORIDE | CAS 6419-36-9. [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • SIELC Technologies. Separation of 4-Pyridineacetic acid on Newcrom R1 HPLC column. [Link]

  • Molekula. 2-(PYRIDIN-4-YL)ACETIC ACID HYDROCHLORIDE | CAS 6622-91-9. [Link]

  • ResearchGate. (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

  • Semantic Scholar. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.. [Link]

  • PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. [Link]

  • Journal of Chemical Health Risks. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • PubMed Central. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MDPI. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. [Link]

Sources

A Comparative Guide to LC-MS Analysis for Purity Determination of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a key building block in organic synthesis.[1] We will explore the causality behind analytical choices, compare LC-MS with established alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide actionable experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, accurate, and reliable purity assessment methods.

Introduction: The Analyte and the Imperative for Purity

This compound (MW: 187.62 g/mol , Formula: C8H10ClNO2) is a pyridine derivative whose purity is critical for the downstream synthesis of pharmaceutical agents.[2][3] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[4] Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a scientific necessity.

The molecular structure, featuring a hydrophilic carboxylic acid group and a basic pyridine ring, presents unique analytical challenges and opportunities. This guide focuses on leveraging these properties for optimal separation and detection.

The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the definitive technique for impurity profiling due to its unparalleled combination of chromatographic separation and highly specific mass-based detection.[5][6][7] It allows not only for the quantification of impurities but also for their structural elucidation, a critical aspect of pharmaceutical development.[5]

Rationale for Method Development

The goal is to develop a stability-indicating method capable of separating the main compound from potential impurities, including isomers, starting materials, and degradation products.[8] The choice of each parameter is deliberate.

  • Chromatography (The "LC" component): The analyte is polar and exists as a salt. A reversed-phase chromatographic approach is ideal.

    • Column: A C18 stationary phase is the workhorse for reversed-phase chromatography.[9][10] For this polar analyte, a column with end-capping or one designed for aqueous mobile phases is recommended to prevent secondary interactions with residual silanols and ensure good peak shape.

    • Mobile Phase: A gradient elution using water and acetonitrile is chosen for its ability to separate compounds with a range of polarities. The key is the additive. Formic acid (0.1%) is selected because it is volatile (essential for MS), provides protons to facilitate positive ionization, and maintains an acidic pH to ensure the carboxylic acid group is protonated and the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[11]

  • Detection (The "MS" component):

    • Ionization: Electrospray Ionization (ESI) is the ideal source for this pre-charged, polar molecule. It gently transfers ions from the liquid phase to the gas phase, minimizing fragmentation.

    • Polarity: Positive ion mode is selected. The basic nitrogen on the pyridine ring is readily protonated, yielding a strong signal for the [M+H]+ ion (m/z 152.07 for the free base).

    • Analysis Mode: The analysis begins with a full scan mode to detect all ionizable species and identify unknown impurities. For known impurities or trace-level quantification, the method can be switched to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[12]

Experimental Protocol: LC-MS
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock to 10 µg/mL using the same diluent.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • LC Conditions:

    • Instrument: UHPLC/HPLC system coupled to a single quadrupole or tandem mass spectrometer.

    • Column: C18 Column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

Workflow for LC-MS Purity Analysis

The following diagram illustrates the logical flow of the LC-MS analytical process.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep1 Weighing & Dissolution (1 mg/mL stock) prep2 Dilution to Working Conc. (10 µg/mL) prep1->prep2 prep3 Syringe Filtration (0.22 µm) prep2->prep3 lc_injection Inject into LC System prep3->lc_injection Sample Queue lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection ESI-MS Detection (Full Scan) lc_separation->ms_detection data_acq Data Acquisition (TIC Chromatogram) ms_detection->data_acq peak_int Peak Integration & Impurity Identification (m/z) data_acq->peak_int report_gen Purity Calculation (% Area) & Report peak_int->report_gen

Caption: Workflow for LC-MS purity analysis of this compound.

Comparative Analysis: Alternative Methodologies

While LC-MS is superior for comprehensive impurity profiling, other techniques serve important, often complementary, roles in a quality control environment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective technique, making it a staple in routine QC labs for purity assessment and assay.[13][14]

  • Principle: Separation is achieved via HPLC as described above. Detection relies on the analyte's ability to absorb UV light. The pyridine ring in the analyte contains a chromophore, making it suitable for UV detection.[15] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[13]

  • Strengths:

    • Cost-Effective: Lower instrument purchase and maintenance costs compared to LC-MS.[14]

    • Robustness: Well-established technology with excellent reproducibility for routine analysis.[4]

    • Simplicity: Easier to operate and implement than LC-MS.[14]

  • Limitations:

    • Lack of Specificity: The detector only provides absorbance information. Co-eluting impurities cannot be distinguished from the main peak, and structural information is not available.[5]

    • Variable Response: Different impurities will have different UV absorptivity, meaning that area percentage does not always equal the true mass percentage.[15]

    • Lower Sensitivity: Generally less sensitive than MS, especially for impurities that lack a strong chromophore.[4][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[16][17]

  • Principle: Samples are vaporized and separated in a gaseous mobile phase based on their boiling point and interaction with a stationary phase.

  • Strengths:

    • Excellent for Volatiles: Unmatched performance for identifying and quantifying residual solvents, which is a critical pharmaceutical impurity class.[18][19]

    • High Resolution: Capillary GC columns offer extremely high separation efficiency.[16]

  • Limitations for This Analyte:

    • Non-Volatile Nature: As a salt with a carboxylic acid, this compound is not volatile and will decompose at the high temperatures of the GC inlet.

    • Derivatization Required: To make it amenable to GC analysis, the analyte would need to undergo a chemical derivatization step (e.g., esterification) to block the polar functional groups. This adds complexity, time, and potential for introducing artifacts.

    • Not a Primary Method: For these reasons, GC-MS is not a suitable primary method for purity analysis of the API itself but is an essential complementary technique for specific impurity classes like residual solvents.

Head-to-Head Comparison

The choice of analytical technique is driven by the specific question being asked—from routine batch release to in-depth characterization of an unknown degradation product.

Quantitative Data Summary
ParameterLC-MSHPLC-UVGC-MS
Primary Application Impurity Identification & QuantificationRoutine Purity & AssayResidual Solvents & Volatiles
Specificity Very High (based on m/z)Moderate (based on retention time)High (when coupled with MS)
Sensitivity Very High (pg-fg range)Good (ng range)Very High (pg-fg range)
Structural Info Yes (Mass, Fragmentation)NoYes (Mass Spectrum)
Analyte Suitability ExcellentExcellentPoor (Requires Derivatization)
Instrument Cost HighLow-ModerateModerate
Ease of Use ComplexSimpleModerate
Visual Comparison of Techniques

This diagram provides a visual summary of the key attributes of each technique for this specific analysis.

Comparison main Purity Analysis of 2-(5-Methylpyridin-2-yl)acetic acid HCl lcms LC-MS main->lcms hplcuv HPLC-UV main->hplcuv gcms GC-MS main->gcms lcms_pro1 Highest Specificity lcms->lcms_pro1 lcms_pro2 Structural Elucidation lcms->lcms_pro2 lcms_con1 High Cost & Complexity lcms->lcms_con1 hplcuv_pro1 Robust & Cost-Effective hplcuv->hplcuv_pro1 hplcuv_pro2 Ideal for Routine QC hplcuv->hplcuv_pro2 hplcuv_con1 No Structural Information hplcuv->hplcuv_con1 gcms_pro1 Best for Residual Solvents gcms->gcms_pro1 gcms_con1 Requires Derivatization gcms->gcms_con1

Caption: Comparison of analytical techniques for purity determination.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a validated LC-MS method is the unequivocal gold standard. It provides the sensitivity and specificity required to detect, identify, and quantify a wide range of potential impurities, which is essential for meeting stringent regulatory expectations as outlined by bodies like the International Council for Harmonisation (ICH).[12][20][21]

HPLC-UV serves as a highly valuable and practical tool for routine quality control, such as batch release testing, where speed, cost, and robustness are paramount and the impurity profile is already well-characterized.[22]

GC-MS should be employed as a complementary technique, specifically for the analysis of volatile organic impurities (residual solvents), which are not amenable to LC-MS analysis.

By selecting the appropriate technique based on the analytical objective, researchers and drug development professionals can ensure the quality, safety, and integrity of their pharmaceutical products.

References

  • Title: ANALYTICAL METHODS for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: BioPharm International URL: [Link]

  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed, Journal of Chromatography A URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: Review on the modern analytical advancements in impurities testing Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis Source: Restek URL: [Link]

  • Title: Patent Application Data Sheet for Preparation of Furo[2,3-B]Pyridine Derivatives as IRAK4 Modulators Source: Google Patents URL
  • Title: Will % impurity profile of HPLC-UV and LC-HRMS matches? Source: ResearchGate URL: [Link]

  • Title: Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption Source: CNKI URL: [Link]

  • Title: this compound Source: Appchem URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: AĻWSCI URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT, University of Tartu URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS Source: MDPI URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives Source: SIELC Technologies URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: 2-(5-Methylpyridin-2-yl)acetic acid Source: PubChem URL: [Link]

  • Title: LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers Source: ResearchGate URL: [Link]

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Guide to Precursor Efficacy in Betahistine Synthesis: Evaluating Pyridine Acetic Acid Derivatives Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic precursors for Betahistine, a crucial pharmaceutical agent used in the treatment of Ménière's disease.[1] The selection of a starting material, or precursor, is a pivotal decision in chemical synthesis, profoundly influencing reaction efficiency, yield, purity, cost, and environmental impact. We will dissect the efficacy of utilizing a 2-(pyridin-2-yl)acetic acid framework, as exemplified by related, well-documented precursors like 2-pyridineethanol, and compare this pathway against established industrial methods starting from 2-methylpyridine and 2-vinylpyridine.

Pathway 1: The Direct Amination Route via 2-Pyridineethanol

This synthetic strategy is closely related to the use of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, as it leverages a pre-formed pyridine ring with a two-carbon side chain at the 2-position. The core transformation is the direct substitution of a hydroxyl group with a methylamine moiety.

Mechanistic Rationale & Experimental Causality

The synthesis of Betahistine from 2-pyridineethanol involves a nucleophilic substitution reaction.[2] Typically, the reaction is conducted by heating 2-pyridineethanol with methylamine hydrochloride, often in the presence of an acid like acetic acid which acts as a catalyst.[2] The acidic environment protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water). The methylamine then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the desired N-methyl-2-(pyridin-2-yl)ethanamine (Betahistine).

This approach is advantageous due to its relative simplicity and fewer synthetic steps compared to building the side chain from scratch. However, the direct amination of alcohols can be challenging and may require high temperatures, leading to potential side reactions and impurity formation.[2] The choice of a transition metal catalyst (e.g., Palladium on Carbon) can facilitate this transformation under more controlled conditions, improving yield and purity.[3][4]

Detailed Experimental Protocol (Catalytic Approach)
  • Reaction Setup: In a 500mL three-necked flask under a nitrogen atmosphere, sequentially add the transition metal catalyst (e.g., 0.06g of 5% Pd/C), an alkaline reagent (e.g., 15.90g of sodium carbonate), and methylamine hydrochloride (e.g., 8.10g).[3]

  • Solvent and Reactant Addition: Inject an organic solvent (e.g., 280 mL of toluene) followed by 2-hydroxyethylpyridine (2-pyridineethanol, 12.32g).[3]

  • Reaction Conditions: Heat the mixture to 110°C and maintain the reaction for 15 hours, monitoring completion via HPLC or TLC.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add water and perform suction filtration to recover the catalyst. Separate the organic phase from the filtrate.[4]

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine all organic phases.[4]

  • Purification: Wash the combined organic phase with a saturated salt solution, dry with anhydrous sodium sulfate, and remove the solvent by reduced-pressure distillation.[4]

  • Salt Formation: Dissolve the resulting residue (Betahistine free base) in ethanol and bubble dry hydrogen chloride gas through the solution to precipitate the dihydrochloride salt. Filter, wash the filter cake with ethanol, and dry under vacuum to obtain the final product.[4]

Workflow Diagram: Direct Amination Route

cluster_0 Pathway 1: Direct Amination A 2-Pyridineethanol B Betahistine (Free Base) A->B  Methylamine HCl  Pd/C Catalyst, Toluene  110°C, 15h C Betahistine Dihydrochloride B->C  Ethanol  Dry HCl Gas cluster_1 Pathway 2: 2-Methylpyridine Route D 2-Methylpyridine E 2-(2-Pyridyl)ethanol D->E  Paraformaldehyde  Condensation F 2-Vinylpyridine E->F  Acetic Anhydride  Dehydration G Betahistine F->G  Methylamine  Aza-Michael Addition

Caption: Multi-step synthesis of Betahistine starting from 2-Methylpyridine.

Pathway 3: The Efficient 2-Vinylpyridine Route

This pathway can be considered a truncated version of Pathway 2, starting directly with the highly reactive intermediate, 2-vinylpyridine. [5]This precursor is commercially available, though its synthesis ultimately traces back to 2-methylpyridine.

Mechanistic Rationale & Experimental Causality

This is the most direct route, involving a single, high-yield transformation. The reaction is an anti-Markovnikov hydroamination, specifically an aza-Michael-type addition of methylamine to the electron-deficient vinyl group of 2-vinylpyridine. [6]The reaction can be performed under various conditions, including high temperature and pressure in microchannel reactors, which can achieve excellent conversion rates and selectivity in very short residence times. [7]One protocol reports a 100% conversion of 2-vinylpyridine with 95% selectivity and yield in just 1.8 minutes. [7] The primary advantage is efficiency. However, 2-vinylpyridine is a hazardous material with an unpleasant odor and must be handled with appropriate precautions. [5]Its stability can also be a concern, often requiring stabilizers and cold storage. [5]

Detailed Experimental Protocol (Microreactor)
  • Reagent Preparation: Prepare two separate solutions. Solution 1: neat 2-vinylpyridine. Solution 2: Methylamine hydrochloride (e.g., 9.12g) dissolved in water (to make 15mL). [7]2. System Setup: Utilize a microchannel reactor system. Set the back pressure to 1.0 MPa and pre-heat the reactor to 170°C. [7]3. Reaction Execution: Pump the two solutions through a mixer and into the microreactor at controlled flow rates (e.g., Solution 1 at 0.5 mL/min, Solution 2 at 0.9 mL/min) to achieve the desired molar ratio. [7]4. Collection: The product stream exiting the reactor is collected for analysis and purification. With a residence time of ~1.8 minutes, high conversion is expected. [7]

Workflow Diagram: 2-Vinylpyridine Route

cluster_2 Pathway 3: 2-Vinylpyridine Route H 2-Vinylpyridine I Betahistine H->I  Methylamine HCl  Water, 170°C  Microreactor (1.8 min)

Caption: High-efficiency synthesis of Betahistine from 2-Vinylpyridine.

Comparative Performance Analysis

The efficacy of a precursor is not measured by yield alone but by a holistic assessment of the entire synthetic process. The following table summarizes the key performance indicators for each pathway.

MetricPathway 1: 2-PyridineethanolPathway 2: 2-MethylpyridinePathway 3: 2-Vinylpyridine
Starting Precursor 2-Pyridineethanol2-Methylpyridine2-Vinylpyridine
Number of Key Steps 1-2 (to salt)3-4 (to salt)1-2 (to salt)
Reported Yield ~77% [2]Variable, can be low overall due to multiple steps (e.g., <20% overall) [8]Up to 95% [7]
Purity & Impurities Good; potential impurities include N-acetyl betahistine, N-methyl betahistine. [2]Lower initial purity; requires significant purification. [9]High; 2-vinylpyridine itself can be an impurity. [5][7]
Key Reagents Pd/C catalyst, Methylamine HCl [3]Formaldehyde, Acetic Anhydride, Methylamine [8]Methylamine HCl, Water [7]
Advantages Fewer steps than Pathway 2; avoids handling 2-vinylpyridine directly.Very inexpensive and abundant starting material.Extremely high yield and efficiency; very fast reaction times possible.
Disadvantages Moderate yield; requires catalyst or higher temperatures. [2]Multiple steps, significant product loss, generation of hard-to-treat wastewater. [9]Hazardous precursor;[5] precursor is synthesized from 2-methylpyridine.
Synthesis of Insights
  • Efficacy of 2-(Pyridin-2-yl)acetic Acid Derivatives (represented by Pathway 1): This approach offers a compelling balance. It significantly shortens the synthetic route compared to starting from 2-methylpyridine, thereby reducing cumulative product loss and waste generation. While the yield may not reach the near-quantitative levels of the microreactor-based 2-vinylpyridine route, it represents a robust and more environmentally benign alternative to the traditional multi-step method. Its efficacy lies in providing a more direct path to the target molecule without resorting to the most hazardous intermediates.

  • The Industrial Workhorse (Pathway 2): The 2-methylpyridine route remains relevant due to the low cost of the starting material. However, its efficacy is hampered by its length and environmental footprint. From a modern green chemistry perspective, it is the least efficient pathway. [9]

  • The High-Efficiency Specialist (Pathway 3): For operations where 2-vinylpyridine is readily and economically available, this pathway is unmatched in its speed and yield for the final conversion step. [6][7]Its primary drawback is the hazardous nature of the precursor. [5]This makes it ideal for specialized, continuous-flow manufacturing environments where exposure can be minimized.

Conclusion

The choice of precursor for Betahistine synthesis is a classic case of trade-offs between cost, efficiency, safety, and environmental impact.

  • This compound and its related analogues like 2-pyridineethanol represent a highly effective and strategic choice for laboratory-scale synthesis and for processes where minimizing steps and avoiding hazardous intermediates is a priority. It offers a more elegant and direct route than starting from 2-methylpyridine.

  • The 2-vinylpyridine route is the most efficient for the final transformation, delivering the highest yield in the shortest time, making it ideal for optimized, high-throughput industrial production.

  • The traditional 2-methylpyridine route, while historically significant and economically driven by its cheap starting material, is the least efficient from a process mass intensity and green chemistry standpoint.

For the modern drug development professional, precursors like 2-pyridineethanol offer a superior balance of practicality and performance, making them a highly efficacious choice for the synthesis of Betahistine.

References

  • Ghasemi, H., & Kowsari, E. (n.d.). The synthetic method of betahistine dihydrochloride i starting with 2-vinyl pyridine. ResearchGate. [Link]

  • CN111875537B - Betahistine synthesis method. (n.d.).
  • CN105175319A - Preparation method of betahistine hydrochloride. (n.d.).
  • Penov Gaši, K., et al. (1997). A Modified Method for Obtaining Betahistine Hydrochloride. ResearchGate. [Link]

  • Synthesis method of betahistine hydrochloride. (n.d.). Eureka | Patsnap. [Link]

  • Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • CN113651750A - A kind of synthetic method of betahistine hydrochloride. (n.d.).
  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2. (n.d.). PubChem. [Link]

  • 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. (n.d.). American Elements. [Link]

  • Betahistine | C8H12N2. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Pyridinylacetic Acid Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comparative Guide for Medicinal Chemists: 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride and its Strategic Alternatives in Drug Discovery

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational pillars, with the pyridine ring being a particularly privileged scaffold.[1][2] Its ability to act as a hydrogen bond acceptor and a basic center, while influencing metabolic stability and target binding, makes it a frequent choice for medicinal chemists.[3][4] Among the vast arsenal of pyridine-containing building blocks, pyridinylacetic acids are especially valuable due to their carboxylic acid handle, which is primed for amide bond formation—the most common reaction in drug discovery.[5]

This guide provides an in-depth comparison of this compound against a curated set of structurally related alternatives. We will dissect their physicochemical properties, reactivity profiles, and strategic implications for drug design, moving beyond catalog specifications to offer field-proven insights into their practical application.

Profile of the Core Building Block: this compound

Chemical structure of this compound

This compound (CAS: 1201194-56-0) is a versatile building block distinguished by several key features.[6][7][8] The acetic acid moiety at the 2-position places the methylene protons in an activated position, susceptible to deprotonation, but more importantly, it positions the carboxyl group for effective interaction with coupling reagents. The pyridine nitrogen, ortho to the side chain, can influence the acidity and reactivity of the carboxyl group and may act as a chelating site for metal-catalyzed reactions.

The 5-methyl group is not merely a passenger. It imparts a subtle yet significant electronic and steric influence. As an electron-donating group, it slightly increases the basicity of the pyridine nitrogen compared to its unsubstituted counterpart. It also increases the lipophilicity (hydrophobicity) of the molecule, a critical parameter for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Finally, its formulation as a hydrochloride salt is a practical advantage. The salt form often enhances stability and improves solubility in polar aprotic solvents like DMF, which are commonly used in amide coupling reactions, facilitating smoother reaction setups.[6]

Strategic Alternatives: A Comparative Framework

To understand the unique value of our core building block, we must compare it to its peers. The choice of an alternative is a strategic decision based on modulating specific molecular properties. We will consider the following comparators:

  • 2-(Pyridin-2-yl)acetic acid: The parent compound, to isolate the effect of the 5-methyl group.

  • 2-(Pyridin-3-yl)acetic acid: An isomeric analog, to highlight the profound impact of nitrogen's position on reactivity.[9][10]

  • Phenylacetic acid: The non-heteroaromatic analog, to demonstrate the role of the pyridine ring itself.

  • 2-(4-Methylpyridin-2-yl)acetic acid: A positional isomer of the methyl group, to explore subtle steric and electronic differences.[11]

Head-to-Head Comparison: Physicochemical & Reactivity Profiles

The choice of a building block is often a multi-parameter optimization problem. The following table summarizes key computed and experimental properties that guide a medicinal chemist's selection process.

Property2-(5-Methylpyridin-2-yl)acetic acid2-(Pyridin-2-yl)acetic acid2-(Pyridin-3-yl)acetic acidPhenylacetic acid
Molecular Weight 151.16 g/mol [12]137.14 g/mol 137.14 g/mol [10]136.15 g/mol
XLogP3 0.7[12]0.20.11.4
Predicted pKa ~4.5 - 5.5~4.3 - 5.3~4.8 - 5.8~4.3
Reactivity Profile HighHighModerateModerate-High
Decarboxylation Risk ModerateModerate-High[13]Low[13]Very Low

Analysis of Key Differences:

  • Lipophilicity (XLogP3): The addition of the methyl group on 2-(5-Methylpyridin-2-yl)acetic acid increases its calculated lipophilicity (logP) compared to the unsubstituted pyridinylacetic acids. This can be a strategic tool to enhance membrane permeability or modulate protein binding.

  • Acidity (pKa): The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the pyridine ring. For 2-substituted pyridines, the nitrogen atom's proximity provides a potent inductive effect, increasing acidity (lowering pKa) compared to a simple alkyl carboxylic acid. However, the position of the nitrogen is critical. 2- and 4-pyridinylacetic acids are known to be significantly more prone to decarboxylation upon heating than the 3-pyridinyl isomer, a crucial consideration during synthesis and storage.[13] The electron-donating methyl group in the 5-position slightly tempers this effect.

  • Reactivity: The reactivity in standard amide coupling reactions is highest for the 2-substituted pyridines. The nitrogen atom can participate in the reaction mechanism, potentially stabilizing intermediates or influencing the conformation of the activated acid. The 3-pyridinyl isomer behaves more like a substituted phenylacetic acid, with the nitrogen's influence being primarily inductive and less participatory.

Experimental Section: A Validated Protocol for Amide Coupling

To translate theory into practice, we present a robust, self-validating protocol for a standard amide coupling reaction using HATU, a widely trusted coupling reagent known for its efficiency and low rate of racemization.[5][14][15]

Objective: To synthesize N-benzyl-2-(5-methylpyridin-2-yl)acetamide from this compound and benzylamine.

Experimental Workflow

G reagent_prep Reagent Preparation (Acid, Amine, HATU, Base in DMF) pre_activation Pre-activation (Acid + HATU + Base @ 0°C, 20 min) reagent_prep->pre_activation amine_addition Amine Addition (Add Benzylamine @ 0°C) pre_activation->amine_addition reaction Reaction Progression (Warm to RT, Stir 2-16h) amine_addition->reaction monitoring Monitoring (TLC or LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Work-up (Dilute, Wash, Extract) monitoring->workup If complete purification Purification (Flash Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Sources

A Senior Application Scientist's Comparative Guide to the Characterization of 2-(5-Methylpyridin-2-yl)acetic acid Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine-based structures are foundational scaffolds, recognized for their prevalence in FDA-approved drugs and their wide spectrum of biological activities.[1][2] Among these, 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride serves as a valuable starting point for the synthesis of diverse derivatives. The strategic modification of its carboxylic acid group into esters, amides, and other functionalities allows for the fine-tuning of physicochemical properties and biological activity, a key strategy in modern drug discovery.[3]

This guide provides an in-depth comparison of the analytical characterization of this compound and two common derivatives: its ethyl ester and N-benzylamide. It is designed to offer not just protocols, but the underlying rationale for experimental choices, ensuring a robust and self-validating approach to characterization.

Synthesis and Derivatization: A Strategic Overview

The journey from the parent acid to its derivatives is a fundamental exercise in medicinal chemistry. The parent compound, 2-(5-Methylpyridin-2-yl)acetic acid, can be synthesized through various multi-step routes, often culminating in the formation of the hydrochloride salt to improve handling and solubility.[4] The true utility of this scaffold lies in the reactivity of its carboxylic acid moiety. Standard esterification and amidation reactions provide a straightforward path to a diverse chemical library.[5][6][7]

  • Esterification: Typically achieved by reacting the carboxylic acid with an alcohol (e.g., ethanol) under acidic catalysis.[8]

  • Amidation: Involves activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with an amine (e.g., benzylamine).[5][6]

The choice of derivatization strategy is critical as it directly impacts the molecule's polarity, hydrogen bonding potential, and overall conformation—factors that profoundly influence its biological target interactions and pharmacokinetic profile.

G cluster_synthesis Synthesis & Derivatization cluster_derivatization Derivatization Start 2,5-Lutidine Intermediate1 2-(Chloromethyl)-5-methylpyridine Start->Intermediate1 Radical Chlorination Intermediate2 2-(Cyanomethyl)-5-methylpyridine Intermediate1->Intermediate2 Cyanation Parent_Acid 2-(5-Methylpyridin-2-yl)acetic acid Intermediate2->Parent_Acid Hydrolysis Parent_HCl 2-(5-Methylpyridin-2-yl)acetic acid Hydrochloride Parent_Acid->Parent_HCl HCl addition Ester Ethyl 2-(5-Methylpyridin-2-yl)acetate Parent_HCl->Ester Ethanol, H+ catalyst Amide N-Benzyl-2-(5-Methylpyridin-2-yl)acetamide Parent_HCl->Amide 1. SOCl2 2. Benzylamine

Caption: General synthetic and derivatization workflow.

Comparative Physicochemical Characterization

The successful synthesis of each derivative must be confirmed through rigorous analytical techniques. Each method provides a unique piece of the structural puzzle, and comparing the data across the parent compound and its derivatives reveals predictable and logical patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[9][10] For pyridine derivatives, ¹H and ¹³C NMR provide a detailed map of the electronic environment.[10][11]

  • ¹H NMR: The protons on the pyridine ring are particularly informative. The protons alpha to the nitrogen (at the C6 position) are the most deshielded and appear furthest downfield.[10] Upon esterification or amidation, the chemical shift of the methylene protons (the -CH₂- group) is a key diagnostic marker. In the parent acid, these protons typically resonate around 3.8 ppm. For the ethyl ester, they shift slightly downfield due to the electron-withdrawing effect of the ester oxygen. In the N-benzylamide, this shift is also observed, and additional peaks for the benzyl group will appear.

  • ¹³C NMR: The carbonyl carbon is the most prominent indicator of successful derivatization. Its chemical shift is highly sensitive to its electronic environment. The carboxylic acid carbonyl will have a different resonance compared to the ester and amide carbonyls.

Table 1: Comparative NMR and MS Data

CompoundKey ¹H NMR Signals (δ ppm, approx.)Carbonyl ¹³C (δ ppm, approx.)Molecular Weight ( g/mol )
Parent HCl Salt ~8.4 (H6), ~7.6 (H4), ~7.2 (H3), ~3.8 (CH₂), ~2.3 (CH₃)~172187.62[12]
Ethyl Ester ~8.4 (H6), ~7.5 (H4), ~7.1 (H3), ~3.7 (CH₂), ~4.1 (OCH₂CH₃), ~1.2 (OCH₂CH₃), ~2.3 (CH₃)~170179.22
N-Benzylamide ~8.3 (H6), ~7.5 (H4), ~7.1 (H3), ~3.7 (CH₂), ~4.4 (NHCH₂Ph), ~7.3 (Ph), ~2.3 (CH₃)~169240.30
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compounds. The molecular ion peak ([M+H]⁺ in ESI+) will directly correspond to the expected mass of the parent acid and each derivative, providing definitive evidence of the transformation.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compounds and provides a reliable measure of their relative polarity.[13] Using a reverse-phase C18 column, where the stationary phase is nonpolar, the elution order is dictated by the polarity of the analytes.[13]

  • Parent HCl Salt: Being an ionic salt, it is the most polar and will therefore have the shortest retention time.

  • N-Benzylamide: The addition of the nonpolar benzyl group significantly decreases its polarity, resulting in a longer retention time.

  • Ethyl Ester: This derivative is less polar than the parent acid but generally more polar than the N-benzylamide, leading to an intermediate retention time.

This predictable elution pattern makes HPLC an excellent tool for monitoring the progress of the derivatization reactions.[14][15][16]

Experimental Protocol: Reverse-Phase HPLC

  • System: HPLC with UV detector.[13]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 254 nm.[13]

  • Sample Prep: Dissolve ~1 mg of each compound in 1 mL of mobile phase.[13]

Comparative Biological Performance: A Case Study in Enzyme Inhibition

To illustrate the practical implications of derivatization, we will consider a hypothetical scenario where these compounds are tested as inhibitors of a therapeutic target enzyme. Enzyme inhibition assays are a cornerstone of drug discovery, allowing for the quantification of a compound's potency.[17][18][19][20]

The rationale behind testing these derivatives is to explore the structure-activity relationship (SAR).[1][3] The carboxylic acid of the parent compound might form an ionic interaction with a positively charged residue in the enzyme's active site. Converting it to a neutral ester removes this potential interaction, while the amide introduces a new hydrogen bond donor (the N-H) and a bulky aromatic group. These changes can dramatically affect binding affinity and, consequently, inhibitory potency (IC50).

G Start Prepare Assay Plate (Enzyme, Buffer) Add_Cmpd Add Compounds (Serial Dilutions) Start->Add_Cmpd Add_Substrate Add Substrate (Initiate Reaction) Add_Cmpd->Add_Substrate Incubate Incubate (Fixed Time & Temp) Add_Substrate->Incubate Read_Signal Read Signal (e.g., Fluorescence) Incubate->Read_Signal Analyze Calculate IC50 Values Read_Signal->Analyze

Caption: Workflow for a typical enzyme inhibition assay.

Experimental Protocol: Enzyme Inhibition Assay (Fluorescence-based)

  • Dispense 50 µL of enzyme solution in assay buffer into a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (serial dilution).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of a fluorescent substrate.

  • Read the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition at each compound concentration.

  • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that a compound's activity against its target is not due to general toxicity. The MTT assay is a standard colorimetric method to assess cell viability.[21][22][23] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[22][24]

Experimental Protocol: MTT Cell Viability Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for 24-48 hours.[25]

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][24]

  • Living cells will reduce the yellow MTT to purple formazan crystals.[21][23]

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[22]

  • Measure the absorbance at ~570 nm using a plate reader.[23][25]

  • Calculate cell viability as a percentage of the untreated control.

Table 2: Hypothetical Comparative Biological Data

CompoundEnzyme Inhibition IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (CC50/IC50)
Parent HCl Salt 5.2> 100> 19.2
Ethyl Ester 25.8> 100> 3.9
N-Benzylamide 0.945.350.3

In this hypothetical data, the N-benzylamide derivative is the most potent inhibitor, suggesting that the combination of hydrogen bonding and hydrophobic interactions from the benzyl group is favorable for binding. However, it also shows some cytotoxicity, which is an important consideration for further development. The parent acid shows moderate activity, while the ethyl ester is the least potent, indicating that the carboxylic acid or a hydrogen bond donor is important for activity.

Conclusion

The systematic characterization of a compound series, from the parent acid to its derivatives, is a foundational process in drug discovery. By comparing data from NMR, MS, and HPLC, researchers can confidently confirm the structure and purity of each new chemical entity. Furthermore, comparative biological testing provides crucial insights into structure-activity relationships, guiding the design of more potent and selective therapeutic agents. This integrated approach, grounded in robust analytical and biological protocols, is essential for the successful progression of a chemical scaffold from a starting point to a viable drug candidate.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).
  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.).
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem. (n.d.).
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide - Benchchem. (n.d.).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry - Benchchem. (n.d.).
  • Enzyme Inhibition Studies - BioIVT. (n.d.).
  • Targeting enzyme inhibitors in drug discovery | Request PDF - ResearchGate. (2025, August 6).
  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.).
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
  • 2-(5-Methylpyridin-2-yl)acetic acid | C8H9NO2 | CID 19066266 - PubChem. (n.d.).
  • This compound | 1201194-56-0 | C8H10ClNO2 | Appchem. (n.d.).
  • Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride - The Royal Society of Chemistry. (n.d.).
  • 2-(5-chloro-4-methylpyridin-2-yl)acetic acid hydrochloride | CAS 2044796-45-2. (n.d.).
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (n.d.).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).
  • 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 | MWC90581 - Biosynth. (n.d.).
  • 1201194-56-0|this compound - BLDpharm. (n.d.).
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (2022, October 18).
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing). (n.d.).
  • A theoretical and experimental 14N NMR study of association of pyridine | Request PDF. (n.d.).
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.).
  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.).
  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (n.d.).
  • 848093-05-0 | 2-(5-Methylpyridin-2-yl)acetic acid - Ambeed.com. (n.d.).
  • Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids. (n.d.).
  • 2-(4-METHYLPYRIDIN-2-YL)ACETIC ACID | 149605-62-9 - ChemicalBook. (n.d.).
  • 1787905-81-0|2-(5-Methylpyridin-3-yl)acetic acid hydrochloride - BLDpharm. (n.d.).
  • 2-(5-Methylpyridin-2-yl)acetic acid - Biotuva Life Sciences. (n.d.).

Sources

A Senior Application Scientist's Guide to Validated HPLC Methodologies for Pyridineacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyridineacetic acids (PAAs) are a class of isomeric compounds comprising a pyridine ring functionalized with an acetic acid group. The positional isomers—2-pyridineacetic acid, 3-pyridineacetic acid, and 4-pyridineacetic acid—serve as crucial building blocks in organic synthesis and are recognized as important human xenobiotic metabolites.[1][2] For instance, 2-pyridineacetic acid is the primary metabolite of the drug betahistine.[2] The analytical challenge in their quantification lies in their inherent polarity and hydrophilic nature. These characteristics make them poorly retained on conventional reversed-phase (RP) high-performance liquid chromatography (HPLC) columns, complicating their separation and accurate measurement.[3][4][5]

This guide provides an in-depth comparison of two primary HPLC strategies for the analysis of pyridineacetic acids: traditional Reversed-Phase (RP) HPLC and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the mechanistic basis for each technique, present comparative data, and provide a detailed, step-by-step protocol for a validated HILIC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Logical Workflow for HPLC Method Selection

The decision between RP-HPLC and HILIC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical objective. The following workflow illustrates the decision-making process.

start Start: Analyze Pyridineacetic Acids analyte_prop Assess Analyte Properties (Polar, Hydrophilic Isomers) start->analyte_prop rp_check Attempt Standard RP-HPLC (e.g., C18 column)? analyte_prop->rp_check retention_check Is Retention & Selectivity Adequate? rp_check->retention_check Yes hilic Implement HILIC Method: - Polar Stationary Phase (Silica, Zwitterionic) - High Organic Mobile Phase (ACN >70%) rp_check->hilic No, Poor Retention rp_modify Modify RP Method: - Use Mixed-Mode Column - Add Acidic Modifier (Formic/Phosphoric) - Consider Ion-Pairing retention_check->rp_modify No, Poor Selectivity validate Proceed to Method Validation (ICH Q2(R2) Guidelines) retention_check->validate Yes rp_modify->retention_check hilic->validate

Caption: Workflow for selecting an appropriate HPLC method for pyridineacetic acids.

Comparative Analysis: RP-HPLC vs. HILIC

The choice of chromatographic mode is the most critical factor in developing a successful separation method for PAA isomers.

Reversed-Phase (RP) HPLC

Standard RP-HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is often the first approach attempted. However, for highly polar molecules like PAAs, this method faces significant challenges due to insufficient hydrophobic interaction, leading to poor retention and co-elution at the solvent front.

To overcome this, modified RP strategies can be employed:

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can enhance the retention of polar, ionizable compounds like PAAs.[9] For example, the Primesep 200 column has been used to separate PAA isomers and their derivatives using a simple acetonitrile/water gradient with a formic acid buffer.[1]

  • Mobile Phase Modification: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is common to suppress the ionization of the carboxylic acid group, which can improve peak shape and retention on certain columns.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the technique of choice for separating highly polar and hydrophilic compounds.[3][4] The mechanism involves partitioning the analyte between a highly organic mobile phase (typically >70% acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., unmodified silica, zwitterionic, or diol phases).[4][11]

Causality in HILIC: The elution order in HILIC is generally the reverse of RP-HPLC, with the most polar compounds being retained the longest.[4] This is because the more hydrophilic the analyte, the more strongly it partitions into the aqueous layer on the stationary phase.[4] This characteristic makes HILIC exceptionally well-suited for resolving the subtle differences in polarity among PAA isomers.

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)
Primary Mechanism Hydrophobic interactions.Partitioning into an adsorbed aqueous layer.[4][11]
Stationary Phase Nonpolar (e.g., C18, C8).Polar (e.g., Silica, Zwitterionic, Amide).[11]
Mobile Phase High aqueous content.High organic content (typically >70% ACN).[4]
Retention of PAAs Generally weak; requires mixed-mode columns or ion-pairing.[1][9]Strong and tunable.
Selectivity for Isomers Can be challenging; highly dependent on column chemistry.Often excellent due to polarity-based separation.
MS Compatibility Good, especially with volatile buffers like formic acid.Excellent; high organic mobile phase enhances ESI-MS sensitivity.[4]
Key Advantage Ubiquitous, well-understood.Superior retention and selectivity for polar analytes.
Key Disadvantage Poor retention for very polar compounds.Requires careful equilibration; sensitive to water content.

A Validated HILIC Method for Pyridineacetic Acid Isomers

This section provides a self-validating protocol for the quantification of PAA isomers, grounded in the principles of the ICH Q2(R2) guidelines.[6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][12]

Experimental Protocol: HILIC-UV
  • Instrumentation and Reagents:

    • HPLC system with a UV detector.

    • Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm).

    • HPLC-grade acetonitrile, water, and ammonium formate.

    • Reference standards for 2-, 3-, and 4-pyridineacetic acid.

  • Chromatographic Conditions:

    • Mobile Phase: 80:20 (v/v) Acetonitrile / 20 mM Ammonium Formate (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each PAA isomer in 10 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.

    • Sample Preparation: Dilute the test sample with the mobile phase to bring the expected PAA concentration within the calibrated range.

Method Validation Protocol (as per ICH Q2(R2))

The validation process ensures that the analytical method is reliable, reproducible, and fit for purpose.[13][14]

start Start: Method Validation protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report

Caption: A streamlined workflow for analytical method validation based on ICH guidelines.

1. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other isomers.[15][16]

  • Procedure: Inject individual solutions of each PAA isomer, a mixed standard solution, and a sample matrix (placebo) spiked with the analytes.

  • Acceptance Criteria: The peaks for each isomer should be well-resolved from each other and from any matrix components (Resolution > 2.0). The placebo injection should show no interfering peaks at the retention times of the analytes.

2. Linearity and Range:

  • Rationale: To establish a direct correlation between analyte concentration and the detector's signal response over a defined range.[16][17]

  • Procedure: Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable accuracy, precision, and linearity.[7][17]

3. Accuracy:

  • Rationale: To determine the closeness of the test results to the true value.[13][14]

  • Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of PAA standards at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[16][18]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria: Typically, LOD is determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

  • Procedure: Introduce small changes to the method, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±2 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the %RSD of the results should not significantly change.

Validation ParameterTypical Acceptance Criteria (for Assay)
Specificity No interference at analyte retention time; Resolution > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ (%RSD) ≤ 10%
Robustness System suitability parameters remain within limits

Conclusion

While modified reversed-phase methods can sometimes be adapted for the analysis of pyridineacetic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a more direct, robust, and superior alternative. Its mechanism is inherently suited for retaining and separating these highly polar isomers, often providing better selectivity and sensitivity, especially when coupled with mass spectrometry.

The successful implementation of any analytical method in a regulated environment hinges on rigorous validation. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines like ICH Q2(R2), scientists can ensure that the generated data is reliable, reproducible, and fit for its intended purpose. The HILIC method detailed in this guide provides a validated, high-performance framework for the accurate quantification of pyridineacetic acids, empowering researchers and drug development professionals with a trustworthy analytical solution.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Separation of 4-Pyridineacetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives Source: SIELC Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: HPLC Methods for analysis of 2-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Publishing URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique scaffolds and mechanisms of action.[1] The fusion of a thiazole ring with other heterocyclic systems is a proven strategy in medicinal chemistry to generate molecules with significant biological activity.[2] Among these, the thiazolo[4,5-b]pyridine core represents a promising scaffold, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of recently developed thiazolo[4,5-b]pyridine derivatives, synthesizing experimental data to elucidate their therapeutic potential and guide future research.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potency of thiazolo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure. Recent studies have evaluated these compounds against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi. The data, primarily expressed as Minimum Inhibitory Concentration (MIC), reveals significant variations in activity and spectrum.

A notable series of thiazolo[4,5-b]pyridin-5-ones has demonstrated considerable antibacterial potential, particularly against resistant strains.[3] As summarized in Table 1, the activity of these compounds is highly dependent on the substituents at positions 2 and 7. For instance, compound 4p , featuring a morpholine substituent and a benzonitrile group, exhibited the most potent activity across a range of bacteria, with MIC values as low as 0.12 mg/mL.[3][4] This activity was superior to the reference drug ampicillin against resistant strains of MRSA, P. aeruginosa, and E. coli.[3]

In a separate study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones was investigated. Compound 3g from this series showed exceptional potency against Pseudomonas aeruginosa and Escherichia coli, with a reported MIC value of 0.21 μM, highlighting its potential for targeting challenging Gram-negative pathogens.[5]

Table 1: Comparative Antibacterial Activity (MIC) of Thiazolo[4,5-b]pyridine Derivatives

Compound ID Derivative Class Test Organism MIC Reference
4p Thiazolo[4,5-b]pyridin-5-one S. aureus 0.12 mg/mL [4]
P. aeruginosa (Resistant) 0.23 mg/mL [3]
E. coli (Resistant) 0.47 mg/mL [3]
4g Thiazolo[4,5-b]pyridin-5-one S. aureus 0.23 mg/mL [4]
P. aeruginosa (Resistant) 0.47 mg/mL [3]
3g Thiazolo[4,5-b]pyridin-2-one P. aeruginosa 0.21 µM [5]
E. coli 0.21 µM [5]

| V | Thiazolo[4,5-b]pyridine-5-carboxylic acid | S. aureus (MRSA) | >50 µg/mL |[6] |

The antifungal potential of this scaffold has also been explored, with certain derivatives showing promising activity against pathogenic yeasts like Candida albicans. A study on 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids identified compound V , which contains a thiophen-2-yl group, as the most active agent against C. albicans, with an MIC of 12.5 μg/mL.[6][7] This highlights the potential for developing specific antifungal agents based on this heterocyclic system. In the thiazolo[4,5-b]pyridin-5-one series, compound 4i showed the best antifungal activity, with MIC values ranging from 0.12 to 0.47 mg/mL.[3]

Bacterial biofilms present a significant clinical challenge due to their intrinsic resistance to conventional antibiotics.[8] Encouragingly, select thiazolo[4,5-b]pyridin-5-ones have demonstrated potent anti-biofilm capabilities. Compounds 4p and 4g showed a strong ability to inhibit biofilm formation by P. aeruginosa.[4] Notably, compound 4p was more effective at inhibiting biofilm formation than both streptomycin and ampicillin at its MIC, suggesting a potential application in combating chronic and persistent infections.[3]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of a preliminary structure-activity relationship (SAR) for the thiazolo[4,5-b]pyridine scaffold.

  • Substituents at Position 2 and 7: For the thiazolo[4,5-b]pyridin-5-one series, the combination of substituents at positions 2 and 7 is critical for antibacterial potency. The presence of a morpholine ring at position 2 and a benzonitrile group at position 7 (compound 4p ) was found to be optimal for broad-spectrum antibacterial activity.[3] Replacing the morpholine with a piperidine ring (compound 4g ) led to a decrease in activity, indicating that the electronic and steric properties of this substituent are finely tuned for target interaction.[3]

  • Aryl Groups: The nature of the aryl group at position 7 significantly impacts activity. In one series, a thiophen-2-yl substituent (compound V ) conferred the highest antifungal activity against C. albicans.[6][7] This suggests that heteroaromatic rings may be favorable for interaction with fungal-specific targets.

  • Hybridization Approach: The design of these molecules often employs a molecular hybridization strategy, combining the thiazolo[4,5-b]pyridine core with other known pharmacophores. This approach is intended to create hybrid compounds that may possess synergistic activity or interact with multiple biological targets.[1]

Proposed Mechanisms of Action

While the precise mechanisms of action are still under investigation, molecular docking studies have provided valuable insights into potential molecular targets.

  • Bacterial Cell Wall Synthesis: For the thiazolo[4,5-b]pyridin-5-one series, docking studies predict the inhibition of the E. coli MurB enzyme as a probable mechanism for their antibacterial activity.[3][4] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, making it an attractive target for novel antibiotics.

  • DNA Replication: The potent activity of compound 3g against Gram-negative bacteria has been hypothetically linked to the inhibition of DNA gyrase and MurD ligase, based on favorable binding interactions in docking simulations.[5]

  • Fungal Ergosterol Synthesis: The antifungal activity of compounds like 4i is likely due to the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3] This is a well-established target for azole antifungal drugs.

G cluster_membrane Bacterial Cytoplasm UDP_NAG UDP-NAG MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Enolpyruvyl_UDP_NAG Enolpyruvyl-UDP-NAG MurB MurB (Target) Enolpyruvyl_UDP_NAG->MurB UDP_NAM UDP-NAM (MurB Product) Other_Enzymes Downstream Enzymes UDP_NAM->Other_Enzymes Peptidoglycan Peptidoglycan Precursor MurA->Enolpyruvyl_UDP_NAG MurB->UDP_NAM NADPH -> NADP+ Other_Enzymes->Peptidoglycan Compound Thiazolo[4,5-b]pyridine Derivative Compound->MurB Inhibition

Figure 1: Proposed mechanism of action targeting the MurB enzyme in bacterial peptidoglycan synthesis.

Experimental Protocol: Broth Microdilution for MIC Determination

The causality behind selecting the broth microdilution method lies in its efficiency, reproducibility, and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI). It provides quantitative and comparable data (MIC values) essential for evaluating and ranking the potency of new chemical entities.

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test thiazolo[4,5-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganism.

  • Inoculation and Incubation:

    • Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prep_inoculum 1. Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Microbe Suspension prep_inoculum->inoculate prep_plate 2. Perform Serial Dilution of Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate under Appropriate Conditions (e.g., 37°C, 24h) inoculate->incubate read_results 5. Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth read_results->determine_mic end End (MIC Value Determined) determine_mic->end

Figure 2: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

Thiazolo[4,5-b]pyridines have unequivocally emerged as a versatile and potent class of antimicrobial agents. The modular nature of their synthesis allows for extensive chemical modification, enabling the fine-tuning of their activity spectrum and potency. The demonstrated efficacy against drug-resistant bacteria and biofilms is particularly noteworthy and warrants further investigation.[3] Future research should focus on optimizing the lead compounds identified herein to improve their pharmacokinetic profiles and in vivo efficacy. Elucidating their precise mechanisms of action through biochemical assays and crystallography will be crucial for rational drug design and overcoming potential resistance mechanisms. The synergistic potential with existing antibiotics also presents an exciting avenue for developing combination therapies to combat recalcitrant infections.[7]

References

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ProQuest. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis Online. Available at: [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Publications. Available at: [Link]

  • Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Structure of thiazolo[4,5-b]pyridin-5-ones. ResearchGate. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. DOI. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Pyridine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based carboxylic acids represent a cornerstone class of heterocyclic compounds, fundamentally influencing advancements across pharmaceuticals, materials science, and catalysis.[1] Structurally, they are derivatives of pyridine where a carboxylic acid group replaces one of the hydrogen atoms on the ring. The position of this substitution dictates the molecule's electronic properties, steric profile, and ultimately, its function. This guide provides an in-depth comparative analysis of the three primary isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).[2][3]

Our objective is to move beyond a simple recitation of facts, instead offering a causal explanation for the observed differences in their physicochemical properties and exploring how these variations are strategically exploited in different scientific applications. By understanding the "why" behind their behavior, researchers can make more informed decisions in molecular design, reaction optimization, and material synthesis.

I. Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle shift of a single functional group around the pyridine ring induces significant changes in the physical and chemical characteristics of these isomers. These differences are rooted in the interplay between the electron-withdrawing nature of the carboxylic acid group and the position-dependent electronic effects of the nitrogen heteroatom.

Structural and Electronic Comparison

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2] The location of the carboxylic acid group relative to this nitrogen atom modulates the electronic distribution within the molecule, profoundly affecting properties like acidity and solubility.

structures cluster_picolinic Picolinic Acid (2-position) cluster_nicotinic Nicotinic Acid (3-position) cluster_isonicotinic Isonicotinic Acid (4-position) picolinic picolinic nicotinic nicotinic isonicotinic isonicotinic

Caption: Chemical structures of the three primary pyridine carboxylic acid isomers.

Comparative Data Summary

The following table summarizes key physicochemical properties, providing a quantitative basis for our discussion.

PropertyPicolinic AcidNicotinic AcidIsonicotinic AcidRationale for Differences
IUPAC Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acidPositional isomerism of the carboxyl group.
CAS Number 98-98-6[3]59-67-6[4]55-22-1[4]Unique identifiers for each distinct chemical substance.
pKa₁ (COOH) ~1.0~2.0~1.7The first dissociation constant relates to the proton loss from the pyridinium nitrogen.
pKa₂ (NH⁺) 5.23[5]4.85[6]4.75[6]The second dissociation constant relates to the proton loss from the carboxylic acid. The proximity of the electron-withdrawing nitrogen in picolinic acid stabilizes the carboxylate anion, making it the strongest acid (lowest pKa).
Melting Point 134-137 °C[7]236.6 °C315-319 °C[8]The higher melting points of nicotinic and isonicotinic acid are attributed to more efficient crystal packing and stronger intermolecular hydrogen bonding, facilitated by their zwitterionic character in the solid state.
Solubility (in Water) Very High (~887 g/L)[7]Moderate (~16.7 g/L)Low (~6 g/L)[8]Picolinic acid's high solubility is due to strong intramolecular hydrogen bonding, which reduces self-association and favors interaction with water. The trend for the others is PA >> NA > IA.[9]
Zwitterionic Form Less favored in solutionDominant species in aqueous solution near neutral pH.[4]Dominant species in aqueous solution near neutral pH.[4][10]The separation between the acidic (COOH) and basic (N) centers in nicotinic and isonicotinic acids allows for stable zwitterion formation.[4][10]

II. Comparative Applications: From Therapeutics to Frameworks

The distinct physicochemical profiles of these isomers make them uniquely suited for different applications. The choice of isomer is a critical design element, whether formulating a new drug, constructing a porous material, or designing a catalyst.

Drug Development and Medicinal Chemistry

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry.[2][11] The pyridine ring can engage in π-π stacking with biological targets, while the nitrogen and carboxylic group act as hydrogen bond donors and acceptors, and can coordinate with metal ions in enzyme active sites.[2]

  • Isonicotinic Acid: This isomer is arguably the most famous in medicine as the precursor to Isoniazid , a first-line treatment for tuberculosis.[12] Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[12] Many other derivatives have been explored for broad antimicrobial and anti-inflammatory properties.[12][13]

  • Nicotinic Acid: Also known as Niacin or Vitamin B3, this isomer is a fundamental component of the coenzymes NAD and NADP, which are central to metabolism.[1][14] In pharmacological doses, nicotinic acid is an effective agent for treating dyslipidemia, as it reduces LDL ("bad") cholesterol and triglycerides while increasing HDL ("good") cholesterol.[14][15]

  • Picolinic Acid: As an endogenous metabolite of tryptophan, picolinic acid has a range of neuroprotective and immunological effects.[16] Its potent metal-chelating ability is a key feature, making it a valuable scaffold for designing enzyme inhibitors that target metalloenzymes.[2]

applications cluster_drug Drug Development cluster_materials Materials Science cluster_catalysis Catalysis PCA Pyridine Carboxylic Acids Isonicotinic Isonicotinic Acid PCA->Isonicotinic Isoniazid (Anti-TB) Nicotinic Nicotinic Acid PCA->Nicotinic Niacin (B3) (Lipid Control) Picolinic Picolinic Acid PCA->Picolinic Metalloenzyme Inhibitors MOFs MOFs / COFs PCA->MOFs Organic Linkers (Gas Storage, Sensing) Ligands Coordination Ligands PCA->Ligands Chelating Agents (Oxidation Catalysis) hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (ACN/Buffered H₂O) SamplePrep 2. Prepare Sample (Dissolve & Filter) Equilibrate 3. Equilibrate HPLC System SamplePrep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Run 5. Run Chromatogram Inject->Run Integrate 6. Integrate Peaks Run->Integrate Calculate 7. Calculate Purity (% Area) Integrate->Calculate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in the known hazards associated with pyridine derivatives and acidic hydrochloride salts, promoting a culture of safety and regulatory compliance.

Hazard Assessment and Waste Classification

This compound, due to its chemical structure, must be treated as hazardous waste. The pyridine moiety suggests potential for toxicity if ingested, inhaled, or absorbed through the skin, and it may cause irritation to the skin and eyes.[1][2] The hydrochloride salt component renders the compound acidic, necessitating neutralization prior to any potential aqueous disposal. Therefore, all materials contaminated with this compound, including the pure substance, solutions, contaminated labware (e.g., spatulas, weigh boats), and personal protective equipment (PPE), are to be classified and managed as hazardous chemical waste.[1]

Hazard Data Summary

The following table summarizes the anticipated hazards based on analogous pyridine-containing compounds. This information should be used as a conservative guide.

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Avoid direct contact and aerosol generation. Handle in a well-ventilated area, preferably a fume hood.[2][4]
Skin Irritation/Corrosion Causes skin irritation.[3][5][6]Wear appropriate chemical-resistant gloves and a lab coat.[2][7]
Eye Irritation/Damage Causes serious eye irritation or damage.[2][3][5][6]Wear chemical safety goggles or a face shield.[2][7]
Respiratory Irritation May cause respiratory irritation.[3][4][5][6]Use in a well-ventilated area or with local exhaust ventilation (fume hood).[2][4]
Environmental Hazard Pyridine and its derivatives can be harmful to aquatic life. Do not allow to enter drains or waterways.[8]Collect all waste for proper disposal; do not discharge to the environment.

Personal Protective Equipment (PPE) and Immediate Safety Protocols

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[2]

  • Hand Protection: Double-layered nitrile gloves are recommended to prevent skin contact.[1]

  • Body Protection: A laboratory coat must be worn and kept fully buttoned.[2]

  • Respiratory Protection: All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][7]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach to ensure safety and compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste: Collect unadulterated this compound, along with any contaminated disposable items like weigh papers, spatulas, and gloves, in a dedicated, robust, and clearly labeled hazardous waste container.[1] This container should be made of a compatible material such as high-density polyethylene (HDPE).

  • Liquid Waste (Organic Solvents): If the compound is dissolved in a non-halogenated organic solvent, collect it in a designated "Non-Halogenated Organic Waste" container. If dissolved in a halogenated solvent, use a "Halogenated Organic Waste" container. Do not mix these waste streams.

  • Liquid Waste (Aqueous Solutions): Aqueous solutions containing this compound should be collected in a separate, labeled container for acidic aqueous waste.

Step 2: Neutralization of Aqueous Waste (In-Lab Treatment)

For small quantities of acidic aqueous waste, neutralization can be performed as a preliminary step to reduce corrosivity, but the resulting solution must still be disposed of as hazardous waste due to the pyridine content. This procedure should be conducted in a fume hood.

  • Preparation: Place the container of acidic aqueous waste in a larger secondary container to contain any potential spills or overflows.

  • Dilution: If the solution is concentrated, slowly dilute it by adding it to cold water with stirring.

  • Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste.[10] Be cautious as this will generate carbon dioxide gas, leading to foaming.[11] Alternatively, a dilute solution of sodium hydroxide can be used, but this reaction is more exothermic.

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.[10][11]

  • Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container designated for "Neutralized Aqueous Waste containing Pyridine Derivatives."

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Containment: Wear the appropriate PPE. For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1][8]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Step 4: Labeling and Storage

Proper labeling and temporary storage are crucial for regulatory compliance and safety.

  • Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[1] The date of waste generation should also be included.

  • Storage: Keep waste containers tightly sealed and store them in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1]

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by professionals.

  • Professional Disposal: Arrange for the collection of all hazardous waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-containing waste.[12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 In-Lab Treatment (Optional but Recommended) cluster_3 Final Disposal Start This compound Waste Solid Solid Waste & Contaminated PPE Start->Solid Liquid_Organic Liquid Waste (Organic Solvent) Start->Liquid_Organic Liquid_Aqueous Liquid Waste (Aqueous) Start->Liquid_Aqueous Solid_Container Labelled Solid Hazardous Waste Container Solid->Solid_Container Organic_Container Labelled Organic Hazardous Waste Container Liquid_Organic->Organic_Container Aqueous_Container Labelled Acidic Aqueous Waste Container Liquid_Aqueous->Aqueous_Container EHS Contact EHS / Licensed Waste Contractor for Pickup Solid_Container->EHS Organic_Container->EHS Neutralize Neutralize with weak base (e.g., NaHCO3) to pH 6-8 Aqueous_Container->Neutralize Neutralized_Container Labelled Neutralized Aqueous Waste Container Neutralize->Neutralized_Container Neutralized_Container->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Decision workflow for safe disposal.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Lab Alley. (2019). Pyridine Safety Data Sheet. [Link]

  • University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. [Link]

  • Lafayette College. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Great Lakes Chemical Corporation. (2006). Material Safety Data Sheet. [Link]

  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride. As a pyridine derivative, this compound requires careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), standard operating procedures for safe handling and disposal, and emergency protocols. The information herein is synthesized from established safety data for pyridine and its derivatives, providing a robust framework for laboratory safety.

Understanding the Risks: Hazard Analysis

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[3]

  • Potential for Systemic Effects: Pyridine itself can cause damage to the liver and central nervous system with prolonged or repeated exposure.[5]

Given these potential hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[6][7][8]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2][7]
Body Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Use in a certified chemical fume hoodEngineering controls such as a fume hood are the primary means of preventing inhalation exposure.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[8]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[6][9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. Use a clean spatula and weigh paper or a weigh boat.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

Dissolution and Use in Experiments
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: Whenever possible, maintain a closed system to minimize the release of vapors.[10]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[7]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][7]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate spill area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE If spill is manageable Evacuate_Lab Evacuate the lab and call emergency services Assess->Evacuate_Lab If spill is large or unmanageable Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable and safe Contain->Neutralize Collect Collect residue into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the safety officer Dispose->Report

Caption: Workflow for a chemical spill response.

For a small spill, trained personnel wearing appropriate PPE can clean it up.[9] Use an inert absorbent material like sand or vermiculite to soak up the spill.[10] Place the absorbed material into a sealed, labeled container for proper disposal.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][9] Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.[9]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and their colleagues, and ensuring a safe and productive research environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pyridine - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. United States Department of Labor. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.